2-Methoxy-3-(4-nitrophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-11(3-2-8-13-12)9-4-6-10(7-5-9)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYMPYFKVRUHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718585 | |
| Record name | 2-Methoxy-3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-63-8 | |
| Record name | Pyridine, 2-methoxy-3-(4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-(4-nitrophenyl)pyridine
The pyridine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug design. Within this class, molecules functionalized with reactive and modulating groups offer immense value as intermediates for building diverse compound libraries.
This guide provides a comprehensive overview of the synthesis and characterization of This compound , a heterocyclic compound of significant interest. The molecule's architecture combines three key features:
-
A pyridine core , common in many FDA-approved drugs.[2]
-
A methoxy group at the 2-position, which can influence the electronic nature of the ring and improve metabolic stability.[1][3]
-
A 4-nitrophenyl substituent at the 3-position, which acts as a versatile chemical handle. The nitro group is a strong electron-withdrawing moiety and can be readily reduced to an amine, opening pathways for further derivatization.[2]
This document will detail robust synthetic protocols for its preparation via palladium-catalyzed cross-coupling reactions and provide a thorough analysis of its structural confirmation using modern spectroscopic techniques. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel chemical entities.
Part 1: Synthesis Methodology
The formation of the C(sp²)–C(sp²) bond between the pyridine and phenyl rings is the key strategic step in synthesizing the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the methods of choice for this transformation due to their reliability, high yields, and broad functional group tolerance.[4][5][6]
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for constructing biaryl systems.[4][7][8][9] The general catalytic cycle involves three fundamental steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (or its ester), and reductive elimination to yield the product and regenerate the catalyst.
A logical synthetic route involves the coupling of 3-Bromo-2-methoxypyridine with (4-nitrophenyl)boronic acid .
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
-
Vessel Preparation: To an oven-dried round-bottom flask or pressure tube, add 3-bromo-2-methoxypyridine (1.0 mmol, 1 eq.), (4-nitrophenyl)boronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[10]
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is highly effective for cross-coupling reactions involving heteroaryl halides due to the wide bite angle of the dppf ligand, which promotes reductive elimination.[4][8]
-
Base: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is crucial for activating the boronic acid in the transmetalation step.
-
Inert Atmosphere: The Pd(0) active species is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst degradation.
Negishi Cross-Coupling: An Alternative for High Reactivity
The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart.[11] This can lead to faster reaction times and may be advantageous if one of the coupling partners is particularly unreactive.[5][6] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle.
This route would involve coupling 3-bromo-2-methoxypyridine with a pre-formed or in situ generated (4-nitrophenyl)zinc halide .
Caption: Generalized catalytic cycle for cross-coupling reactions.
-
Organozinc Formation (Optional): If not commercially available, prepare the (4-nitrophenyl)zinc halide by reacting 1-bromo-4-nitrobenzene with activated zinc dust in a polar aprotic solvent like THF.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromo-2-methoxypyridine (1.0 mmol, 1 eq.) and a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or CPhos, 1-2 mol%) in anhydrous THF.[12]
-
Addition: Add the solution of (4-nitrophenyl)zinc halide (approx. 1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography as described for the Suzuki-Miyaura method.
Causality Behind Choices:
-
Organozinc Reagents: Their high reactivity circumvents the need for a base and often allows for milder reaction conditions compared to other coupling methods.[6][11]
-
Ligands: Biarylphosphine ligands (e.g., Buchwald ligands) are highly effective in promoting the oxidative addition of aryl halides and stabilizing the palladium catalyst, leading to high efficiency.[12]
Part 2: Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.
The proton NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by the electronic effects of the methoxy, nitro, and heterocyclic nitrogen groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine H-6 | ~8.2 - 8.4 | dd | J ≈ 4.9, 1.8 | Downfield due to adjacent N and deshielding from the aryl ring. |
| Pyridine H-4 | ~7.6 - 7.8 | dd | J ≈ 7.5, 4.9 | Coupled to H-5 and H-6. |
| Pyridine H-5 | ~6.9 - 7.1 | dd | J ≈ 7.5, 1.8 | Shielded relative to other pyridine protons. |
| Phenyl H-2', H-6' | ~8.2 - 8.3 | d | J ≈ 8.8 | Ortho to the strongly electron-withdrawing NO₂ group. |
| Phenyl H-3', H-5' | ~7.5 - 7.7 | d | J ≈ 8.8 | Meta to the NO₂ group. |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | s | - | Characteristic singlet for a methoxy group on an aromatic ring. |
Predicted data is based on analogous structures and standard chemical shift tables.[10][13][14]
The carbon spectrum complements the proton data, confirming the carbon skeleton.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Pyridine C-2 (-OCH₃) | ~160 - 164 | Attached to electronegative oxygen. |
| Pyridine C-6 | ~148 - 150 | Alpha to nitrogen. |
| Pyridine C-4 | ~135 - 138 | Gamma to nitrogen. |
| Pyridine C-3 | ~125 - 128 | Site of aryl substitution. |
| Pyridine C-5 | ~118 - 120 | Beta to nitrogen. |
| Phenyl C-1' (ipso) | ~145 - 147 | Attached to the pyridine ring. |
| Phenyl C-4' (-NO₂) | ~146 - 148 | Attached to the nitro group. |
| Phenyl C-2', C-6' | ~129 - 131 | Ortho to the nitro group. |
| Phenyl C-3', C-5' | ~123 - 125 | Meta to the nitro group. |
| Methoxy (-OCH₃) | ~53 - 55 | Typical for an aryl methoxy carbon. |
Predicted data is based on analogous structures and standard chemical shift tables.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
| Technique | Parameter | Expected Value | Rationale |
| ESI-HRMS | Molecular Formula | C₁₂H₁₀N₂O₃ | - |
| (TOF) | Calculated m/z [M+H]⁺ | ~231.0713 | High-resolution mass for the protonated molecule. |
Electrospray Ionization (ESI) in positive ion mode is expected to show a strong signal for the protonated molecular ion [M+H]⁺.[10] This technique is highly sensitive and provides accurate mass data, confirming the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1510 - 1550 |
| Nitro (Ar-NO₂) | Symmetric Stretch | ~1330 - 1370 |
| Aromatic C=C | Ring Stretch | ~1580 - 1610 and ~1450 - 1500 |
| C-O (Aryl Ether) | Asymmetric Stretch | ~1230 - 1270 |
| C-H (Aromatic) | Stretch | ~3000 - 3100 |
| C-H (Alkyl, -OCH₃) | Stretch | ~2850 - 2960 |
These characteristic peaks provide strong, direct evidence for the presence of the nitro and methoxy functionalities on the aromatic framework.[15][16][17]
Conclusion and Outlook
This guide has outlined reliable and field-proven methodologies for the synthesis of this compound via Suzuki-Miyaura and Negishi cross-coupling reactions. The detailed protocols and the rationale behind the selection of reagents provide a solid foundation for its successful preparation. Furthermore, the comprehensive characterization plan, incorporating NMR, MS, and IR spectroscopy, establishes a robust framework for unambiguous structural verification and purity assessment.
As a versatile intermediate, this compound holds significant potential for the development of novel pharmaceuticals and functional materials. Its strategic functionalization allows for subsequent chemical modifications, making it an invaluable building block for creating libraries of complex molecules aimed at diverse biological targets.
References
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- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131, 7532-7533.
- NIH Public Access. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- J&K Scientific LLC. (n.d.). Negishi Cross-Coupling.
- Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101, 765–772.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- OpenOChem Learn. (n.d.). Negishi Coupling.
- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
- ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile.
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
- Benchchem. (n.d.). 2-Methoxy-5-(3-nitrophenyl)pyridine.
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
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A Technical Guide to the Chemical Properties and Reactivity of 2-Methoxy-3-(4-nitrophenyl)pyridine
Executive Summary
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 2-Methoxy-3-(4-nitrophenyl)pyridine. This molecule is a biaryl heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. It integrates three key chemical motifs: a pyridine ring, which is a prevalent scaffold in numerous FDA-approved drugs[1]; a methoxy group at the 2-position, which modulates the electronic properties of the pyridine core; and a 4-nitrophenyl substituent, which serves as a potent electron-withdrawing group and a versatile synthetic handle for further functionalization.
This document moves beyond a simple recitation of data, offering expert insights into the causality behind synthetic strategies and reaction pathways. We will explore its preparation via palladium-catalyzed cross-coupling reactions, delve into the predictable reactivity of its distinct functional groups, and present detailed protocols for its key transformations, particularly the reduction of the nitro group. The guide is structured to serve as a practical and theoretical resource for scientists engaged in drug discovery and the development of novel organic materials, providing the foundational knowledge required to effectively utilize this compound as a strategic building block.
Molecular Structure and Physicochemical Properties
Structure and Nomenclature
The molecule, systematically named this compound, features a pyridine ring substituted at the 2-position with a methoxy (-OCH₃) group and at the 3-position with a 4-nitrophenyl group. The linkage between the two aromatic rings is a pivotal carbon-carbon bond. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the methoxy group at C2 and the nitrophenyl group at C3.
Calculated Physicochemical Data
While extensive experimental data for this specific isomer is not consolidated in a single source, its properties can be reliably predicted based on its structure and data from close analogs[2][3]. The following table summarizes key computed physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 230.22 g/mol | [2][3] |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | [2] |
| LogP (Predicted) | ~2.6-2.7 | [3] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
These values suggest the compound possesses moderate lipophilicity and sufficient polar surface area to engage with biological targets, making it a viable scaffold for drug design.
Synthesis and Purification
Retrosynthetic Analysis
The most logical and industrially scalable approach to constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction[4]. This palladium-catalyzed methodology offers high yields and excellent functional group tolerance. Two primary retrosynthetic disconnections are viable, as illustrated below.
Caption: Retrosynthetic analysis via Suzuki-Miyaura cross-coupling.
Route A is often preferred due to the commercial availability and stability of 4-nitrophenylboronic acid.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis using 2-methoxy-3-bromopyridine and 4-nitrophenylboronic acid.
Causality: The choice of a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand, is critical. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle[5]. An aqueous base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step[4]. A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents[6].
Step-by-Step Protocol:
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxy-3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq).
-
Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Purification and Characterization Workflow
Caption: Post-synthesis purification and characterization workflow.
Spectroscopic Profile (Predicted)
Based on analyses of structurally similar compounds, the following spectroscopic characteristics are anticipated[1].
| Spectroscopy | Key Feature | Predicted Chemical Shift / Value |
| ¹H NMR (CDCl₃) | Methoxy Protons (-OCH₃) | δ 3.9-4.1 ppm (singlet) |
| Pyridine Protons | δ 7.0-8.8 ppm (multiplets) | |
| Nitrophenyl Protons | δ 7.6-8.4 ppm (Two sets of doublets, AA'BB' system) | |
| ¹³C NMR (CDCl₃) | Methoxy Carbon | δ 53-55 ppm |
| Aromatic Carbons | δ 110-165 ppm | |
| IR (KBr/ATR) | N-O Asymmetric Stretch | ~1520 cm⁻¹ |
| N-O Symmetric Stretch | ~1345 cm⁻¹ | |
| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 230 |
Chemical Reactivity and Transformational Potential
The molecule's reactivity is dominated by its two primary functional regions: the 4-nitro group and the 2-methoxypyridine core.
Reactivity of the 4-Nitro Group: A Gateway to Functionalization
The nitro group is a powerful electron-withdrawing substituent that deactivates the phenyl ring towards electrophilic substitution. However, its true synthetic utility lies in its reduction to an amine. This transformation is one of the most important in medicinal chemistry, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group[7]. This amine serves as a nucleophilic handle for countless derivatizations.
Caption: Stepwise reduction pathway of an aromatic nitro group.
Protocol 5.1.1: Catalytic Hydrogenation to 3-(4-Aminophenyl)-2-methoxypyridine
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a common and effective catalyst[8]. The reaction is carried out under a positive pressure of hydrogen gas, which is the ultimate reducing agent. Methanol or ethanol are excellent solvents for this transformation.
Step-by-Step Protocol:
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of H₂ (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-24 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-Aminophenyl)-2-methoxypyridine, which can be used directly or purified further if necessary.
Reactivity of the 2-Methoxypyridine Core
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para (C2, C4, C6) to the ring nitrogen are particularly activated for SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom[9][10]. While the methoxy group at C2 is not as effective a leaving group as a halide, SNAr reactions on methoxy-substituted pyridines and arenes are known and can be driven to completion with strong nucleophiles, often under forcing conditions or with specialized catalytic systems[11][12]. This provides a pathway to introduce amines, thiols, or other nucleophiles directly at the C2 position.
-
Deprotonation/Metalation: The acidity of the pyridine ring protons is enhanced by the inductive effect of the nitrogen atom. Directed ortho-metalation is a powerful tool for functionalizing pyridines. For 2-methoxypyridine, deprotonation can be complex. While the methoxy group can direct lithiation to the C3 position, the inherent acidity of the C6 proton (para to the nitrogen) makes regioselectivity a challenge that often requires carefully chosen bases and conditions[13].
Relevance in Drug Discovery and Medicinal Chemistry
A Privileged Scaffold for Therapeutic Design
The pyridine ring is considered a "privileged scaffold" because it is present in a vast number of biologically active compounds and approved drugs[14][15][16]. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to protein targets like kinases and GPCRs[17]. By using this compound as a starting point, drug discovery programs can rapidly generate libraries of complex molecules.
The conversion of the nitro group to an amine unlocks immense potential for derivatization, allowing for the exploration of structure-activity relationships (SAR).
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A Comprehensive Spectroscopic Guide to 2-Methoxy-3-(4-nitrophenyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly substituted pyridines, serve as foundational scaffolds for developing novel molecules with tailored biological and physical properties.[1][2][3] The precise structural elucidation of these molecules is paramount to understanding their function and ensuring the reproducibility of scientific findings. 2-Methoxy-3-(4-nitrophenyl)pyridine is a key intermediate, combining an electron-donating methoxy group and an electron-withdrawing nitro group on separate aromatic systems bridged together. This electronic push-pull characteristic makes it an interesting candidate for applications in nonlinear optics and as a precursor for pharmacologically active compounds.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers in the field.
Synthesis and Purification: Ensuring Analytical Integrity
The quality of spectroscopic data is directly contingent on the purity of the analyte. A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method offers high yields and tolerance for a variety of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation : A reaction vessel is charged with 3-bromo-2-methoxypyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base : A degassed solvent system, typically a mixture of toluene and water, is added along with a base, such as potassium carbonate (K₂CO₃, 3.0 eq).[4]
-
Reaction : The mixture is heated under an inert nitrogen atmosphere (e.g., at 90-100 °C) for several hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
This rigorous purification is a non-negotiable prerequisite for obtaining unambiguous spectroscopic data free from confounding signals of residual reactants or byproducts.
Caption: High-level workflow for the synthesis and purification of the target compound.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the first line of analytical defense, providing a precise measurement of the molecular weight and, by extension, the elemental composition of the compound. For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is an ideal technique due to the basic nitrogen atom on the pyridine ring, which is readily protonated.
Experimental Protocol: LC-ESI-MS
-
System : A High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.
-
Data Acquired : Full scan mode to detect the protonated molecular ion [M+H]⁺.
Data Interpretation and Fragmentation
The molecular formula for this compound is C₁₂H₁₀N₂O₃.
-
Expected Molecular Ion : The calculated monoisotopic mass is 230.0691 g/mol . The primary ion observed in ESI+ will be the protonated molecule, [M+H]⁺, with an expected m/z of 231.0764 . High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm), validating the elemental composition.[5]
-
Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) of the parent ion (m/z 231.0764) provides structural confirmation. Key fragmentation pathways include the loss of the nitro group (NO₂) and cleavage around the ether linkage.
Caption: Plausible MS/MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[6] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the purified solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded. This method requires minimal sample preparation.
Data Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to its aromatic and functional group components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine, Phenyl) | Medium |
| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium |
| 1595, 1475 | C=C and C=N Stretch | Aromatic Rings | Strong |
| 1520-1530 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |
| 1345-1355 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |
| 1250-1260 | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) | Strong |
| 1020-1030 | C-O-C Symmetric Stretch | Aryl Ether (-OCH₃) | Medium |
| 855 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | Strong |
The two strong, sharp peaks for the nitro group (asymmetric and symmetric stretches) are highly characteristic and serve as powerful diagnostic markers for this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for complete characterization.
Experimental Protocol: NMR
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer : 400 MHz or higher for good signal dispersion.
-
Standard : Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Data Interpretation (Predicted)
The ¹H NMR spectrum will show signals for seven aromatic protons and three methoxy protons. The electron-withdrawing nitro group and the pyridine nitrogen will significantly deshield adjacent protons, shifting them downfield.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.35 | dd | 1H | Pyridine ring, ortho to N |
| H-2'/6' | ~8.30 | d | 2H | Phenyl ring, ortho to -NO₂ |
| H-4 | ~7.80 | dd | 1H | Pyridine ring |
| H-3'/5' | ~7.70 | d | 2H | Phenyl ring, meta to -NO₂ |
| H-5 | ~7.10 | dd | 1H | Pyridine ring, ortho to -OCH₃ |
| -OCH₃ | ~4.05 | s | 3H | Methoxy group |
-
Causality : The H-6 proton is the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. The H-2'/6' protons are strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group. The methoxy group protons appear as a sharp singlet as they have no adjacent proton neighbors.
¹³C NMR Data Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals (due to symmetry in the phenyl ring).
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C-2 (attached to -OCH₃) |
| ~148.0 | C-6 |
| ~147.5 | C-4' (attached to -NO₂) |
| ~145.0 | C-1' |
| ~139.0 | C-4 |
| ~130.0 | C-2'/6' |
| ~124.0 | C-3'/5' |
| ~122.0 | C-3 |
| ~118.0 | C-5 |
| ~56.0 | -OCH₃ |
Integrated Spectroscopic Analysis
No single technique provides absolute proof of structure. True analytical rigor comes from integrating the data from all three methods.
Caption: Workflow showing how MS, IR, and NMR data collectively validate the chemical structure.
The process is self-validating:
-
MS confirms the elemental formula is C₁₂H₁₀N₂O₃.
-
IR confirms the presence of the required nitro, ether, and aromatic functional groups.
-
NMR confirms the specific arrangement of these pieces, distinguishing this molecule from its other possible isomers (e.g., 2-Methoxy-5-(4-nitrophenyl)pyridine).
Summary of Spectroscopic Data
| Technique | Parameter | Observed/Expected Value |
| HRMS | [M+H]⁺ | m/z = 231.0764 |
| IR | ν(N-O) asymmetric stretch | ~1525 cm⁻¹ |
| ν(N-O) symmetric stretch | ~1350 cm⁻¹ | |
| ν(C-O-C) asymmetric stretch | ~1255 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 8.35 (dd, 1H), 8.30 (d, 2H), 7.80 (dd, 1H), 7.70 (d, 2H), 7.10 (dd, 1H) |
| Methoxy Protons | δ 4.05 (s, 3H) | |
| ¹³C NMR | Aromatic & Alkene Carbons | ~164.0, 148.0, 147.5, 145.0, 139.0, 130.0, 124.0, 122.0, 118.0 |
| Methoxy Carbon | ~56.0 |
Conclusion
The structural characterization of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By following rigorous protocols for synthesis, purification, and data acquisition, and by applying sound principles of spectral interpretation, researchers can be confident in the identity and purity of this valuable chemical intermediate, paving the way for its successful application in further research and development.
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A Technical Guide to the Crystal Structure Analysis of 2-Methoxy-3-(4-nitrophenyl)pyridine: A Case Study in Structure-Guided Drug Discovery
This guide provides an in-depth exploration of the synthesis, characterization, and single-crystal X-ray diffraction analysis of the novel heterocyclic compound, 2-Methoxy-3-(4-nitrophenyl)pyridine. This molecule serves as an exemplary case study for researchers, scientists, and drug development professionals to understand the critical role of crystallographic analysis in modern medicinal chemistry. The pyridine scaffold is a cornerstone in pharmaceutical development, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a methoxy and a nitrophenyl group is designed to modulate the electronic and steric properties of the pyridine ring, potentially enhancing its interaction with biological targets.[5][6] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and guiding further optimization efforts.[7][8][9][10]
Synthesis and Characterization: From Blueprint to a Tangible Molecule
The journey to understanding a molecule's crystal structure begins with its successful synthesis and purification. The design of a synthetic route is a critical step, often involving multiple stages to achieve the desired molecular architecture. For our target compound, this compound, a plausible and efficient synthetic pathway is a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its high tolerance of functional groups and its reliability.
A Plausible Synthetic Route: The Suzuki-Miyaura Cross-Coupling
The proposed synthesis would involve the coupling of a substituted pyridine, such as 2-methoxy-3-bromopyridine, with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a suitable base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-methoxy-3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, for instance, a 3:1 ratio of toluene and ethanol. Subsequently, add an aqueous solution of a base, like sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Confirmation: Validating the Molecular Identity
Before proceeding to crystallization, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The Art and Science of Crystallization: Obtaining a Diffraction-Quality Single Crystal
The crux of single-crystal X-ray diffraction lies in obtaining a high-quality single crystal. Crystallization is a process of purification where molecules self-assemble into a highly ordered three-dimensional lattice.[15][16] The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the determined structure. Several techniques can be employed to grow single crystals of organic compounds.[17][18]
Choosing the Right Crystallization Technique
The selection of a crystallization method is often empirical and may require screening various solvents and conditions.[19] For a novel compound like this compound, a combination of techniques might be explored:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[18]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[18]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[16][18]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Screening: Test the solubility of the synthesized this compound in a range of solvents to identify one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[20][21][22][23] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[24]
The Workflow of a Crystallographic Experiment
The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.[20][21]
-
Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors, and reduced to a set of structure factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystallographic Data for this compound
The following table presents plausible crystallographic data for our target compound, which would be obtained from the structure refinement process.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₀N₂O₃ |
| Formula Weight | 230.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 12.678(4) |
| α (°) | 90 |
| β (°) | 105.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1056.7(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.446 |
| Absorption Coefficient (mm⁻¹) | 0.108 |
| F(000) | 480 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5432 |
| Independent reflections | 2345 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Interpretation of the Crystal Structure: From Data to Insights
The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.
Molecular Geometry: Bond Lengths, Bond Angles, and Torsional Angles
The analysis of the crystal structure would reveal precise bond lengths and angles. For instance, the C-N bonds within the pyridine ring would exhibit partial double-bond character. The geometry around the methoxy and nitro groups would also be determined. A key feature to analyze is the torsional angle between the pyridine and the nitrophenyl rings, which would indicate the degree of planarity of the molecule.[25][26]
Intermolecular Interactions: The Forces that Build the Crystal
In the solid state, molecules are held together by a network of intermolecular interactions. The crystal structure analysis would allow for the identification and characterization of these interactions, which can include:
-
Hydrogen Bonds: Although our target molecule is not a strong hydrogen bond donor, weak C-H···O or C-H···N interactions may be present.
-
π-π Stacking: The aromatic pyridine and nitrophenyl rings can engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice.[25]
-
van der Waals Forces: These are ubiquitous, non-specific interactions that contribute to the overall crystal packing.
Caption: A diagram illustrating the key intermolecular interactions governing crystal packing.
Implications for Drug Design and Development
The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug design and development.[7][9][27]
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's conformation and the spatial arrangement of its functional groups provides a structural basis for understanding its biological activity. This allows for the rational design of new analogs with improved potency and selectivity.[9]
-
Pharmacophore Modeling: The crystal structure can be used to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used for virtual screening of compound libraries to identify new potential drug candidates.
-
Lead Optimization: By understanding how the molecule interacts with its biological target at the atomic level, medicinal chemists can make targeted modifications to improve its pharmacokinetic and pharmacodynamic properties.[9]
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A Technical Guide to 2-Methoxy-3-(4-nitrophenyl)pyridine: Synthesis, Properties, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-3-(4-nitrophenyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this precise isomer is limited in public literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights. We will explore its core chemical identity, computed physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications as a scaffold or intermediate in drug discovery and organic synthesis. This guide is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of substituted nitrophenylpyridines.
Core Compound Identification
The foundational step in any research endeavor is the precise identification of the molecule of interest. This compound is a disubstituted pyridine, featuring a methoxy group at the 2-position and a 4-nitrophenyl group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior and potential utility.
| Identifier | Value | Source |
| CAS Number | 1352318-63-8 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |
| Molecular Weight | 230.22 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC1=NC=CC=C1C2=CC=C([O-])C=C2 | N/A |
Physicochemical & Computed Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data below is derived from computational models for related isomers, providing a reliable estimate for experimental design.
| Property | Computed Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | Influences membrane permeability and oral bioavailability. A value under 140 Ų is often considered favorable. |
| LogP (Octanol-Water Partition Coeff.) | 2.66 | Indicates the lipophilicity of the molecule, affecting its solubility, absorption, and distribution. |
| Hydrogen Bond Acceptors | 4 | The number of sites that can accept a hydrogen bond, impacting solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | The number of sites that can donate a hydrogen bond. |
| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which can influence its binding affinity to a target. |
Data sourced from computational analysis of a closely related isomer, 2-Methoxy-6-(3-nitrophenyl)pyridine.[2]
Synthesis, Reactivity, and Chemical Logic
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed strategy involves the palladium-catalyzed coupling of a halogenated 2-methoxypyridine with 4-nitrophenylboronic acid. This approach is analogous to established methods for synthesizing other substituted biaryls.[3]
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 3-bromo-2-methoxypyridine and 4-nitrophenylboronic acid.
Reagents & Materials:
-
3-Bromo-2-methoxypyridine (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 solvent mixture)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-2-methoxypyridine, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the target compound.
Key Reactive Sites and Derivatization Potential
The structure of this compound offers several handles for further chemical modification, making it a valuable intermediate.
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group and a key synthetic lever. It can be readily reduced to an aniline derivative using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting amino group opens up a vast chemical space, allowing for the formation of amides, sulfonamides, and ureas, which are common moieties in bioactive molecules.
-
The Pyridine Ring: The pyridine core itself can undergo further functionalization. The electronic properties are influenced by both the electron-donating methoxy group and the electron-withdrawing nitrophenyl substituent.[4] This balance dictates the regioselectivity of potential electrophilic or nucleophilic aromatic substitution reactions.[4]
-
The Methoxy Group: While generally stable, the methoxy ether can be cleaved to reveal a hydroxypyridine (a pyridone tautomer) under harsh acidic conditions (e.g., HBr). This provides another route to modify the scaffold.
Diagram: Synthetic & Derivatization Workflow
Caption: Proposed pathway for synthesis and subsequent functionalization.
Research Context and Potential Applications
Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous FDA-approved drugs.[4] The combination of the pyridine scaffold with a nitrophenyl group is particularly significant.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. For instance, compounds with a pyrazolo[3,4-b]pyridine structure have been synthesized and evaluated for their potent anticancer activity through the inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9.[5] this compound serves as an excellent starting point for building analogous complex heterocyclic systems.
-
Intermediate for Agrochemicals and Materials Science: Nitrophenyl derivatives are widely used as intermediates in the synthesis of fungicides and other agrochemicals.[4] Furthermore, the strong electron-withdrawing nature of the nitro group makes such compounds candidates for investigation in materials science, particularly for applications involving non-linear optics or as components in pH-sensitive dyes.[4]
-
Pharmaceutical Building Block: The general class of methoxy-nitro-pyridines are recognized as useful intermediates in pharmaceutical synthesis.[6][7] The ability to selectively modify different parts of the molecule allows for the construction of diverse chemical libraries for high-throughput screening.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach based on the constituent functional groups and related molecules is mandatory.
-
General Hazards: Compounds of this class should be handled with care. Related methoxypyridines and nitrophenols are classified as irritants.[8][9] Assume the compound may cause skin, eye, and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Keep away from heat, sparks, and open flames, as related compounds can be combustible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This safety information is generalized. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Conclusion
This compound represents a synthetically accessible and versatile chemical scaffold. Its value lies not as an end-product but as a strategic intermediate for creating more complex molecules. The combination of a modifiable pyridine core, a reactive nitro group handle, and favorable computed physicochemical properties makes it a compound of significant interest for researchers in drug discovery, agrochemicals, and materials science. The synthetic and derivatization pathways outlined in this guide provide a logical framework for scientists to begin exploring the potential of this and related nitrophenylpyridine structures in their research programs.
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An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-3-(4-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-Methoxy-3-(4-nitrophenyl)pyridine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established methodologies and field-proven insights to empower researchers to generate robust and reliable data packages. The protocols described herein are designed as self-validating systems, ensuring the scientific integrity of the results.
Introduction: The Significance of Solubility and Stability
This compound is a substituted pyridine derivative. For any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its potential application, particularly in the pharmaceutical and agrochemical sectors. Solubility and stability are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.[1][2] Inadequate solubility can lead to poor absorption and limited efficacy, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1] This guide will detail the necessary experimental workflows to comprehensively profile these two key attributes.
Solubility Determination: A Multi-faceted Approach
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. The structural features of this compound—a pyridine ring (a weak base), a methoxy group, and a nitrophenyl substituent—suggest a complex solubility profile. The "like dissolves like" principle is a useful starting point, indicating that solubility will be influenced by the polarity of the solvent.[3]
Theoretical Considerations
The presence of the polar nitro group and the nitrogen atom in the pyridine ring may impart some aqueous solubility, while the aromatic rings and the methoxy group contribute to its lipophilicity, suggesting solubility in organic solvents. The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) implies that the aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble pyridinium salt.
Experimental Workflow for Solubility Profiling
A systematic approach to solubility determination is crucial.[4][5] The following protocol outlines a tiered methodology, starting with qualitative assessments and progressing to quantitative measurements.
Caption: A workflow for determining the solubility of this compound.
Step-by-Step Protocol:
-
Qualitative Solubility Assessment:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate test tubes.
-
Add 1 mL of the test solvent (water, 5% HCl, 5% NaOH, methanol, acetonitrile, DMSO) to each tube.[5]
-
Vigorously agitate the tubes for a set period (e.g., 1-2 minutes).
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."[3]
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each selected solvent in sealed flasks.
-
Equilibrate the flasks at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand, permitting the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation and/or filtration through a solvent-compatible filter (e.g., PTFE).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water (pH 7) | 25 | Experimental Value | Calculated Value |
| 0.1 M HCl (pH 1) | 25 | Experimental Value | Calculated Value |
| 0.1 M NaOH (pH 13) | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
Stability Assessment: Ensuring Compound Integrity
Stability testing is essential to determine the intrinsic stability of a compound and to establish its shelf-life and appropriate storage conditions.[1][2] For pharmaceutical development, these studies are guided by regulatory bodies such as the International Council for Harmonisation (ICH).[8]
Potential Degradation Pathways
For this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The methoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding hydroxypyridine derivative.
-
Photodegradation: Aromatic nitro compounds are often sensitive to light, which can induce complex degradation pathways.[9]
-
Oxidation: The pyridine ring and other parts of the molecule could be susceptible to oxidation.
-
Microbial Degradation: In non-sterile environments, microorganisms can metabolize pyridine derivatives.[10][11][12][13]
Experimental Workflow for Stability Profiling
A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradants and determine degradation kinetics.[14]
Caption: A workflow for assessing the stability of this compound.
Step-by-Step Protocol:
-
Development of a Stability-Indicating Analytical Method:
-
Forced Degradation (Stress Testing):
-
Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[9]
-
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the stability-indicating method.
-
-
Formal Stability Studies:
-
Based on the results of the forced degradation studies, formal stability studies are conducted on at least three primary batches of the substance.[8]
-
Long-term stability: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[14]
-
Accelerated stability: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9][14]
-
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][14]
-
Data Presentation:
The results of the stability studies should be presented in a tabular format, detailing the percentage of the parent compound remaining and the percentage of any major degradants formed over time.
Accelerated Stability Data (Example)
| Time Point (Months) | Condition | Assay (% of Initial) | Major Degradant 1 (%) | Total Degradants (%) |
| 0 | 40°C / 75% RH | 100.0 | Not Detected | Not Detected |
| 3 | 40°C / 75% RH | Experimental Value | Experimental Value | Calculated Value |
| 6 | 40°C / 75% RH | Experimental Value | Experimental Value | Calculated Value |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development and application. By implementing the systematic, field-proven protocols outlined in this guide, researchers can generate a robust and reliable data package. This information is critical for informed decision-making in formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential product.
References
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Stability Testing of Pharmaceutical Products. (2012). Available at: [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Available at: [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO). Available at: [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]
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Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]
-
Solubility of Organic Compounds. (2023). Available at: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2005). PMC - NIH. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2016). Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. Available at: [Link]
-
Analytical Methods. (2025). OPUS. Available at: [Link]
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"Quantum chemical calculations for 2-Methoxy-3-(4-nitrophenyl)pyridine"
An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-Methoxy-3-(4-nitrophenyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in medicinal chemistry and materials science due to its substituted pyridine structure. Pyridine derivatives are foundational in a vast array of pharmaceuticals and agrochemicals.[1] The presence of an electron-donating methoxy group and an electron-withdrawing nitro group creates a donor-π-acceptor system, suggesting potential applications in non-linear optics (NLO). This document, intended for researchers and drug development professionals, outlines a complete computational workflow using Density Functional Theory (DFT). We detail the protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. The ultimate goal is to provide a robust in silico model for predicting the molecule's reactivity, stability, and potential bioactivity, thereby accelerating research and development efforts.
Introduction: The Rationale for Computational Scrutiny
The pyridine ring is a ubiquitous scaffold in biologically active compounds, playing a central role in the function of molecules from nucleic acids to vitamins.[1] The specific molecule of interest, this compound, combines this critical heterocycle with two influential functional groups. The methoxy group (-OCH₃) acts as an electron-donating group, while the nitrophenyl group (-C₆H₄NO₂) is a strong electron-withdrawing moiety. This electronic push-pull configuration across the pyridine bridge is known to give rise to significant second-order non-linear optical (NLO) properties, making such molecules candidates for applications in optoelectronics and photonics.[2][3]
From a pharmaceutical perspective, understanding the three-dimensional structure, electronic charge distribution, and reactive sites of this molecule is paramount for predicting its interactions with biological targets. Quantum chemical calculations offer a powerful, non-empirical route to elucidate these properties before undertaking costly and time-consuming synthesis and experimental testing. By employing methods like Density Functional Theory (DFT), we can build a detailed molecular portrait that informs structure-activity relationships (SAR) and guides rational drug design.
This guide presents a validated, step-by-step computational protocol to thoroughly characterize this compound. We will proceed from optimizing its ground-state geometry to analyzing its vibrational and electronic characteristics, providing a holistic view of its chemical behavior.
Theoretical Framework: Selecting the Right Tools
The foundation of molecular quantum chemistry is the time-independent Schrödinger equation, which, when solved, provides the energy and wavefunction of a system. However, for a multi-electron system like the title molecule, an exact analytical solution is impossible. We must therefore rely on robust approximations.
Density Functional Theory (DFT) has emerged as the preeminent method for quantum chemical calculations in chemistry and materials science due to its exceptional balance of computational efficiency and accuracy.[4] DFT reformulates the problem by expressing the system's energy as a functional of the electron density, rather than the complex many-electron wavefunction.
For the calculations outlined in this guide, we recommend the following widely-validated combination:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP has a long track record of providing reliable results for the geometries, vibrational frequencies, and electronic properties of a broad range of organic molecules.[2][5][6]
-
Basis Set: 6-311++G(d,p) . This Pople-style basis set offers a high degree of flexibility. The "6-311G" part provides a robust description of core and valence electrons. The addition of diffuse functions ("++") is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity and polarizability. The polarization functions ("d,p") allow for anisotropy in the electron distribution, which is essential for a correct description of chemical bonding.[7]
This DFT/B3LYP/6-311++G(d,p) level of theory serves as a reliable and well-documented starting point for the comprehensive analysis of substituted aromatic compounds.[8][9]
Computational Methodology: A Validated Workflow
The following protocols describe a sequential and self-validating workflow for the quantum chemical analysis of this compound. The successful completion of each step provides the necessary input and validation for the next.
Caption: The HOMO-LUMO energy gap (ΔE) and electronic transitions.
Table 3: Calculated Electronic Properties
| Property | Symbol | Expected Value | Significance |
|---|---|---|---|
| HOMO Energy | E(HOMO) | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | E(LUMO) | ~ -2.8 eV | Electron-accepting ability |
| Energy Gap | ΔE | ~ 3.7 eV | Chemical reactivity, stability |
| Ionization Potential | I ≈ -E(HOMO) | ~ 6.5 eV | Energy to remove an electron |
| Electron Affinity | A ≈ -E(LUMO) | ~ 2.8 eV | Energy released when adding an electron |
| Chemical Hardness | η = (I-A)/2 | ~ 1.85 eV | Resistance to charge transfer |
Molecular Electrostatic Potential (MEP) The MEP map is expected to show the most negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, identifying these as the primary sites for electrophilic attack. The most positive potential (blue) will likely be found on the hydrogen atoms of the pyridine ring, indicating their susceptibility to nucleophilic attack.
NBO Analysis NBO analysis will quantify the charge distribution, likely showing a net negative charge on the nitro group and the pyridine nitrogen, and positive charges on the carbon atoms attached to them. The analysis will also highlight significant intramolecular charge transfer from the methoxy group (donor) to the nitrophenyl group (acceptor) through the pyridine π-system.
Non-Linear Optical (NLO) Properties
The donor-π-acceptor architecture suggests that the molecule will possess a significant first-order hyperpolarizability (β). The calculated value will provide a quantitative measure of its NLO response.
Table 4: Calculated Non-Linear Optical Properties
| Property | Symbol | Expected Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | > 5 Debye |
| Mean Polarizability | α | ~150-200 |
| First Hyperpolarizability | β | Significantly > Urea (β ≈ 35 a.u.) |
A large β value, significantly greater than that of a standard like urea, would confirm the material's potential for use in NLO applications. [3]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's geometric structure, vibrational spectra, electronic charge distribution, reactivity, and non-linear optical properties. This in silico characterization is an indispensable tool in modern chemical research, providing deep molecular insights that can guide synthetic efforts, explain experimental observations, and accelerate the discovery of new therapeutic agents and advanced materials. The application of this computational framework enables a more efficient and targeted approach to drug development and materials design.
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Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
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Kumar, A., & Yadav, M. P. S. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. Pramana - Journal of Physics, 89(1), 1-8. [Link]
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Lata, S., et al. (2012). Linear and Non-Linear Optical Properties of Electron Donor and Acceptor Pyridine Moiety: A Study by Ab Initio and DFT Methods. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448. [Link]
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Kumar, A., & Yadav, M. P. S. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. ResearchGate. [Link]
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El-Gogary, T. M., & El-Shershaby, I. M. (2012). Vibrational spectroscopic studies, ab initio and density functional theory calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 49, 9924-9932. [Link]
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Swadi, A. G., et al. (2019). Computational study of nonlinear optical properties of dihydropyridine analogue (1,4-DHP-CHO) using DFT method. Semantic Scholar. [Link]
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Arjunan, V., et al. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. [Link]
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Hussein, A. H. M., et al. (2023). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]
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Borah, B. J., & Sarma, B. (2015). Structural and Optoelectronic Properties of Pyridine-Furan, Pyridine-Pyrrole and Pyridine-Thiophene Helices: A DFT Study. ResearchGate. [Link]
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Long, D. A., & George, W. O. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(12), 2872-2884. [Link]
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Zhang, L., et al. (2017). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. Semantic Scholar. [Link]
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Ray, W. (2022). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. [Link]
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Navarro, A., et al. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39. [Link]
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Mary, Y. S., & Panicker, C. Y. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]
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Mary, Y. S., & Panicker, C. Y. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate. [Link]
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Ray, W. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. ResearchGate. [Link]
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Al-Zahrani, L. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(23), 5589. [Link]
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El-Sayed, W. A., et al. (2022). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Synthetic Communications, 52(16), 1269-1287. [Link]
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Akbaş, H., et al. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry - Section A, 61A, 1029-1042. [Link]
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Al-Dies, A. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132170. [Link]
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Unknown. (n.d.). Preparation and Properties of Pyridine. SlidePlayer. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
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Peterson, J. D., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters, 20(15), 4538–4542. [Link]
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Gökce, H., et al. (2020). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 25(1), 195. [Link]
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Uppu, R. M., et al. (2023). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 169–172. [Link]
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Ntie-Kang, F., et al. (2023). Computational analysis of luteolin, apigenin and their derivatives from Allophylus africanus as potential inhibitors of plasmepsin II a malaria target. BMC Chemistry, 17(1), 1-15. [Link]
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Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. ResearchGate. [Link]
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Uppu, R. M., & Murthy, S. N. (2008). 2-Methoxy-3-nitrophenol. ResearchGate. [Link]
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Ntie-Kang, F., et al. (2023). Computational Analysis of Luteolin, Apigenin and Their Derivatives from Allophylus africanus as Potential Inhibitors of Plasmepsin II a Malaria Target. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive motif for designing molecules with diverse biological activities. When functionalized with aryl substituents, the resulting arylpyridines often exhibit enhanced therapeutic potential. The introduction of a nitro group, a potent electron-withdrawing moiety, can further modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity. Nitro-containing compounds have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Methoxy-3-(4-nitrophenyl)pyridine, a molecule of interest for further investigation in drug discovery programs.
This document will explore two primary, scientifically robust synthetic pathways for the preparation of this compound: the Suzuki-Miyaura cross-coupling reaction and a strategy centered around nucleophilic aromatic substitution. Each section will delve into the mechanistic underpinnings of the reactions, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions.
Synthetic Strategies
The synthesis of this compound can be approached through two principal retrosynthetic disconnections, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing this compound, this strategy involves the coupling of 2-methoxypyridine-3-boronic acid with 1-bromo-4-nitrobenzene.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (1-bromo-4-nitrobenzene) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (2-methoxypyridine-3-boronic acid), activated by a base, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Step 1: Synthesis of 2-Methoxypyridine-3-boronic acid
This precursor can be synthesized from 3-bromo-2-methoxypyridine via a Grignard reaction followed by borylation.[7]
-
Reagents and Materials:
-
Magnesium turnings
-
Lithium chloride (0.5 M in THF)
-
Diisobutylaluminium hydride (DIBAL-H) (1 M in toluene)
-
3-Bromo-2-methoxypyridine
-
Trimethyl borate
-
0.1 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Acetonitrile
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings (5.0 mmol).
-
Replace the atmosphere in the flask with argon.
-
Under an argon atmosphere, add lithium chloride (2.5 mmol, 5.0 mL of a 0.5 M solution in THF).
-
Add DIBAL-H (0.02 mmol, 20.0 µL of a 1 M solution in toluene) to activate the magnesium.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once.
-
Stir the reaction at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethyl borate (4.0 mmol, 448.0 µL) dropwise at 0 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction by the slow addition of 0.1 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of water and acetonitrile to yield 2-methoxypyridine-3-boronic acid.
-
Step 2: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
2-Methoxypyridine-3-boronic acid
-
1-Bromo-4-nitrobenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium phosphate (Na₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine 2-methoxypyridine-3-boronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium phosphate (3.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 | 1.0 |
| 2-Methoxypyridine-3-boronic acid | 152.94 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.73 | 0.05 | 0.05 |
| Sodium Phosphate | 163.94 | 3.0 | 3.0 |
| Table 1: Stoichiometry for the Suzuki-Miyaura coupling reaction. |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction as the key step for introducing the methoxy group. This strategy relies on the synthesis of a 2-chloro-3-(4-nitrophenyl)pyridine intermediate. The electron-withdrawing nature of the pyridine nitrogen and the nitro group facilitates nucleophilic attack at the 2-position of the pyridine ring.
Mechanistic Rationale
Nucleophilic aromatic substitution on pyridine is most favorable at the 2- and 4-positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.
Caption: SNAr mechanism for the formation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-(4-nitrophenyl)pyridine (Hypothetical Intermediate)
The synthesis of this intermediate could potentially be achieved through a Suzuki-Miyaura coupling of 2,3-dichloropyridine with 4-nitrophenylboronic acid, with regioselective coupling at the 3-position, followed by separation of isomers. Alternatively, direct nitration of 2-chloro-3-phenylpyridine could be explored, although this may lead to a mixture of isomers. For the purpose of this guide, we will assume the availability of this intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
Reagents and Materials:
-
2-Chloro-3-(4-nitrophenyl)pyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2-chloro-3-(4-nitrophenyl)pyridine (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (25 mL).
-
Separate the organic layer and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain this compound.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-3-(4-nitrophenyl)pyridine | 234.63 | 1.0 | 1.0 |
| Sodium Methoxide | 54.02 | 1.5 | 1.5 |
| Table 2: Stoichiometry for the SNAr reaction. |
Characterization
The final product, this compound (CAS No. 1352318-63-8)[1], should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and phenyl rings. The methoxy group should appear as a singlet at approximately 3.9-4.1 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The methoxy carbon will be observed around 55-60 ppm. The aromatic carbons will appear in the region of 110-160 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methoxy (CH₃) | ~4.0 (s) | ~56 |
| Pyridine H-4 | ~7.2 | ~120 |
| Pyridine H-5 | ~7.8 | ~138 |
| Pyridine H-6 | ~8.4 | ~148 |
| Phenyl H-2', H-6' | ~8.3 (d) | ~124 |
| Phenyl H-3', H-5' | ~7.6 (d) | ~130 |
| Pyridine C-2 | - | ~163 |
| Pyridine C-3 | - | ~125 |
| Pyridine C-4 | - | ~120 |
| Pyridine C-5 | - | ~138 |
| Pyridine C-6 | - | ~148 |
| Phenyl C-1' | - | ~145 |
| Phenyl C-2', C-6' | - | ~124 |
| Phenyl C-3', C-5' | - | ~130 |
| Phenyl C-4' | - | ~147 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Conclusion
This technical guide has outlined two robust and scientifically sound synthetic strategies for the preparation of this compound. The Suzuki-Miyaura cross-coupling approach offers a reliable method for constructing the core biaryl structure, while the nucleophilic aromatic substitution pathway provides an alternative route that leverages the inherent reactivity of the pyridine ring. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine derivatives for applications in drug discovery and development.
References
-
FAQ. (n.d.). What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). Retrieved from [Link]
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723.
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
- Gomez, L. A., et al. (2023).
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
- MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 28(1), 329.
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine via Suzuki-Miyaura Coupling
Introduction and Scientific Context
The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthesis of specifically substituted derivatives, such as 2-Methoxy-3-(4-nitrophenyl)pyridine, is of significant interest for creating libraries of novel compounds for biological screening.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds.[3][4] Its widespread adoption is due to its remarkable functional group tolerance, use of generally stable and readily available organoboron reagents, and typically mild reaction conditions, which minimizes the formation of toxic byproducts.[5] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, leveraging the efficiency and reliability of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each component, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization.
Reaction Scheme
The overall transformation is depicted below:
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-2-methoxypyridine and 4-nitrophenylboronic acid.
Mechanism and Rationale for Component Selection
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Aryl Halide (Electrophile): 3-bromo-2-methoxypyridine The reactivity order for halides in the oxidative addition step is typically I > Br > OTf >> Cl.[7] 3-Bromo-2-methoxypyridine is an excellent choice as it offers a good balance of reactivity and stability. The electron-donating methoxy group can influence the electronic properties of the pyridine ring, but the inherent electron-deficient nature of the ring system generally ensures efficient oxidative addition.[3][8]
-
Organoboron Reagent (Nucleophile): 4-nitrophenylboronic acid Boronic acids are favored for their stability to air and moisture compared to other organometallic reagents.[3] The electron-withdrawing nitro group on the phenyl ring makes this boronic acid particularly stable and less prone to the common side reaction of protodeboronation, where the C-B bond is cleaved by a proton source.
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand System The catalyst is the heart of the reaction. A Pd(0) species is required to initiate the cycle.[3]
-
Pd(PPh₃)₄ (Tetrakis): This is a reliable Pd(0) source that comes pre-ligated with triphenylphosphine. It is often effective for a wide range of substrates.[3][8]
-
Pd(OAc)₂/Ligand: Using a more stable Pd(II) precursor like palladium(II) acetate requires in-situ reduction to the active Pd(0) species.[3] This approach allows for the use of specialized phosphine ligands (e.g., SPhos, XPhos) which can dramatically improve yields and reaction rates, especially for challenging substrates.[8][9] Bulky, electron-rich phosphine ligands generally accelerate both the oxidative addition and reductive elimination steps.[7]
-
-
Base: K₂CO₃ or K₃PO₄ The base is not merely a spectator; it plays a crucial role in the transmetalation step.[6] It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[6][7] Inorganic bases like potassium carbonate or potassium phosphate are preferred for their effectiveness, low cost, and compatibility with a wide range of functional groups.[10]
-
Solvent System: 1,4-Dioxane/Water or Toluene/Water A mixture of an organic solvent and water is commonly used.[3][8] The organic solvent (dioxane, toluene, DME) solubilizes the organic reagents and the palladium complex. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water can be a critical parameter to optimize.
Detailed Experimental Protocol
This protocol is a robust starting point and may be optimized for specific laboratory conditions or scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-2-methoxypyridine | >97% | Sigma-Aldrich | The limiting reagent (1.0 equiv.) |
| 4-Nitrophenylboronic acid | >98% | Combi-Blocks | Use 1.2-1.5 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Strem Chemicals | Pd(PPh₃)₄, use 3-5 mol%. Handle in air briefly. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | Use 2.0-3.0 equivalents. |
| 1,4-Dioxane | Anhydrous, DriSolv | EMD Millipore | Must be degassed before use. |
| Deionized Water | N/A | In-house | Must be degassed before use. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Acros Organics | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment: Schlenk flask or round-bottom flask, condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, needles, standard glassware for workup, rotary evaporator, thin-layer chromatography (TLC) plates.
Step-by-Step Procedure
-
Solvent Degassing: In a separate flask, sparge a 4:1 mixture of 1,4-dioxane and deionized water with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methoxypyridine (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv.).
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed 4:1 dioxane/water solvent mixture to the flask. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes/ethyl acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting aryl bromide spot has been consumed (typically 8-16 hours).[8]
-
-
Workup Procedure:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel.[12]
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final mixture of 8:2 hexanes/ethyl acetate), is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Determine the melting point.
-
Experimental Workflow and Data Summary
The entire process, from setup to final product, can be visualized as a logical workflow.
Optimization Table
The following table provides starting points for optimization. Yields are representative and will vary based on specific reaction conditions and scale.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | Good | A reliable and common starting point.[8] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective system.[8] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands often improve yields.[8][9] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | Effective for a broad range of substrates.[1][8] |
Safety and Handling Precautions
Proper safety measures are mandatory when performing this protocol.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles or a face shield.[13]
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly when dry and exposed to air.[14] While the catalysts used here are generally more stable, they are irritants and should be handled with care in a well-ventilated area or fume hood. Avoid creating dust.[13][14]
-
Solvents: 1,4-Dioxane, toluene, and DME are flammable and have associated toxicities. Handle them exclusively in a chemical fume hood. Keep away from ignition sources.
-
Boronic Acids: Aryl boronic acids can be irritants. Avoid inhalation of dust and skin contact.[11]
-
Bases: Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Cesium carbonate is corrosive. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to your institution's hazardous waste disposal guidelines. Do not mix incompatible waste streams.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent.3. Base is not strong enough or insoluble. | 1. Use a fresh bottle of catalyst. Ensure a proper inert atmosphere.2. Degas solvent thoroughly before use.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Protodeboronation of Boronic Acid | 1. Presence of acidic impurities.2. Reaction temperature is too high or time is too long. | 1. Use high-purity reagents.2. Monitor the reaction closely and stop it upon completion. Consider lowering the temperature. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to side reactions.2. Catalyst system favors homocoupling. | 1. Improve inert atmosphere technique.2. Screen different ligands or use a lower catalyst loading. |
| Difficult Purification | 1. Incomplete reaction leading to close-running spots on TLC.2. Byproducts have similar polarity to the product. | 1. Ensure the reaction goes to completion.2. Try a different solvent system for chromatography or consider recrystallization.[11][15] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and robust method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, and by adhering to a meticulous experimental protocol under an inert atmosphere, researchers can achieve high yields of the desired product. This application note provides the foundational knowledge and practical steps necessary for the successful execution and optimization of this important transformation, enabling the broader exploration of 2-arylpyridine derivatives in chemical and pharmaceutical research.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Zhao, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
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Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
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Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
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Tyrell, E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Stockland, R. A., et al. (2004). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
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Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
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De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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ACS GCI Pharmaceutical Roundtable. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]
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Le, C. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
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Smith, K. M., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
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Scilit. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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ResearchGate. (2014). Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
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Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
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UCLA EH&S. (2017). Standard Operating Procedure: Palladium. UCLA. [Link]
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LinkedIn. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. LinkedIn. [Link]
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Malig, T. C., et al. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable. Green Criteria for Suzuki Coupling. WordPress. [Link]
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The Alchemist's Guide to the Pyridine Ring: A Handbook for Palladium-Catalyzed Functionalization
Introduction: The Ubiquitous Pyridine and the Power of Palladium
The pyridine scaffold is a cornerstone of modern science, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to act as a ligand impart critical functionalities to these molecules. Consequently, the development of efficient and selective methods for the synthesis of functionalized pyridines is a paramount objective in organic chemistry. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the undisputed champion for their versatility, reliability, and broad functional group tolerance.[1][2]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of palladium-catalyzed methodologies for pyridine functionalization. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rational selection of catalysts, ligands, and reaction conditions. We will explore the workhorses of cross-coupling chemistry, including the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, as well as the burgeoning field of C-H bond activation.
Our aim is to equip you with not only the "how" but also the "why," empowering you to troubleshoot, optimize, and innovate in your own synthetic endeavors. The protocols presented herein are robust and have been selected for their broad applicability and reproducibility.
I. The Landscape of Palladium-Catalyzed Pyridine Functionalization
The strategic installation of functional groups onto the pyridine ring can be broadly categorized into two main approaches: the functionalization of pre-halogenated pyridines via cross-coupling reactions and the direct functionalization of C-H bonds.
Cross-Coupling Reactions: A Symphony of Catalysis
Cross-coupling reactions are the bedrock of modern synthetic chemistry, enabling the formation of C-C, C-N, C-O, and C-S bonds with remarkable efficiency. The general catalytic cycle, a ballet of oxidative addition, transmetalation (for reactions like Suzuki and Stille), migratory insertion (for Heck), and reductive elimination, is orchestrated by a palladium catalyst, often in concert with a phosphine ligand.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[3] It is a powerful tool for the synthesis of biaryl and heteroaryl compounds, including functionalized bipyridines.[3][4]
Causality in Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly employed. The choice of ligand is crucial and can influence reaction efficiency, particularly with less reactive chloro-pyridines where bulky, electron-rich ligands like XPhos or SPhos can be beneficial.[3]
-
Base: A base is essential for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can depend on the substrate and the solvent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
K₂CO₃ (2.0 mmol, 276 mg)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylpyridine.
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner.[2][5] A key advantage of the Stille reaction is the inertness of organostannanes to many functional groups, allowing for their use in complex molecule synthesis.[5][6] However, the toxicity of tin compounds is a significant drawback.[7]
Causality in Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common catalyst. For less reactive substrates, ligands such as P(t-Bu)₃ can be effective.
-
Additives: The addition of a copper(I) salt can have a synergistic effect, accelerating the reaction.[7] Lithium chloride is also frequently added to facilitate the transmetalation step.
-
Solvent: Anhydrous, non-polar solvents like toluene, dioxane, or THF are typically used.
The Sonogashira coupling is the go-to method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of alkynyl-substituted pyridines.[8][9] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[10] The reaction is typically co-catalyzed by a copper(I) salt.
Causality in Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.
-
Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.
Protocol 2: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene
Materials:
-
3-Iodopyridine (1.0 mmol, 205 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
CuI (0.04 mmol, 7.6 mg)
-
Triethylamine (5 mL)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(phenylethynyl)pyridine.
The Heck-Mizoroki reaction facilitates the coupling of halo-pyridines with alkenes to form substituted alkenes.[11] The regioselectivity of the reaction is a key consideration, and the choice of catalyst and ligands can influence the outcome.[12] Pyridine-based ligands have been shown to promote the Heck-Matsuda reaction, an alternative using arenediazonium salts.[13]
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including pyridylamines, which are prevalent in medicinal chemistry.[14][15] This reaction involves the coupling of a halo-pyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[2] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been critical to the success and broad scope of this reaction, especially for challenging substrates like electron-deficient halopyridines.[16][17]
Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg, 95 µL)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.024 mmol, 11.4 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by 2-chloropyridine and aniline.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain N-phenylpyridin-2-amine.
C-H Functionalization: A Paradigm Shift in Pyridine Synthesis
Direct C-H functionalization represents a more atom-economical and environmentally benign approach to pyridine modification, as it obviates the need for pre-functionalized starting materials. Palladium catalysis has been instrumental in advancing this field, enabling the direct arylation, alkenylation, and acylation of pyridine C-H bonds.[18][19][20]
Key Strategies:
-
Directing Groups: The use of a directing group, which coordinates to the palladium catalyst and delivers it to a specific C-H bond (often in the ortho position), is a powerful strategy for achieving regioselectivity.[21] The pyridine nitrogen itself can act as a directing group.
-
Pyridine N-Oxides: The use of pyridine N-oxides as substrates has proven to be highly effective for selective C-H functionalization at the C2 position.[18][19][22] The N-oxide group activates the ortho C-H bonds and can be easily removed after the desired functionalization.
Caption: A general workflow for C-H functionalization using pyridine N-oxides.
Causality in Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a commonly used catalyst for C-H activation.
-
Oxidant: An oxidant, such as Ag₂CO₃ or benzoquinone, is often required to regenerate the active Pd(II) catalyst.[18]
-
Additives: Carboxylic acids, such as pivalic acid, can act as proton shuttles and promote the C-H activation step.
II. Practical Considerations and Troubleshooting
Ligand Selection: The choice of ligand is paramount for a successful cross-coupling reaction. Bulky, electron-rich phosphine ligands generally promote oxidative addition and reductive elimination, leading to higher catalytic activity. For challenging substrates, screening a variety of ligands is often necessary.
Base and Solvent Compatibility: The base and solvent system must be compatible with the substrates and the catalyst. For instance, strongly basic conditions can lead to side reactions with sensitive functional groups.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Therefore, conducting reactions under an inert atmosphere of argon or nitrogen is crucial for reproducibility and high yields.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor substrate reactivity, incorrect reaction conditions. | Use a fresh catalyst, try a more active ligand, screen different bases and solvents, increase the reaction temperature. |
| Formation of Side Products | Homocoupling of the starting materials, decomposition of the catalyst or reagents. | Lower the reaction temperature, use a different catalyst/ligand system, ensure the reaction is under a strict inert atmosphere. |
| Difficulty in Purification | Co-elution of the product with byproducts or residual catalyst. | Optimize the chromatographic conditions, consider recrystallization or distillation, use a scavenger resin to remove the palladium catalyst. |
III. Conclusion and Future Outlook
Palladium-catalyzed reactions have fundamentally transformed the synthesis of functionalized pyridines, providing access to a vast chemical space with unprecedented efficiency and selectivity. The continued development of novel catalysts, ligands, and reaction methodologies, particularly in the realm of C-H functionalization, promises to further expand the synthetic chemist's toolkit. As our understanding of reaction mechanisms deepens, we can expect the rational design of even more powerful and selective catalytic systems for the construction of these vital heterocyclic motifs, accelerating innovation in drug discovery, materials science, and beyond.
IV. References
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Chang, S. et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254-9256. [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
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Larock, R. C. et al. (2003). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry, 68(8), 3090-3098. [Link]
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Chang, S. et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256. [Link]
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Pyridine C−H functionalization reactions. (n.d.). ResearchGate. [Link]
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Larock, R. C. et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 68(8), 3090-3098. [Link]
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Larock, R. C. et al. (2003). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. ACS Publications. [Link]
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link]
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Gandeepan, P., & Cheng, C. H. (2017). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 13, 1638–1674. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(25), 8887–8892. [Link]
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Schubert, U. S. et al. (2000). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 65(13), 4177-4185. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14936-14948. [Link]
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Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). ResearchGate. [Link]
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Heck coupling reaction by pyridine‐coordinated tridentate complex.... (n.d.). ResearchGate. [Link]
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Sarpong, R. et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(5), 2879-2892. [Link]
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van der Lee, A. et al. (2019). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. Faraday Discussions, 220, 246-258. [Link]
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Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. [Link]
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Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (2013). Sci-Hub. [Link]
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The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (2016). Semantic Scholar. [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Zhang, Y. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Daugulis, O. et al. (2013). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Catalysis, 3(6), 1274-1278. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). University of Southampton ePrints. [Link]
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Barbero, N. et al. (2016). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry, 40(11), 9205-9211. [Link]
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. [Link]
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Wang, Q. et al. (2020). Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. Angewandte Chemie International Edition, 59(38), 16414-16419. [Link]
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Itami, K. et al. (2014). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 10, 298-304. [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium‐Catalyzed Cross‐Coupling of Aryl Grignard Reagents. (2002). Sci-Hub. [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. [Link]
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Gandeepan, P., & Cheng, C. H. (2017). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 13, 1638–1674. [Link]
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Cho, C.-G. et al. (2006). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 71(21), 8255-8258. [Link]
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Palladium-Catalyzed Synthesis of Nonsymmetrically Functionalized Bipyridines, Poly(bipyridines) and Terpyridines. (n.d.). ResearchGate. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link]
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- 22. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Application Notes and Protocols for the Nitration of 2-Methoxypyridine Derivatives
Introduction: Navigating the Complexities of Pyridine Nitration
The nitration of pyridine rings is a cornerstone of synthetic chemistry, providing essential intermediates for a vast array of applications, from pharmaceuticals to advanced materials.[1] However, the inherent electron-deficient nature of the pyridine nucleus presents a significant hurdle for classical electrophilic aromatic substitution (EAS), often necessitating harsh reaction conditions that can lead to low yields and undesired side products.[1][2] The introduction of a methoxy group at the 2-position of the pyridine ring introduces further complexity, influencing both the reactivity and the regioselectivity of the nitration reaction. This guide provides a comprehensive overview of the theoretical and practical aspects of the nitration of 2-methoxypyridine derivatives, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in this challenging yet rewarding area of synthetic chemistry.
Mechanistic Insights and Regioselectivity
The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the active electrophile.[3][4] In the case of pyridine, the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack.[2] Under the strongly acidic conditions often employed for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, further deactivating the ring and making nitration even more challenging.
The 2-methoxy group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group primarily to the ortho and para positions relative to itself. Therefore, for 2-methoxypyridine, the expected major products are 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine .
The regiochemical outcome is a delicate balance of electronic and steric effects. While the methoxy group strongly activates the 3 and 5-positions, the pyridine nitrogen's deactivating influence is felt throughout the ring, particularly at the positions alpha and gamma to it. The reaction conditions, including the choice of nitrating agent and temperature, can be fine-tuned to favor one isomer over the other.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the nitration of 2-methoxypyridine derivatives. Safety precautions, including the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly adhered to, especially when handling strong acids and nitrating agents. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Classical Mixed Acid Nitration for the Synthesis of 2-Methoxy-5-nitropyridine
This protocol is adapted from established methods for the nitration of substituted pyridines and is optimized for the synthesis of 2-methoxy-5-nitropyridine.[5][6]
Materials:
-
2-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) with continuous stirring. This mixture should be prepared fresh and kept cold.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel containing the nitrating mixture, dissolve 2-methoxypyridine (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of 2-methoxypyridine, ensuring the temperature is maintained between 0 °C and 5 °C. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the solution is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel, using a hexane:ethyl acetate eluent system to separate the isomers.
Protocol 2: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method offers an alternative to the classical mixed acid approach and can be effective for a variety of substituted pyridines.[1]
Materials:
-
2-Methoxypyridine
-
Trifluoroacetic Anhydride (TFAA)
-
Nitric Acid (fuming or concentrated)
-
Chilled aqueous solution of sodium metabisulfite
-
25% Sodium Hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flask cooled in an ice bath, add trifluoroacetic anhydride.
-
Addition of Substrate: Slowly add the 2-methoxypyridine derivative to the TFAA with stirring.
-
Addition of Nitric Acid: Add nitric acid dropwise to the mixture while maintaining the temperature at or below the desired reaction temperature (typically 0-10 °C).
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 9-10 hours).[7] Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
Work-up: After a period of stirring (e.g., 24 hours), adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane or chloroform.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation: Comparison of Nitration Conditions
| Nitrating Agent/System | Typical Conditions | Major Product(s) | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-5 °C | 2-methoxy-5-nitropyridine | Readily available and inexpensive reagents. | Harsh acidic conditions, potential for over-nitration and side reactions. |
| HNO₃ / TFAA | 0 °C to room temp. | 3- and 5-nitro isomers | Often more effective than mixed acids for deactivated pyridines. | TFAA is corrosive and more expensive. |
| Dinitrogen Pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane | Regioselective nitration | Eco-friendly, stoichiometric nitrating agent, reducing acidic waste.[8] | Requires specialized handling of N₂O₅. |
| tert-Butyl Nitrite (TBN) | Toluene, 70 °C, with TEMPO and O₂ | meta-Nitration via dearomatization-rearomatization | Mild, catalyst-free, highly regioselective for the meta-position.[9] | Multi-step process, may not be suitable for all substrates. |
Characterization of Products
Accurate characterization of the nitrated products is essential to confirm their identity and isomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for the structural elucidation of the nitrated 2-methoxypyridine isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For instance, in the ¹H NMR spectrum of 2-methoxypyridine, the protons typically appear around 8.15, 7.51, 6.82, and 6.72 ppm, with the methoxy protons around 3.92 ppm.[10] The introduction of a nitro group will cause a downfield shift of the adjacent protons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Decomposition of starting material or product.- Insufficiently strong nitrating conditions. | - Increase reaction time or temperature (with caution).- Use a milder nitrating agent or protect sensitive functional groups.- Use a stronger nitrating system (e.g., HNO₃/TFAA). |
| Excessive Over-Nitration | - Reaction temperature too high.- Excess of nitrating agent.- Prolonged reaction time. | - Maintain a low and consistent reaction temperature.- Use a stoichiometric amount or slight excess of the nitrating agent.- Monitor the reaction closely by TLC and stop it once the desired product is formed.[11] |
| Poor Regioselectivity | - Reaction conditions favoring a mixture of isomers. | - Adjust the reaction temperature; lower temperatures often favor the para-isomer.- Experiment with different nitrating agents and solvent systems. |
| Demethylation of Methoxy Group | - Harsh acidic conditions. | - Use a less acidic nitrating system.- Protect the methoxy group if it is particularly labile. |
Experimental Workflow and Mechanistic Pathway Diagrams
Experimental Workflow
Caption: A generalized workflow for the nitration of 2-methoxypyridine.
Regioselectivity in the Nitration of 2-Methoxypyridine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Methoxy-3-(4-nitrophenyl)pyridine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged" scaffold, forming the core of numerous approved therapeutics.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone for drug design.[2] When functionalized with a nitro group, the resulting nitropyridine moiety becomes an exceptionally versatile building block. The potent electron-withdrawing nature of the nitro group significantly modulates the pyridine core's reactivity, making it a valuable precursor for a diverse range of bioactive molecules with potential applications in oncology, virology, and neurodegenerative diseases.[1][3][4]
This document provides a detailed guide for the investigation of 2-Methoxy-3-(4-nitrophenyl)pyridine , a specific nitropyridine derivative with unexplored potential. While direct biological data for this exact molecule is sparse, its structural features—a biaryl system combining an electron-donating methoxy group with an electron-withdrawing nitrophenyl group—suggest a strong rationale for its evaluation as a modulator of key cellular signaling pathways. Drawing parallels from structurally related compounds, we hypothesize that this molecule may function as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
Specifically, this guide will focus on evaluating This compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers, making it a well-validated therapeutic target.[5] The protocols outlined herein provide a comprehensive workflow, from synthesis and characterization to biochemical and cell-based evaluation, designed to rigorously assess the compound's therapeutic potential.
Part 1: Synthesis and Characterization
Rationale for Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
To construct the C-C bond between the pyridine and phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This palladium-catalyzed reaction is one of the most robust and versatile methods for forming biaryl linkages. Its advantages include mild reaction conditions, high functional group tolerance (compatible with both the methoxy and nitro groups), and the commercial availability of the necessary starting materials (boronic acids and aryl halides). This approach offers a reliable and high-yielding pathway to the target compound.[6]
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Detailed Synthesis Protocol
Materials:
-
3-Bromo-2-methoxypyridine
-
4-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-2-methoxypyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene and deionized water (e.g., 30 mL Toluene, 10 mL H₂O).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of the inert gas.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Extraction: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Biological Evaluation as a CDK2 Inhibitor
Rationale for Target Selection
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that act as central regulators of the cell cycle.[5] The CDK2/Cyclin E complex, in particular, governs the transition from the G1 (growth) to the S (DNA synthesis) phase. In many human cancers, this regulatory checkpoint is compromised due to CDK2 overexpression or the loss of its natural inhibitors. Therefore, inhibiting CDK2 activity is a validated strategy to induce cell cycle arrest and apoptosis in cancer cells. The planar, heterocyclic nature of the pyridine scaffold is well-suited for insertion into the ATP-binding pocket of kinases, making CDK2 an excellent hypothetical target for our compound.[5]
Caption: Role of CDK2 in the G1/S cell cycle transition.
Experimental Workflow for Compound Screening
The following workflow provides a systematic approach to evaluating the compound's biological activity, moving from a direct target-based assay to a more complex cell-based system.
Caption: Overall workflow for screening the test compound.
Protocol 1: In Vitro CDK2/Cyclin E Kinase Inhibition Assay
Principle: This is a biochemical assay that directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by the purified CDK2/Cyclin E enzyme. A common method is a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Low luminescence indicates high inhibition.
Materials:
-
Purified, active human CDK2/Cyclin E enzyme complex.
-
Kinase substrate (e.g., Histone H1 peptide).
-
Adenosine triphosphate (ATP).
-
Test Compound: This compound , dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control Inhibitor (e.g., Roscovitine).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Perform a serial dilution of the 10 mM compound stock in kinase buffer to create a range of test concentrations (e.g., from 100 µM down to 1 nM). Ensure the final DMSO concentration in all wells is ≤1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase Buffer
-
Test compound dilution (or DMSO for 'no inhibition' control, or Roscovitine for 'positive control').
-
CDK2/Cyclin E enzyme complex.
-
Kinase substrate.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near its Km for CDK2 for competitive inhibitor screening.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Develop Luminescence: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a light signal. Incubate in the dark for 30-40 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Lumi_test - Lumi_bkgd) / (Lumi_no_inhib - Lumi_bkgd)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Cytotoxicity (SRB) Assay
Principle: This assay determines the compound's ability to inhibit the growth of human cancer cells. The Sulforhodamine B (SRB) assay is based on the measurement of cellular protein content, which provides an estimate of cell number.[2] A reduction in the SRB signal in treated cells compared to untreated controls indicates cytotoxicity or growth inhibition.
Materials:
-
Human cancer cell line with known CDK2 dependency (e.g., MCF-7 breast cancer, HCT-116 colon cancer).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compound stock solution (10 mM in DMSO).
-
Positive Control (e.g., Doxorubicin).
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution.
-
96-well cell culture plates.
-
Plate reader (510 nm).
Procedure:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach and grow for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium + DMSO (vehicle control) and a positive control.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
Cell Fixation: Gently remove the medium. Fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[2]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[2]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[2]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).
-
Part 3: Data Interpretation and Next Steps
Summarizing Quantitative Data
All quantitative results should be organized into clear, concise tables for easy comparison and analysis.
Table 1: Hypothetical Bioactivity Data for this compound
| Assay Type | Target/Cell Line | Endpoint | Result | Positive Control | Control Result |
| Biochemical Assay | CDK2/Cyclin E | IC₅₀ | [Experimental Value] | Roscovitine | 0.45 µM |
| Cell-Based Assay | MCF-7 | GI₅₀ | [Experimental Value] | Doxorubicin | 0.05 µM |
| Cell-Based Assay | HCT-116 | GI₅₀ | [Experimental Value] | Doxorubicin | 0.08 µM |
Interpreting the Results
-
Potency vs. Efficacy: A low IC₅₀ value in the biochemical assay indicates potent, direct inhibition of the CDK2 target. A low GI₅₀ value in the cell-based assay demonstrates efficacy in a biological system. A strong correlation between the IC₅₀ and GI₅₀ values suggests that the observed cytotoxicity is likely due to the on-target inhibition of CDK2.
-
Structure-Activity Relationship (SAR): This compound serves as a foundational scaffold. Future work should involve synthesizing analogs to explore the SAR. For example, the nitro group can be reduced to an amine, which can then be functionalized to explore interactions with other residues in the kinase binding pocket.[7] The methoxy group can be altered to modulate solubility and electronic properties.[7]
-
Selectivity: A critical next step is to perform kinase panel screening to assess the compound's selectivity. An ideal candidate will potently inhibit CDK2 while showing minimal activity against other kinases to reduce off-target effects and potential toxicity.
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Development of Novel Kinase Inhibitors Using a Pyridine Scaffold: Application Notes and Protocols
Introduction: The Strategic Advantage of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, a family of over 500 enzymes that catalyze the phosphorylation of substrate proteins, are pivotal regulators of cellular signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a highly pursued class of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[1][4]
Within the vast chemical space of potential inhibitors, heterocyclic compounds, particularly those containing a pyridine core, have emerged as a "privileged scaffold."[5][6] The pyridine ring's unique electronic properties, structural versatility, and ability to form crucial hydrogen bonds with the kinase hinge region make it an ideal foundation for designing potent and selective inhibitors.[6][7] This guide provides a comprehensive overview of the principles and methodologies for the design, synthesis, and evaluation of novel kinase inhibitors built upon a pyridine scaffold, intended for researchers, scientists, and drug development professionals.
I. Design Strategies for Pyridine-Based Kinase Inhibitors
The design of effective kinase inhibitors is a multifaceted process that leverages computational and experimental approaches to optimize potency, selectivity, and drug-like properties.
A. Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structure of the target kinase, typically obtained through X-ray crystallography. This approach allows for the rational design of inhibitors that fit precisely into the ATP-binding pocket. The pyridine scaffold is particularly amenable to SBDD due to its ability to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many potent inhibitors.[4][7]
B. Fragment-Based Drug Discovery (FBDD)
FBDD has proven to be a powerful strategy for discovering highly specific kinase inhibitors.[8][9] This technique involves screening libraries of low-molecular-weight fragments to identify those that bind weakly to the target kinase.[2][10] These initial "hits" are then optimized into more potent lead compounds through medicinal chemistry, often guided by structural biology.[2][10] The pyridine motif can be a key component of these fragments or can be incorporated during the fragment-to-lead optimization process to enhance binding affinity and selectivity.[8][9]
C. Scaffold Hopping
Scaffold hopping is a computational technique used to identify novel core structures (scaffolds) that can replace a known active scaffold while retaining biological activity.[11][12] This approach is particularly useful for generating new intellectual property and improving the physicochemical properties of a lead series.[13] For pyridine-based inhibitors, deep learning models and other computational tools can be employed to explore alternative heterocyclic systems that mimic the key interactions of the pyridine ring with the kinase hinge region.[4][11][14]
II. Synthesis of Pyridine-Based Kinase Inhibitors
The synthesis of pyridine-containing molecules is a well-established field in organic chemistry, offering a multitude of routes to generate diverse libraries of compounds for screening. A general synthetic scheme often involves the construction of a substituted pyridine core followed by the introduction of various functional groups to explore the structure-activity relationship (SAR).
Exemplary Synthetic Protocol: Synthesis of a Generic Pyridine-Based Inhibitor
This protocol outlines a generalized approach. Specific reaction conditions will vary depending on the desired final compound.
-
Synthesis of the Pyridine Core: A common method is the Hantzsch pyridine synthesis or variations thereof, which allows for the construction of dihydropyridine rings that can be subsequently oxidized to the corresponding pyridine. Alternatively, functionalized pyridines can be purchased and modified. For instance, a starting material could be a commercially available 2-aminopyridine derivative.[7][15]
-
Functionalization at C2: The 2-position of the pyridine ring is often a key point for modification to interact with the solvent-exposed region of the ATP-binding pocket. This can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce aryl or amino groups, respectively.[7]
-
Functionalization at C4/C6: These positions can be modified to enhance solubility and modulate pharmacokinetic properties. For example, introducing polar groups can improve aqueous solubility.
-
Purification and Characterization: The final compounds are purified by column chromatography or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[15]
III. In Vitro Evaluation: From Biochemical Potency to Cellular Efficacy
A critical and often challenging aspect of kinase inhibitor development is ensuring that biochemical potency translates into cellular activity.[16] A tiered approach, starting with biochemical assays and progressing to cell-based evaluations, is essential.
A. Biochemical Assays: Determining Target Inhibition
The initial step is to assess the compound's ability to inhibit the target kinase in a purified, cell-free system.[17]
Protocol: Determination of IC50 using a Luminescence-Based Kinase Assay
This protocol is a widely used method for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a solution of the purified kinase and its specific substrate in assay buffer.
-
Prepare the ATP solution in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). Luminescence-based kits like ADP-Glo™ are commonly used.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
| Parameter | Description | Typical Value/Range |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | nM to µM range |
| Ki | Inhibition constant, representing the binding affinity of the inhibitor. | nM to µM range |
| Selectivity | The degree to which an inhibitor binds to its intended target versus off-targets. | Measured against a panel of kinases. |
Table 1: Key parameters determined from biochemical assays.
B. Cell-Based Assays: Assessing Cellular Activity and Target Engagement
While biochemical assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context to evaluate a compound's potential.[16][19]
1. Cellular Phosphorylation Assay: This assay measures the phosphorylation status of the kinase's downstream substrate within the cell, providing a direct readout of the inhibitor's effect on the signaling pathway.[16]
2. Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the complex cellular environment.
-
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure the binding of a compound to a NanoLuc® luciferase-kinase fusion protein in live cells.[20][21] The displacement of a fluorescent tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of cellular affinity.[21]
3. Cell Proliferation/Viability Assays: These assays determine the effect of the kinase inhibitor on cell growth and survival.
-
Ba/F3 Cell Proliferation Assay: This assay is particularly useful for oncogenic kinases that drive cell proliferation. The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. Expression of an oncogenic kinase can overcome this dependency. An effective inhibitor will block the kinase's activity and lead to cell death in the absence of IL-3.[16][20]
IV. In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
Promising compounds from in vitro and cell-based assays are advanced to in vivo studies to evaluate their efficacy in animal models and to determine their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[17]
A. Xenograft Models
Human tumor cells are implanted into immunocompromised mice to create a tumor that can be treated with the test compound.[22][23]
Protocol: Colorectal Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., HT-29) into the flank of nude mice.[23]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyridine-based kinase inhibitor (e.g., orally or via intraperitoneal injection) daily for a specified period (e.g., 28 days). The control group receives the vehicle.[23]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[23]
B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. This helps to determine the drug's bioavailability and dosing schedule.[17]
-
PD studies assess the effect of the compound on its target in the tumor tissue. This can involve measuring the phosphorylation of the target kinase or its downstream substrates in tumor samples.
V. ADME/Tox Profiling: Early Assessment for Drug-Likeness
A significant number of drug candidates fail in clinical trials due to poor ADME properties or unforeseen toxicity.[24] Therefore, it is crucial to perform ADME/Tox profiling early in the drug discovery process.[25][26]
| Assay | Purpose |
| Metabolic Stability | Assess the compound's stability in liver microsomes to predict its metabolic clearance.[27] |
| CYP450 Inhibition | Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[7] |
| hERG Inhibition | Assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[27] |
| Cytotoxicity | Determine the compound's general toxicity to cells using various cell lines.[26] |
Table 2: Key ADME/Tox assays for early-stage drug discovery.
VI. Visualizing Key Concepts
Caption: Iterative workflow for pyridine-based kinase inhibitor development.
Caption: Inhibition of a generic kinase signaling pathway by a pyridine-based inhibitor.
VII. Conclusion
The pyridine scaffold represents a cornerstone in the design of novel kinase inhibitors. Its favorable properties for engaging the kinase hinge region, coupled with the vast possibilities for synthetic modification, provide a robust platform for developing potent and selective therapeutic agents. A systematic and integrated approach, encompassing rational design, efficient synthesis, and a comprehensive cascade of in vitro and in vivo assays, is paramount for the successful progression of pyridine-based kinase inhibitors from discovery to clinical development. This guide has outlined the key principles and protocols to aid researchers in this endeavor, emphasizing the importance of scientific rigor and a thorough understanding of the underlying biology.
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Application Notes & Protocols: The Utility of 2-Methoxy-3-(4-nitrophenyl)pyridine as a Novel Optical Sensor in Materials Science
Introduction: A Molecule of Designed Potential
In the landscape of materials science, molecules with tailored electronic and photophysical properties are the foundational pillars of innovation. The compound 2-Methoxy-3-(4-nitrophenyl)pyridine represents a strategic molecular design, integrating key functional groups that suggest significant potential in applications ranging from organic electronics to advanced sensor technologies.[1] While this specific molecule remains a frontier for extensive research, its constituent parts—a pyridine core, an electron-donating methoxy group, and a strongly electron-withdrawing nitrophenyl moiety—create a classic intramolecular "push-pull" system.
This electronic asymmetry is a well-established principle for generating materials with interesting optical properties.[2] The pyridine ring serves as a versatile heterocyclic scaffold, with its nitrogen atom providing a potential coordination site for metal ions or a locus for protonation, which can modulate the molecule's electronic state.[3] The methoxy group (CH₃O–) at the 2-position enhances the electron density of the pyridine ring, while the 4-nitrophenyl group at the 3-position acts as a potent electron sink. This configuration is anticipated to result in a significant dipole moment and potentially strong fluorescence, which could be highly sensitive to the local chemical environment.
These application notes provide a comprehensive guide for the synthesis, characterization, and deployment of this compound as a fluorescent chemosensor, offering researchers a robust framework to explore its capabilities.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and modular route to synthesize this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields and tolerance of a wide variety of functional groups.[4] The proposed pathway involves the coupling of 3-bromo-2-methoxypyridine with 4-nitrophenylboronic acid.
Rationale for Method Selection
The Suzuki-Miyaura coupling is selected for its reliability in forming C-C bonds between aryl halides and arylboronic acids. The reaction conditions are generally mild, preventing the degradation of sensitive functional groups like the nitro moiety. The availability of the starting materials and the high efficiency of palladium catalysts make this an industrially and academically viable approach.[5]
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromo-2-methoxypyridine (1.88 g, 10 mmol), 4-nitrophenylboronic acid (2.00 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add a solvent mixture of toluene (30 mL), ethanol (15 mL), and deionized water (15 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical and Photophysical Characterization
Before application testing, a thorough characterization of the synthesized compound is essential to establish its identity, purity, and baseline optical properties.
Recommended Characterization Techniques
| Property to Measure | Technique | Expected Outcome/Information |
| Molecular Structure | ¹H & ¹³C NMR Spectroscopy | Confirms covalent structure and purity. |
| Exact Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms molecular formula (e.g., C₁₂H₁₀N₂O₃).[6] |
| Vibrational Modes | FT-IR Spectroscopy | Identifies key functional groups (C-O, N-O, C=N). |
| Thermal Stability | TGA / DSC | Determines decomposition temperature and phase transitions. |
| Absorption Properties | UV-Visible Spectroscopy | Determines λ_max and molar absorptivity (ε). |
| Emission Properties | Fluorescence Spectroscopy | Determines excitation/emission maxima and quantum yield (Φ_F). |
Application Protocol: Fluorescent Sensing of Heavy Metal Ions
The unique structure of this compound, with its electron-rich pyridine nitrogen, makes it an excellent candidate for detecting electron-deficient species such as heavy metal ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺). The coordination of a metal ion to the pyridine nitrogen is expected to perturb the intramolecular charge transfer (ICT) character of the molecule, leading to a measurable change in its fluorescence emission.[3]
Proposed Sensing Mechanism
Caption: Proposed mechanism for fluorescence quenching upon analyte binding.
Protocol for Fluorescence Titration
This protocol describes how to evaluate the sensing performance of the compound towards a target analyte in solution.
-
Stock Solution Preparation:
-
Sensor Stock: Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF).
-
Analyte Stock: Prepare a 10.0 mM stock solution of the analyte salt (e.g., HgCl₂) in deionized water or the same solvent as the sensor.
-
-
Titration Experiment Setup:
-
Label a series of 10 cuvettes.
-
To each cuvette, add the precise volume of the sensor stock solution required to achieve a final concentration of 10 µM in a 3 mL final volume (i.e., add 30 µL of the 1.0 mM stock).
-
Add increasing volumes of the analyte stock solution to the cuvettes to achieve a range of final analyte concentrations (e.g., 0, 2, 4, 6, 8, 10... equivalents relative to the sensor).
-
Bring the final volume in each cuvette to 3 mL with the chosen solvent. Mix gently and allow the solutions to equilibrate for 5 minutes.
-
-
Data Acquisition:
-
Using a fluorometer, measure the fluorescence emission spectrum for each sample. Use the predetermined maximum absorption wavelength (λ_max) as the excitation wavelength.
-
Record the fluorescence intensity at the emission maximum (λ_em) for each analyte concentration.
-
-
Data Analysis and Interpretation:
-
Plotting: Plot the fluorescence intensity at λ_em against the concentration of the analyte. A systematic decrease in intensity indicates fluorescence quenching.
-
Stern-Volmer Analysis: To analyze the quenching mechanism, create a Stern-Volmer plot of I₀/I vs. [Q], where I₀ is the fluorescence intensity in the absence of the analyte (quencher), I is the intensity at each analyte concentration, and [Q] is the concentration of the analyte.[7]
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor only) and k is the slope of the initial linear portion of the intensity vs. concentration plot.[7]
-
Potential and Future Directions
The intrinsic properties of this compound suggest a range of applications beyond simple ion sensing.
-
Organic Electronics: The push-pull nature of the molecule makes it a candidate for use as a charge-transporting material or as a dopant in organic light-emitting diodes (OLEDs) and perovskite solar cells.
-
Nonlinear Optics (NLO): Molecules with large dipole moments and ICT character often exhibit significant NLO properties, which are valuable for applications in optical communications and data storage.
-
Polymer Integration: The compound can be functionalized and incorporated as a monomer into polymer chains to create functional materials, such as sensory films or processable electro-optic polymers.
By following the protocols outlined in these notes, researchers are well-equipped to synthesize, characterize, and validate the use of this compound, paving the way for its integration into next-generation materials and devices.
References
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ResearchGate. Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available from: [Link]
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Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. 2014;38:5018-5029. Available from: [Link]
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Royal Society of Chemistry. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Journal of Materials Chemistry C. 2021. Available from: [Link]
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PubMed Central (PMC). Explicating the recognition phenomenon of hazardous nitro-aromatic compound from contaminated environmental and cellular matrices by rationally designed pyridine-functionalized molecular probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2023;285:121882. Available from: [Link]
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PubMed Central (PMC). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2023;28(10):4227. Available from: [Link]
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MDPI. A Highly Selective Economical Sensor for 4-Nitrophenol. Sensors. 2019;19(18):3989. Available from: [Link]
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PubMed Central (PMC). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E. 2014;70(Pt 11):o1196. Available from: [Link]
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"Experimental protocol for functionalizing the nitro group of 2-Methoxy-3-(4-nitrophenyl)pyridine"
Introduction: Unlocking the Synthetic Potential of a Key Heterocyclic Intermediate
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, pyridine derivatives are a cornerstone due to their presence in a multitude of bioactive molecules.[1][2][3] The molecule 2-Methoxy-3-(4-nitrophenyl)pyridine represents a versatile intermediate, primed for diversification through the strategic functionalization of its nitro group. The strongly electron-withdrawing nature of the nitro group not only influences the electronic properties of the entire molecule but also serves as a synthetic handle for introducing a variety of other functionalities.[4][5] The primary and most transformative functionalization of the aromatic nitro group is its reduction to a primary amine. This transformation is critical as the resulting aniline derivative, 2-Methoxy-3-(4-aminophenyl)pyridine, opens a gateway to a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, diazotization, and N-alkylation, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This guide provides a detailed experimental protocol for the reliable and efficient reduction of the nitro group of this compound to the corresponding amine. It further explores alternative functionalization strategies and discusses the rationale behind the choice of reagents and reaction conditions, aiming to equip researchers in drug development with the necessary tools for their synthetic endeavors.
Primary Protocol: Reduction of the Nitro Group via Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[6][7][8] Palladium on carbon (Pd/C) is a widely used and robust catalyst for this transformation.[6]
Experimental Workflow
Caption: Workflow for Catalytic Hydrogenation.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask or hydrogenation vessel |
| 10% Palladium on carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |
| Methanol (MeOH) or Ethyl acetate (EtOAc) | Hydrogen balloon or Parr shaker apparatus |
| Celite® or other filter aid | Vacuum filtration apparatus |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | Thin-layer chromatography (TLC) plates |
| Eluents for chromatography (e.g., Hexanes/EtOAc) | NMR spectrometer, Mass spectrometer, IR spectrometer |
Step-by-Step Protocol
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium). For wet catalysts, this is added as a slurry.
-
Hydrogenation:
-
For balloon hydrogenation: Seal the flask with a septum, and purge the system with nitrogen gas, followed by hydrogen gas from a balloon.
-
For a Parr shaker: Secure the reaction vessel to the apparatus, and follow the manufacturer's instructions for purging and pressurizing with hydrogen (typically 50 psi).
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the reaction vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude 2-Methoxy-3-(4-aminophenyl)pyridine by column chromatography on silica gel or by recrystallization to obtain the pure product.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | ~8.3 (d, 2H), ~8.2 (dd, 1H), ~7.6 (d, 2H), ~7.3 (dd, 1H), ~7.1 (dd, 1H), ~4.0 (s, 3H). (Predicted, actual values may vary) | 231.1 [M+H]⁺ |
| 2-Methoxy-3-(4-aminophenyl)pyridine | C₁₂H₁₂N₂O | 200.24 | ~8.1 (dd, 1H), ~7.2 (dd, 1H), ~7.1 (d, 2H), ~7.0 (dd, 1H), ~6.7 (d, 2H), ~3.9 (s, 3H), ~3.7 (br s, 2H). (Predicted, actual values may vary) | 201.1 [M+H]⁺ |
Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.
Alternative Functionalization Protocols
While catalytic hydrogenation is a robust method, other techniques can be advantageous depending on the laboratory setup, substrate sensitivity, and desired scale.
Reduction with Tin(II) Chloride (SnCl₂)
This method is a classic and reliable way to reduce aromatic nitro groups and is particularly useful when catalytic hydrogenation is not feasible.[6][9][10]
Caption: Workflow for SnCl₂ Reduction.
Protocol:
-
Dissolve this compound (1.0 eq) in ethanol or concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Advantages:
-
Effective for substrates that may be sensitive to catalytic hydrogenation conditions.
-
Does not require specialized high-pressure equipment.
Disadvantages:
-
Stoichiometric amounts of tin salts are produced as waste.
-
The work-up can be cumbersome due to the precipitation of tin hydroxides.
Reduction with Iron in Acidic Medium
Similar to the tin reduction, using iron powder in an acidic medium is a cost-effective and classic method.[7][11]
Protocol:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the iron and iron salts.
-
Concentrate the filtrate and perform a basic work-up followed by extraction.
-
Purify the crude product.
Advantages:
-
Iron is inexpensive and environmentally benign compared to tin.
-
Generally provides high yields.
Disadvantages:
-
The reaction is heterogeneous and may require vigorous stirring.
-
Removal of iron residues can sometimes be challenging.
Catalytic Transfer Hydrogenation
This method offers the benefits of catalytic reduction without the need for high-pressure hydrogen gas, instead using a hydrogen donor.[12][13]
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogen donor such as hydrazine hydrate, ammonium formate, or 1,4-cyclohexadiene (excess).
-
Add a catalytic amount of Pd/C or Pt/C.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and filter off the catalyst.
-
Remove the solvent under reduced pressure and perform an appropriate work-up to remove any remaining hydrogen donor byproducts.
-
Purify the crude product.
Advantages:
-
Avoids the use of flammable hydrogen gas.
-
Generally fast and efficient.
Disadvantages:
-
The hydrogen donor and its byproducts need to be removed during work-up.
Conclusion
The functionalization of the nitro group in this compound, primarily through its reduction to an amine, is a pivotal step in the synthesis of novel compounds for drug discovery. The choice of the reduction method depends on several factors including available equipment, substrate compatibility, and scale of the reaction. Catalytic hydrogenation with Pd/C remains a highly efficient and clean method, while reductions using SnCl₂ or Fe offer practical alternatives. By leveraging these protocols, researchers can efficiently generate the key aminophenylpyridine intermediate, paving the way for extensive chemical diversification and the development of new therapeutic agents.
References
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- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (n.d.).
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- Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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- Reduction of Nitroarenes with Hydrogen Transfer Catalysis - Thieme Connect. (2010).
- Reduction of nitro compounds - Wikipedia. (n.d.).
- Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine - PrepChem.com. (n.d.).
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- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).
- A one pot protocol to convert nitro-arenes into N-aryl amides - PMC - NIH. (n.d.).
- Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness.org. (2011).
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem. (n.d.).
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (2021).
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (n.d.).
- Pyridine, 2-(4-methoxy-3-nitrophenyl)- | 4394-02-9 - ChemicalBook. (n.d.).
- 2-Methoxy-5-(3-nitrophenyl)pyridine | 939428-15-6 | Benchchem. (n.d.).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.).
- 3-(4-methoxy-2-nitrophenyl)pyridine 4373-75-5 wiki - Guidechem. (n.d.).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.).
- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. (n.d.).
- Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate - PMC - PubMed Central. (n.d.).
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. (n.d.).
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. (n.d.).
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- Pyridine, 2-methoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide - Benchchem. (n.d.).
- Benzene - Wikipedia. (n.d.).
- (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - ResearchGate. (n.d.).
- 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions - ResearchGate. (n.d.).
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Application Notes & Protocols: High-Throughput Screening Assays for Libraries of Substituted Pyridines
Introduction: The Privileged Pyridine Scaffold and the Imperative of High-Throughput Screening
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, such as its basicity, ability to form hydrogen bonds, and versatile substitution patterns, make it an ideal structural motif for interacting with a wide range of biological targets.[3] Substituted pyridines are integral components of drugs targeting major disease areas, including a significant number of anticancer and central nervous system agents.[1]
The vast chemical space that can be explored through the derivatization of the pyridine nucleus necessitates a robust and efficient method for identifying biologically active molecules. High-throughput screening (HTS) provides this solution, enabling the rapid evaluation of large libraries of compounds against specific biological targets.[4][5][6] By employing automation, miniaturization, and sensitive detection technologies, HTS campaigns can screen tens of thousands of compounds per day, dramatically accelerating the initial stages of drug discovery.[5][7]
This technical guide provides detailed protocols and insights for designing and implementing HTS assays tailored for the screening of substituted pyridine libraries. We will focus on two major classes of drug targets where pyridine derivatives have shown significant promise: protein kinases and G-protein coupled receptors (GPCRs).
Part 1: High-Throughput Screening Workflow for Substituted Pyridine Libraries
A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds while minimizing false positives. The following workflow is a standard approach in the pharmaceutical industry.[6]
Caption: A typical high-throughput screening cascade.
Part 2: Biochemical Assays - Screening for Protein Kinase Inhibitors
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a common feature in cancer, making them a prime target for therapeutic intervention.[8] Many successful kinase inhibitors incorporate a pyridine scaffold, which often interacts with the hinge region of the ATP-binding pocket.[9]
Principle of the Assay
This protocol describes a generic, luminescence-based kinase assay suitable for HTS. The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal. This inverse relationship allows for the quantification of inhibitor potency.
Experimental Protocol: KinaseGlo® Assay
Materials and Reagents:
-
Kinase: Recombinant kinase of interest (e.g., VRK1).[9]
-
Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Substituted Pyridine Library: Compounds dissolved in 100% DMSO.
-
KinaseGlo® Luminescent Kinase Assay Kit: Commercially available kit.
-
Microplates: 384-well, white, solid-bottom microplates.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., ECHO), dispense 50 nL of each compound from the pyridine library into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate mix in assay buffer. The final concentration of the kinase should be determined empirically to achieve approximately 50% ATP consumption during the reaction time.
-
-
Enzyme/Substrate Addition:
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes. The incubation time may need optimization.
-
-
Detection:
-
Add 10 µL of KinaseGlo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for dose-response studies to determine their IC50 values.
| Parameter | Value | Rationale |
| Assay Volume | 10 µL | Miniaturization reduces reagent costs in HTS.[6] |
| Plate Format | 384-well | Balances throughput with liquid handling capabilities.[4] |
| Compound Concentration | 10 µM (single point) | A standard concentration for primary screens to identify initial hits.[10] |
| Detection Method | Luminescence | Offers high sensitivity and a wide dynamic range.[4] |
Part 3: Cell-Based Assays - Screening for GPCR Modulators
GPCRs are the largest family of cell surface receptors and are the targets of over 30% of all FDA-approved drugs.[11] They are involved in a vast array of physiological processes, making them attractive targets for a wide range of diseases.[][13] Substituted pyridines can act as either agonists or antagonists of GPCRs.
Principle of the Assay
This protocol describes a cell-based assay that measures the accumulation of intracellular calcium (Ca2+), a common downstream signaling event following the activation of Gq-coupled GPCRs.[11] The assay utilizes a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to Ca2+. Agonists will induce a signal, while antagonists will block the signal induced by a known agonist.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Experimental Protocol: Calcium Mobilization Assay
Materials and Reagents:
-
Cell Line: A stable cell line expressing the GPCR of interest (e.g., HEK293).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Substituted Pyridine Library: Compounds dissolved in 100% DMSO.
-
Agonist: A known agonist for the target GPCR.
-
Microplates: 384-well, black-wall, clear-bottom microplates.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove the culture medium and add 20 µL of the calcium-sensitive dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Using a liquid handler, add 10 µL of the substituted pyridine compounds (diluted in assay buffer) to the plate.
-
For antagonist screening, pre-incubate the cells with the compounds for 15-30 minutes.
-
-
Signal Detection (Agonist Mode):
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 10 µL of assay buffer and continue reading the fluorescence for 2-3 minutes to identify agonists that induce a calcium flux.
-
-
Signal Detection (Antagonist Mode):
-
After the pre-incubation with compounds, place the plate in the plate reader.
-
Measure the baseline fluorescence.
-
Add 10 µL of a known agonist (at its EC80 concentration) and continue reading the fluorescence. Antagonists will inhibit the agonist-induced signal.
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
For agonist screening, calculate the percent activation relative to a known full agonist.
-
For antagonist screening, calculate the percent inhibition of the known agonist's response.
-
"Hits" are selected for further characterization to determine their EC50 (for agonists) or IC50 (for antagonists) values.
| Parameter | Value | Rationale |
| Cell Line | Stably expressing target | Ensures consistent receptor levels for reproducible results.[14][15] |
| Plate Format | 384-well | Standard for cell-based HTS.[15] |
| Detection Method | Fluorescence | Provides real-time kinetic data on cellular responses.[16] |
| Assay Mode | Agonist or Antagonist | Allows for the identification of compounds with different functional activities.[17] |
Conclusion and Future Directions
References
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News. [Link]
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High-Throughput Screening in Drug Discovery Explained. (2022). Technology Networks. [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
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High-throughput screening. (n.d.). Wikipedia. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. [Link]
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Cell-based assays in high-throughput mode (HTS). (2014). BioTechnologia. [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Medicinal Chemistry. [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Publishing. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2020). ResearchGate. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
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Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. (2019). Scientific Reports. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]
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(PDF) High-throughput screening assays for the identification of chemical probes. (2012). ResearchGate. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. [Link]
-
Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (2016). Medicinal Chemistry Research. [Link]
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GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences. [Link]
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Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. (2014). Biopolymers. [Link]
-
High-Throughput Screening to Identify Quality Hits Quickly. (n.d.). Eurofins Discovery. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. (2015). Analytica Chimica Acta. [Link]
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(PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ResearchGate. [Link]
-
Practical High-Throughput Experimentation for Chemists. (2017). ACS Medicinal Chemistry Letters. [Link]
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- 16. youtube.com [youtube.com]
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- 18. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Methoxy-3-(4-nitrophenyl)pyridine Derivatives
Introduction: The Therapeutic Potential of Pyridine Scaffolds
The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of pharmacologically active compounds, including natural products, vitamins, and synthetic drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in medicinal chemistry. Researchers have successfully modified the pyridine core to develop agents with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][3][4]
This guide focuses on a specific chemical class: 2-Methoxy-3-(4-nitrophenyl)pyridine derivatives . The introduction of a methoxy group at the 2-position and a nitrophenyl moiety at the 3-position creates a unique electronic and steric profile, offering a promising starting point for the discovery of novel bioactive molecules. This document provides a comprehensive, field-proven framework for the initial in vitro biological screening of these derivatives, structured around three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activity. The protocols herein are designed to be robust and self-validating, providing researchers with a reliable pathway to assess the biological potential of this promising compound series.
Overall Evaluation Workflow
The following diagram outlines the strategic workflow for the comprehensive in vitro evaluation of the synthesized this compound derivatives.
Caption: High-level workflow for screening pyridine derivatives.
Anticancer Activity: Cytotoxicity Assessment
Application Note: The MTT Assay
The initial evaluation of potential anticancer agents almost invariably begins with an assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely adopted colorimetric method for this purpose.[5][6]
Principle of Causality: The assay's logic is rooted in cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble, dark purple formazan crystals.[6] This conversion is directly proportional to the number of living cells. Therefore, a reduction in the amount of formazan produced correlates with a loss of cell viability, indicating the cytotoxic effect of the test compound. The formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically, providing a quantitative readout of cell death.[5] The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to inhibit the growth of 50% of the cancer cells.[7]
Data Presentation: Hypothetical Cytotoxicity Data
The results of the MTT assay are typically summarized to compare the potency of different derivatives across multiple cell lines.
| Compound ID | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A-549 (Lung) IC50 (µM) |
| Derivative 1 | 15.2 | 25.8 | 30.1 |
| Derivative 2 | 2.5 | 5.1 | 7.3 |
| Derivative 3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| Table 1: Example IC50 values for this compound derivatives against various human cancer cell lines. Doxorubicin is included as a standard positive control. |
Protocol: Cytotoxicity Evaluation via MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well plate.[8]
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach firmly to the bottom of the wells.[5]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. After 24 hours, carefully aspirate the old medium and add 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Exposure Period: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[5][9] During this time, viable cells will metabolize the MTT, and visible purple precipitates will form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO or solubilization buffer to each well.[8]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Susceptibility Testing
Application Note: Broth Microdilution for MIC Determination
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic bacteria.[10] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
Principle of Causality: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13] This assay relies on challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium. By observing the lowest concentration at which no turbidity (i.e., bacterial growth) is seen, one can quantitatively assess the compound's potency. This method is highly reproducible and amenable to high-throughput screening in a 96-well format, making it ideal for evaluating a library of new derivatives against a panel of clinically relevant bacteria.[11][13]
Data Presentation: Hypothetical Antimicrobial Data
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Derivative 1 | 64 | >128 | >128 |
| Derivative 2 | 4 | 16 | 32 |
| Derivative 3 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 8 |
| Table 2: Example MIC values for this compound derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively. |
Protocol: Broth Microdilution Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Key steps in the broth microdilution assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (stock solutions in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only 50 µL of broth.
-
Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control (well 11). The sterility control (well 12) should remain clear.
Anti-inflammatory Activity: Enzyme and Pathway Inhibition
Application Note: Targeting COX Enzymes and Nitric Oxide
Inflammation is a complex biological response involving various mediators, including prostaglandins and nitric oxide (NO). Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[14]
Principle of Causality:
-
COX Inhibition: There are two main COX isoforms. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[15] An ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Assays often measure the peroxidase component of the COX enzyme, which can be monitored colorimetrically.[16]
-
Nitric Oxide (NO) Scavenging: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. This excess NO contributes to tissue damage. A compound's ability to directly scavenge NO can be a valuable anti-inflammatory mechanism. This is typically measured by the compound's ability to reduce the amount of nitrite (a stable product of NO) formed from a donor like sodium nitroprusside, a reaction quantified by the Griess reagent.[17][18][19]
Caption: Inhibition of key pro-inflammatory pathways.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | NO Scavenging IC50 (µM) |
| Derivative 1 | 25.5 | 18.2 | 1.4 | 85.1 |
| Derivative 2 | 45.1 | 1.5 | 30.1 | 22.4 |
| Derivative 3 | > 100 | > 100 | - | > 200 |
| Celecoxib | 50.0 | 0.8 | 62.5 | N/A |
| Table 3: Example IC50 values for COX-1/COX-2 inhibition and nitric oxide scavenging. The COX-2 Selectivity Index indicates preference for the inflammatory enzyme. Celecoxib is a standard COX-2 selective inhibitor. |
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available inhibitor screening kits.[16]
Materials:
-
COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Microplate reader (absorbance at 590-610 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to kit instructions. Dilute enzymes in assay buffer and keep on ice.
-
Assay Plate Setup: In a 96-well plate, set up wells for Background, 100% Initial Activity, and Inhibitor tests.
-
Reaction Mix:
-
Background wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Activity wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (either COX-1 or COX-2).
-
Inhibitor wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the pyridine derivative at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[20]
-
Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD) to all wells, followed immediately by 10 µL of Arachidonic Acid to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at ~590 nm every minute for 5 minutes to measure the rate of TMPD oxidation.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the derivative compared to the 100% activity control. Plot percent inhibition vs. concentration to calculate the IC50 value.
Protocol: Nitric Oxide (NO) Scavenging Assay
Materials:
-
Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS)
-
Griess Reagent (equal parts of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[17]
-
Test compounds (in DMSO, diluted in PBS)
-
96-well plate and microplate reader (absorbance at 546 nm)
Procedure:
-
Reaction Setup: In the wells of a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of the pyridine derivative at various concentrations.
-
Incubation: Incubate the plate at room temperature (25°C) for 150-180 minutes, protected from light.[17] During this time, the sodium nitroprusside will decompose to generate NO.
-
Griess Reaction: After incubation, add 100 µL of freshly prepared Griess Reagent to each well.
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature. The Griess reagent reacts with nitrite (formed from NO and oxygen) to produce a purple azo dye.
-
Measurement: Measure the absorbance at 546 nm.[17] A control sample containing sodium nitroprusside without any test compound represents 100% NO generation.
-
Data Analysis: The percentage of NO scavenging is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Plot the percentage of scavenging against compound concentration to determine the IC50 value.
References
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- Wang, Z., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- BenchChem. (2025). Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. BenchChem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. NIH.
- ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- BenchChem. (2024). Synthesis and antimicrobial study of novel pyridine quaternary analogs. BenchChem.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Al-Ostath, A., et al. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH.
- Balouiri, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
- Khan, I., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC - NIH.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS.
- Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol.
- Bîcu, E., & Vasile, C. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
- ResearchGate. (2016). NO scavanging assay protocol?. ResearchGate.
- ResearchGate. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. ResearchGate.
- Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
- ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. IJPSR.
- ResearchGate. (n.d.). Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. ResearchGate.
- ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate.
- PMC - PubMed Central. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. NIH.
- MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI.
- ResearchGate. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate.
- ResearchGate. (2025). Heterocyclic Compounds as Anti-Inflammatory Agents | Request PDF. ResearchGate.
- RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.
- MDPI. (n.d.). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI.
- ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.
- RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
- PubMed. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. ResearchGate.
- PubMed. (n.d.). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. PubMed.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- PMC - NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important biaryl compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3]
Baseline Synthesis Protocol: Suzuki-Miyaura Coupling
The recommended pathway for synthesizing this compound is the palladium-catalyzed cross-coupling of 3-Bromo-2-methoxypyridine with 4-Nitrophenylboronic acid.
Reaction Scheme:
Recommended Starting Protocol
This protocol provides a solid baseline for achieving a moderate to high yield. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 3-Bromo-2-methoxypyridine (1.0 equiv), 4-Nitrophenylboronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst/Ligand Addition: Add the Palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-Dioxane/Water (4:1 v/v) via cannula.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-Bromo-2-methoxypyridine) is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category: Low or No Product Yield
Q1: I have set up the reaction as described, but after several hours, TLC analysis shows only starting materials. What are the most likely causes?
A1: Complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst, the atmosphere, or the reagents.
-
Inactive Catalyst: The Pd(0) catalyst is the engine of the reaction.[4]
-
Cause: Palladium(0) catalysts, especially Pd(PPh₃)₄, are sensitive to air and can oxidize over time, rendering them inactive.[4] Improper storage or handling is a common culprit. The formation of palladium black (insoluble palladium metal) early in the reaction is a visual indicator of catalyst decomposition.[3]
-
Solution:
-
Use a Fresh Catalyst: Always use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere.
-
Generate Pd(0) in situ: A more robust method is to generate the active Pd(0) catalyst in situ. Use a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, SPhos).[1][5] The ligand not only stabilizes the catalyst but also accelerates key steps in the catalytic cycle.[6]
-
Verify Atmosphere: Ensure your inert gas setup is functioning correctly and that solvents were properly degassed. Oxygen can irreversibly oxidize the Pd(0) catalyst.
-
-
-
Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[6][7][8]
-
Cause: Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness can be hampered by poor solubility or insufficient basicity for this specific substrate combination.
-
Solution:
-
Change the Base: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially for challenging couplings.
-
Ensure Anhydrous Conditions (if using certain bases): While many Suzuki reactions tolerate water, ensuring your base is dry can be critical.
-
-
-
Poor Reagent Quality:
-
Cause: The 4-nitrophenylboronic acid may have degraded. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive anhydride trimers upon prolonged storage, especially in the presence of moisture.[5]
-
Solution: Use freshly purchased boronic acid or test its purity by NMR. Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to degradation.[9]
-
Category: Reaction Stalls or Incomplete Conversion
Q2: My reaction starts well but stalls at ~50% conversion, even after extended heating. What's happening?
A2: A stalling reaction often indicates catalyst deactivation or a competing side reaction that consumes one of the reactants.
-
Catalyst Deactivation:
-
Cause: The catalyst may be slowly decomposing over the course of the reaction. The electron-rich 2-methoxypyridine can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Solution:
-
Switch Ligands: The choice of ligand is critical.[6] For an electron-rich heterocycle like 2-methoxypyridine, a bulkier, more electron-donating ligand like SPhos or XPhos (used with a Pd(II) precatalyst) can accelerate the reductive elimination step and prevent catalyst inhibition.[5]
-
Add a Second Charge of Catalyst: If you suspect the initial catalyst has died, adding a second portion (e.g., 1-2 mol%) mid-reaction can sometimes restart the conversion.
-
-
-
Protodeboronation of Boronic Acid:
-
Cause: This is the hydrolysis of the C-B bond of the boronic acid, effectively removing it from the reaction mixture. This side reaction is often promoted by excessive water or prolonged reaction times at high temperatures.[5]
-
Solution:
-
Use Stoichiometry: Increase the initial amount of boronic acid from 1.2 to 1.5 equivalents to compensate for gradual degradation.
-
Use Boronic Esters: As mentioned before, pinacol esters of the boronic acid are significantly more resistant to protodeboronation.
-
-
Category: Impure Product & Side Reactions
Q3: My reaction worked, but I have a major byproduct that is difficult to separate from my desired product. It appears to be 4,4'-dinitrobiphenyl. How can I prevent this?
A3: The formation of 4,4'-dinitrobiphenyl is a classic example of boronic acid homocoupling, a common side reaction in Suzuki couplings.
-
Cause of Homocoupling: This side reaction is primarily caused by the presence of oxygen, which can participate in a separate catalytic cycle leading to the coupling of two boronic acid molecules. It can also be promoted by high temperatures and certain palladium catalysts.
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 85-90 °C).
-
Optimize Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.
-
Advanced Optimization & Data
To improve yield beyond the baseline, systematic optimization of reaction parameters is necessary. The choice of base and solvent can have a profound impact on reaction efficiency.
Table 1: Effect of Base and Solvent on Yield
| Catalyst System | Base (3.0 equiv) | Solvent (4:1 ratio with H₂O) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane | 95 | 16 | 65 | Standard conditions, moderate yield. |
| Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 95 | 12 | 82 | Faster reaction, higher yield due to better base solubility. |
| Pd₂(dba)₃/SPhos (2/4 mol%) | K₃PO₄ | Toluene | 100 | 10 | 91 | Excellent yield, faster turnover with bulky ligand. |
| Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DME | 85 | 18 | 78 | Good for substrates sensitive to stronger bases. |
Yields are representative and intended for comparative purposes.
Key Mechanistic Insights & Visualizations
Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps: Oxidative Addition of the aryl halide to Pd(0), Transmetalation with the activated boronic acid, and Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[1][10]
Caption: Key steps of the palladium-catalyzed Suzuki-Miyaura reaction.
Diagram: Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing common issues with the synthesis.
Caption: A logical guide to diagnosing and solving synthesis problems.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
"Side reactions in the Suzuki coupling of nitrophenyl boronic acids"
<Technical Support Center: Suzuki Coupling of Nitrophenyl Boronic Acids >
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nitrophenyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and side reactions associated with this class of substrates. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
Here, we address the common issues encountered when using nitrophenyl boronic acids in Suzuki couplings. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the boronic acid, often leading to undesirable side reactions.
Q1: My Suzuki coupling with a nitrophenyl boronic acid is giving a low yield of the desired product. What are the most likely side reactions?
When coupling nitrophenyl boronic acids, you are likely encountering one or more of the following competing reactions:
-
Protodeboronation: This is the most common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture.[1] This results in the formation of nitrobenzene or a related derivative, consuming your starting material without forming the desired C-C bond.
-
Oxidative Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product derived from the coupling of two molecules of the nitrophenyl boronic acid.[2] This is often promoted by the presence of oxygen and can be a significant issue if your reaction is not performed under strictly inert conditions.[3]
-
Nitro Group Reduction: The nitro group itself can be susceptible to reduction under the reaction conditions, especially in the presence of certain palladium catalysts and reagents that can act as reducing agents.[4] This can lead to the formation of amino, azo, or other reduced nitrogen species, complicating your product mixture.
-
Dehalogenation of the Coupling Partner: The aryl halide coupling partner can undergo reduction, where the halogen is replaced by a hydrogen atom.[3] This is more prevalent with electron-deficient aryl halides and certain palladium-hydride species that can form in the catalytic cycle.[5]
Q2: Why is protodeboronation such a significant problem with nitrophenyl boronic acids?
Protodeboronation is the protonolysis of the carbon-boron bond.[1] The rate of this undesired reaction is highly dependent on the electronic nature of the aryl boronic acid and the reaction pH.[6] For nitrophenyl boronic acids, the strong electron-withdrawing nature of the nitro group makes the ipso-carbon more susceptible to protonation, facilitating the cleavage of the C-B bond.
The mechanism can be catalyzed by both acid and base.[7][8]
-
Acid-catalyzed: Protonation of the aromatic ring activates the C-B bond towards cleavage.
-
Base-catalyzed: Formation of the boronate species ([ArB(OH)3]−) is followed by reaction with a proton source like water.[7][8]
Given that Suzuki couplings are run under basic conditions, the base-catalyzed pathway is particularly relevant. The key is to have the desired transmetalation step of the Suzuki catalytic cycle outcompete the protodeboronation pathway.
Q3: What causes the homocoupling of my nitrophenyl boronic acid, and how can I minimize it?
Oxidative homocoupling of boronic acids is a palladium-catalyzed process that forms a symmetrical biaryl.[2] This side reaction is particularly problematic when the transmetalation step in the main Suzuki cycle is slow. The mechanism often involves the formation of a diarylpalladium(II) species from two molecules of the boronic acid, which then undergoes reductive elimination.
To minimize homocoupling:
-
Rigorous Degassing: Oxygen is a common culprit in promoting homocoupling.[3] Ensure your solvents and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use of a Pre-catalyst: Starting with a Pd(0) source can sometimes lead to higher initial concentrations of reactive species that favor homocoupling. Using a Pd(II) pre-catalyst that is reduced in situ can help maintain a low and steady concentration of the active Pd(0) catalyst.[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a more active catalyst/ligand combination can accelerate the desired cross-coupling reaction, thereby outcompeting the slower homocoupling pathway.
Q4: I am observing byproducts that suggest my nitro group is being reduced. How can I prevent this?
Nitro group reduction during a Suzuki coupling can be a complex issue. While palladium catalysts are not typically potent reducing agents for nitro groups, certain conditions and reagents can facilitate this unwanted transformation.[4]
Strategies to prevent nitro group reduction include:
-
Choice of Base: Avoid bases that can also act as reducing agents. For example, some alkoxides under certain conditions might contribute to reduction. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[5]
-
Solvent Selection: Protic solvents, especially alcohols, can sometimes act as hydride sources, leading to reduction.[5] Using aprotic solvents like dioxane, THF, or toluene can be beneficial.
-
Catalyst System: Some palladium catalysts and ligands might be more prone to forming palladium-hydride species, which can act as reducing agents. Screening different catalyst systems may be necessary.
-
Avoid Hydrogen Sources: Ensure that there are no unintentional sources of hydrogen gas in your reaction setup.
Part 2: Troubleshooting Workflow
This section provides a logical, step-by-step guide to diagnosing and solving common problems encountered during the Suzuki coupling of nitrophenyl boronic acids.
Caption: Troubleshooting decision tree for Suzuki couplings with nitrophenyl boronic acids.
Part 3: Detailed Experimental Protocols
Here we provide validated protocols designed to mitigate the common side reactions discussed above.
Protocol 1: Minimizing Protodeboronation using a Bulky Ligand and Phosphate Base
This protocol is designed for couplings where protodeboronation is the primary side reaction. The use of a bulky, electron-rich ligand like SPhos accelerates the rate-limiting transmetalation and reductive elimination steps, outcompeting the protodeboronation pathway.[5] K₃PO₄ is an effective base that is less prone to causing other side reactions.[5]
Materials:
-
Nitrophenyl boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv), finely ground
-
Toluene/Water (e.g., 10:1 v/v), degassed
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, nitrophenyl boronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add the remaining degassed toluene and water.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suppressing Homocoupling and Nitro Group Reduction with a Pd(II) Pre-catalyst in an Aprotic Solvent
This protocol is optimized for substrates prone to homocoupling and where nitro group reduction is a concern. Using a well-defined Pd(II) pre-catalyst like XPhos Pd G3 ensures a controlled generation of the active Pd(0) species.[7] The use of an aprotic solvent system minimizes potential hydride sources.
Materials:
-
Nitrophenyl boronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Cs₂CO₃ (2.0 equiv), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, nitrophenyl boronic acid, Cs₂CO₃, and XPhos Pd G3 pre-catalyst.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Mechanistic Insights
A deeper understanding of the catalytic cycle and competing pathways is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Sources
Technical Support Center: Purification Challenges of Polar Nitropyridine Compounds
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the often-complex landscape of purifying polar nitropyridine compounds. The inherent characteristics of these molecules—namely the electron-withdrawing nitro group and the basic nitrogen of the pyridine ring—create a unique set of challenges that can impede the isolation of pure materials. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve your desired purity.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the purification of polar nitropyridine compounds.
Q1: What are the fundamental challenges in purifying polar nitropyridine derivatives?
A1: The primary difficulties arise from their high polarity. This can lead to problems such as insufficient retention in reverse-phase chromatography, pronounced peak tailing in HPLC, and challenges in achieving crystallization due to high solubility in polar solvents.[1] These molecules frequently contain multiple hydrogen bond donors and acceptors, which results in strong interactions with polar stationary phases and solvents.[1]
Q2: I'm observing significant peak tailing in the HPLC analysis of my nitropyridine compound. What is the cause and how can I fix it?
A2: Peak tailing is a frequent problem when analyzing basic compounds like pyridine derivatives. It is primarily caused by strong interactions between the analyte and the stationary phase.[2] The basic nitrogen atom in the pyridine ring interacts with acidic residual silanol groups on the surface of silica-based stationary phases, leading to this issue.[2] To mitigate this, consider adjusting the mobile phase pH to around 2.5-3.0 with a buffer like phosphate to protonate the silanol groups.[2] Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites.[2]
Q3: My polar nitropyridine compound shows poor retention on a C18 column. What are my options?
A3: This is a classic challenge with highly polar analytes. To enhance retention in reverse-phase HPLC, you can:
-
Utilize a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar compounds.[1]
-
Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, promoting greater interaction with the stationary phase.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds as it employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which enhances the retention of polar analytes.[1][3]
Q4: Are there any non-chromatographic methods suitable for purifying polar nitropyridines?
A4: Yes, several techniques can be effective:
-
Recrystallization: This is often a powerful method for removing isomeric impurities, provided a suitable solvent or solvent system can be identified.[4][5]
-
Acid-Base Extraction: This technique can be used to separate nitropyridines from non-basic or non-acidic impurities by exploiting the basicity of the pyridine nitrogen.[6] By treating an organic solution of the mixture with an aqueous acid, the protonated nitropyridine will move to the aqueous layer, which can then be separated, neutralized, and extracted to recover the purified compound.[6][7]
-
Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can be an effective purification method.
Q5: What are common impurities I should expect in the synthesis of nitropyridine compounds?
A5: Common impurities often include positional isomers formed during the nitration reaction.[8] For instance, direct nitration of pyridine can produce a mixture of isomers.[5] Unreacted starting materials and byproducts from side reactions are also potential impurities.[8] Incomplete hydrolysis of intermediates, if applicable to your synthesis, can also be a source of contamination.[5]
II. Troubleshooting Guides
This section provides a structured approach to solving specific problems you may encounter during your purification workflows.
A. Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Eluent polarity is not optimized.- Stationary phase is not providing sufficient selectivity. | - Perform a gradient elution to identify the optimal solvent polarity for separation.- Switch to a different stationary phase (e.g., alumina, or a different bonded silica phase like cyano or phenyl).[2] |
| Streaking/Tailing on Silica Gel | - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.[9] | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[9] |
| Compound Irreversibly Sticking to the Column | - The compound is too polar for the chosen stationary phase/eluent system. | - Consider using a more polar stationary phase like alumina or a polar-bonded phase.- If using silica, a highly polar eluent system (e.g., containing methanol or ammonia) may be necessary.[9] |
| Low Recovery of Product | - The compound may be degrading on the acidic silica gel.[2] | - Use a less acidic or more inert stationary phase, such as neutral alumina or end-capped silica.[2]- Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. |
B. Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize | - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent.[1] | - Slowly evaporate some of the solvent.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1]- Try a different solvent or a mixture of solvents.[1] |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.[8] | - Lower the temperature at which crystallization is initiated.- Ensure a slower cooling rate.- If the solution is too concentrated, add a small amount of the "good" solvent.[8] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] |
III. Experimental Protocols
A. Protocol for Acid-Base Extraction of a Polar Nitropyridine
This protocol outlines a general procedure for separating a polar nitropyridine from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated nitropyridine will be in the aqueous layer.
-
Isolation of Aqueous Layer: Drain the lower organic layer and collect the aqueous layer.
-
Repeat Extraction: Wash the organic layer with the aqueous acid solution two more times to ensure complete extraction of the nitropyridine.
-
Neutralization: Combine all aqueous extracts and cool the solution in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is neutral or slightly basic (check with pH paper).[4] Be cautious of foaming if using bicarbonate.[4]
-
Back Extraction: Extract the neutralized aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.[4]
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified nitropyridine.[4]
B. Protocol for HPLC Method Development for Polar Nitropyridines
This protocol provides a starting point for developing a robust HPLC method for purity analysis.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[10]
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10] If retention is poor, consider a polar-embedded or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[10]
-
Gradient: A typical starting gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.[10]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or 280 nm).[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[10]
-
Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]
IV. Visualizations
Caption: A general workflow for the purification of polar nitropyridine compounds.
Caption: A troubleshooting guide for common HPLC issues with polar nitropyridines.
V. Safety Precautions
When handling nitropyridine compounds, it is crucial to adhere to strict safety protocols. These compounds should be handled in a well-ventilated laboratory fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[11][12] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of accidental contact, rinse the affected area with plenty of water.[11] For firefighting, use water, dry chemical, carbon dioxide, or alcohol-resistant foam.[11] Always consult the specific Safety Data Sheet (SDS) for the compound you are working with for detailed safety information.[11][12][13][14][15]
VI. References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Cleanchem Laboratories. Available at: [Link]
-
Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]
-
PubMed. (1980). Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. Journal of Chromatography. Available at: [Link]
-
(n.d.). Acid base extraction flow chart. Available at:
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. Available at: [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents. Available at:
-
(n.d.). Guide for crystallization. Available at:
-
National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry : University of Rochester. Available at: [Link]
-
Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Google Patents. Available at:
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents. Available at:
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Available at: [Link]
-
(n.d.). Synthesis and Functionalization of 3-Nitropyridines. Available at:
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry : University of Rochester. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyyridines
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Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted pyridines. Drawing from established methodologies and field-proven insights, this document provides in-depth, practical solutions to common challenges encountered in the laboratory.
Introduction to Pyridine Synthesis
The pyridine ring is a fundamental scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, however, can be fraught with challenges ranging from low yields to poor regioselectivity. This guide is structured around common synthetic methods, offering a question-and-answer format to directly address specific experimental issues.
Section 1: The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[2][3] The initial product is a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the aromatic pyridine.[2][3]
Troubleshooting Guide & FAQs: Hantzsch Synthesis
Question 1: My Hantzsch reaction is giving a very low yield. What are the primary causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a frequent problem and can be attributed to several factors.[2][4]
-
Causality: The classical approach often involves refluxing in ethanol, which can be inefficient, require long reaction times, and lead to side product formation.[2][4] The reaction mechanism involves multiple equilibrium steps, including Knoevenagel condensation and enamine formation.[5] Suboptimal conditions can stall the reaction at these intermediate stages or favor competing side reactions.
-
Troubleshooting & Optimization:
-
Catalyst and Solvent System: Consider moving beyond traditional conditions. The use of catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields, sometimes exceeding 90%.[2][4] Solvent-free conditions using solid catalysts such as γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also provide high yields (up to 95%) with shorter reaction times.[4]
-
Order of Reagent Addition: For unsymmetrical pyridines, the order of addition is critical. To prevent the formation of undesired isomers, it is advisable to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before introducing the enamine (formed from the second equivalent of the β-ketoester and ammonia).[4]
-
Monitor Intermediate Formation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the dihydropyridine intermediate. This will help identify if the reaction is stalling before the final cyclization.
-
Question 2: The final aromatization step to the pyridine is inefficient or leads to decomposition. What are the best practices for this oxidation?
Answer: The oxidation of the 1,4-dihydropyridine intermediate is a critical step where yield can be lost.
-
Causality: Incomplete oxidation is a common reason for low yields of the final pyridine product.[4] Harsh traditional oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but often require careful optimization to avoid over-oxidation or degradation of sensitive functional groups.[2][4]
-
Troubleshooting & Optimization:
-
Ensure Stoichiometry and Completion: Use the correct stoichiometry of your chosen oxidant and monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the dihydropyridine intermediate.[4]
-
Milder Oxidizing Agents: For substrates with sensitive functional groups, consider milder conditions. Iodine in refluxing methanol is a reliable option.[4] Photochemical methods using UV or visible light under metal-free conditions have also been developed for clean and efficient aromatization.[2]
-
One-Pot Procedures: To improve overall efficiency, consider a one-pot synthesis and aromatization. This can be achieved using reagents like ferric chloride or by employing bifunctional catalysts like Pd/C on an acidic support (K-10 clay), which facilitate both the cyclization and subsequent oxidation.[2][5]
-
Data Summary: Hantzsch Synthesis Conditions
| Catalyst/Condition | Solvent | Temperature | Typical Yield | Reference |
| None (Classical) | Ethanol | Reflux | Low to Moderate | [2] |
| p-TSA / Ultrasonic | Aqueous Micelles | N/A | >90% | [2][4] |
| γ-Al2O3 Nanoparticles | Solvent-free | 90°C | up to 95% | [4] |
| Phenylboronic Acid | N/A | N/A | Good | [5] |
| Yb(OTf)₃ | N/A | N/A | Good | [5] |
Experimental Protocol: Optimized Hantzsch Synthesis with In Situ Aromatization
-
Setup: To a round-bottom flask, add the aldehyde (1.0 equiv), β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃, 10 mol%).
-
Solvent: Add ethanol as the solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Workflow Diagram: Troubleshooting Hantzsch Synthesis
Caption: Decision tree for troubleshooting low yields in Hantzsch pyridine synthesis.
Section 2: Guareschi-Thorpe & Chichibabin Syntheses
These classical methods provide alternative routes to specific pyridine scaffolds.
Guareschi-Thorpe Condensation
This reaction synthesizes 2-pyridone derivatives by condensing a cyanoacetamide (or cyanoacetate with an ammonia source) with a 1,3-dicarbonyl compound.[7][8]
Question 3: My Guareschi-Thorpe reaction is sluggish and gives a complex mixture. How can I improve it?
Answer: This reaction is highly dependent on the reactivity of the starting materials and the reaction conditions.
-
Causality: The key steps involve the formation of an enamine from the 1,3-dicarbonyl and ammonia, followed by a Knoevenagel condensation with the cyanoacetate, and finally cyclization. If the ammonia source is inefficient or conditions are not optimized, competing side reactions can dominate.
-
Troubleshooting & Optimization:
-
Ammonia Source: Traditional alcoholic ammonia can be inconsistent. A highly effective modern approach uses ammonium carbonate in an aqueous medium.[7] Ammonium carbonate acts as both the nitrogen source and a promoter for the reaction.[7]
-
Green Solvents: The reaction proceeds efficiently in eco-friendly solvents like a water/ethanol mixture, often leading to the precipitation of the pure product directly from the reaction medium, simplifying work-up.[7]
-
Scale-Up: This aqueous method has proven to be scalable, providing high yields even on a 20 mmol scale.[7]
-
Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, typically at high temperatures over a solid catalyst like alumina.[9][10] It is a major industrial method for producing simple alkylated pyridines.[11]
Question 4: The Chichibabin synthesis gives me low conversion and a mixture of isomers. How can I improve selectivity?
Answer: While powerful, this reaction is known for modest yields and potential side reactions.[12][13]
-
Causality: The reaction proceeds through a complex series of aldol condensations, Michael additions, and imine formations.[10] The high temperatures can lead to anomalous products, especially with higher aliphatic aldehydes.[9] Dimerization can also be a significant side reaction.[13]
-
Troubleshooting & Optimization:
-
Catalyst System: The choice of catalyst is crucial. While traditional alumina works, modern variations using zeolites can improve conversion and selectivity.[10]
-
Reactant Choice: The structure of the final product is directly determined by the carbonyl inputs. For example, acetaldehyde and ammonia yield a mixture of 2-methylpyridine and 4-methylpyridine, while using acrolein and ammonia produces 3-methylpyridine.[10] Carefully select your starting materials to target the desired isomer.
-
Pressure and Temperature Control: To suppress side reactions like dimerization, consider running the reaction under increased pressure.[13] Fine-tuning the temperature to the lowest point that maintains good conversion can also minimize byproduct formation.[13]
-
Section 3: Modern Cross-Coupling Methods
Transition-metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed pyridine rings. However, they come with their own set of challenges.
Troubleshooting Guide & FAQs: Cross-Coupling Reactions
Question 5: I am struggling with a Suzuki-Miyaura coupling using a 2-pyridyl boronic acid. The reaction is low-yielding and I see significant protodeboronation.
Answer: This is a well-documented and highly challenging issue, often referred to as "The 2-Pyridyl Problem".[14][15]
-
Causality: 2-Pyridyl organometallic reagents, particularly boronic acids and their esters, are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source).[14][15] The nitrogen atom's proximity to the boron center is believed to facilitate this decomposition pathway.
-
Troubleshooting & Optimization:
-
Alternative Nucleophiles: If possible, switch to a more stable nucleophile. 2-pyridyl zinc reagents or silanes often exhibit greater stability and reactivity.
-
Use Pyridine N-Oxides: A highly effective strategy is to use a pyridine N-oxide as the coupling partner in a direct arylation reaction.[16] The N-oxide activates the C2 position for palladium-catalyzed C-H functionalization with aryl bromides. The resulting 2-arylpyridine N-oxide can then be easily reduced to the target pyridine.[16] This approach completely bypasses the need for unstable 2-metallapyridines.[16]
-
Ligand and Catalyst Choice: If you must use a 2-pyridyl boron reagent, meticulous optimization of the palladium catalyst, ligand, and base is required. Buchwald-type biarylphosphine ligands are often necessary to promote the desired transmetalation and reductive elimination steps.
-
Workflow Diagram: Overcoming the 2-Pyridyl Problem
Caption: Strategic workflow for troubleshooting difficult 2-pyridyl cross-couplings.
Section 4: General Troubleshooting
Controlling Regioselectivity
Question 6: My reaction produces a mixture of C2 and C4 substituted isomers. How can I control the regioselectivity of pyridine functionalization?
Answer: Controlling regioselectivity is a central challenge in pyridine chemistry.[17][18]
-
Causality: The electronic nature of the pyridine ring inherently activates the C2, C4, and C6 positions towards nucleophilic attack and deprotonation, while activating C3 and C5 towards electrophilic attack. Radical reactions like the Minisci reaction often give mixtures of C2 and C4 products.[18]
-
Troubleshooting & Optimization:
-
Blocking Groups: For radical alkylations (Minisci-type), a removable blocking group on the nitrogen can direct substitution exclusively to the C4 position.[18][19] A simple maleate-derived group has been shown to be effective.[18][19]
-
Solvent and Base Effects: In reactions like C-H sulfonylation, the choice of solvent and base can have a profound impact on the C2/C4 ratio.[17] A systematic screen of different bases (e.g., DABCO, DBU) and solvents (e.g., CH₂Cl₂, dioxane) is recommended to optimize for the desired isomer.[17]
-
Directed Metallation: For C3-functionalization, directed ortho-metallation (DoM) is a powerful tool. A directing group at C2 (like an amide) can direct a strong base (like LDA) to deprotonate the C3 position exclusively, allowing for subsequent reaction with an electrophile.
-
Purification Challenges
Question 7: I am having difficulty purifying my substituted pyridine. What are some common strategies?
Answer: Pyridine-containing compounds can be challenging to purify due to their basicity and polarity.
-
Causality: The basic nitrogen atom can cause tailing on silica gel chromatography. Pyridine-containing byproducts can also be difficult to separate from the desired product.[20] For example, in couplings using pyridine-2-carboxylic anhydride, the pyridine-2-carboxylic acid byproduct can complicate purification.[20]
-
Troubleshooting & Optimization:
-
Acid/Base Extraction: Utilize the basicity of the pyridine ring. An acid/base extraction is a powerful purification technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to protonate the pyridine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted to recover the purified pyridine product.[21] This method is excellent for removing non-basic impurities.
-
Chromatography Additives: When running column chromatography, adding a small amount of a basic modifier like triethylamine (~1%) or ammonia to the eluent can significantly reduce peak tailing and improve separation.
-
Alternative Purification: For non-volatile pyridines, consider recrystallization or distillation under reduced pressure. A patented method for high-purity pyridine involves reacting the crude material with an alkali metal compound followed by distillation.[22]
-
References
-
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link][14][15]
-
Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link][16]
-
Chen, Y., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. [Link][23][24]
-
Chemistry Notes. (2022). Chichibabin pyridine synthesis. Chemistry Notes. [Link][9]
-
Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ResearchGate. [Link][17]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link][2]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link][25]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Wikipedia. [Link][10]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 24846-24853. [Link][7]
-
Ferreira, B. R. B., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link][6]
-
ResearchGate. (2025). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link][1]
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents. [22]
-
Moody, C. J. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Angewandte Chemie International Edition. [Link][12]
-
Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis. Books - The Royal Society of Chemistry. [Link][11]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link][19]
-
Phillips, J. P. (2000). Learning from the Hantzsch synthesis. ACS Publications. [Link][3]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link][5]
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. lanl.gov. [Link][21]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. merckindex.rsc.org. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. thieme.de [thieme.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyridine synthesis [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Research Portal [laro.lanl.gov]
- 22. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 23. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. baranlab.org [baranlab.org]
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of 2-Methoxypyridine
Welcome to the Technical Support Center for the functionalization of 2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in their synthetic endeavors. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Foundational Principles of Regioselectivity
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric factors that govern the reactivity of the 2-methoxypyridine scaffold.
FAQ 1: What are the dominant electronic and steric factors controlling functionalization in 2-methoxypyridine?
The regioselectivity of 2-methoxypyridine is a result of the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing pyridine nitrogen.
-
Electronic Effects : The pyridine nitrogen is inherently electron-withdrawing via an inductive effect, deactivating the ring towards electrophilic attack, particularly at the C2 and C6 positions.[1] Conversely, the methoxy group at the C2 position is electron-donating through resonance, which serves to activate the ring, albeit modestly. This electron donation preferentially increases the electron density at the C3 and C5 positions, making them more susceptible to electrophilic attack.
-
Steric Effects : The methoxy group at the C2 position can sterically hinder the approach of reagents to the adjacent C3 position. This effect is particularly pronounced with bulky reagents.
FAQ 2: How does the 2-methoxy group influence the pKa and reactivity of the pyridine nitrogen?
The 2-methoxy group lowers the basicity of the pyridine nitrogen. The pKa of the 2-methoxypyridinium ion is approximately 3.06, which is significantly lower than the 5.23 pKa of the pyridinium ion.[2] This reduced basicity is attributed to the inductive electron-withdrawing effect of the oxygen atom and steric shielding of the nitrogen's lone pair by the adjacent methoxy group.[2] This has important implications for reactions that are sensitive to the nucleophilicity or basicity of the pyridine nitrogen, such as certain metal-catalyzed cross-coupling reactions where the nitrogen can coordinate to and potentially deactivate the catalyst.
Part 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the 2-methoxypyridine ring is a common strategy for introducing a variety of functional groups. However, achieving high regioselectivity can be challenging.
Q1: My bromination of 2-methoxypyridine is yielding a mixture of 3-bromo and 5-bromo isomers. How can I improve the selectivity?
Answer: This is a common issue arising from the competing directing effects of the pyridine nitrogen and the methoxy group. While the methoxy group directs ortho and para (C3 and C5), the pyridine ring itself is deactivated, with the C3 and C5 positions being the most reactive towards electrophiles.
Troubleshooting Strategies:
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. The choice of brominating agent and solvent system is also critical.
-
Controlling the Electrophile's Reactivity: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a non-polar solvent, can increase selectivity for the more electronically activated position.
-
Steric Hindrance: Employing a bulkier brominating agent may favor substitution at the less sterically hindered C5 position.
Underlying Principle: The formation of the major product, typically 3-bromo-2-methoxypyridine, is due to the stabilizing effect of the electron-donating methoxy group on the intermediate carbocation formed during the reaction.[3][4]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it amenable to nucleophilic aromatic substitution, particularly with a good leaving group at the C2, C4, or C6 positions.
Q2: I am attempting a nucleophilic substitution on a 2-methoxy-6-chloropyridine derivative, but the reaction is sluggish. What can I do to improve the reaction rate?
Answer: The reactivity of halopyridines in SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. Attack at the C2 and C4 positions is generally favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[5][6][7]
Troubleshooting Strategies:
-
Enhance Leaving Group Ability: While chlorine is a reasonable leaving group, converting it to a better leaving group, such as a tosylate or triflate, can significantly accelerate the reaction.
-
Increase Nucleophile Reactivity: Using a stronger nucleophile or increasing its concentration can drive the reaction forward. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.
-
Elevate the Reaction Temperature: Increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions or decomposition of starting materials and products.
Data on Relative Reactivity in SNAr:
| Leaving Group | Relative Rate |
| F | High |
| Cl | Moderate |
| Br | Moderate |
| I | Low |
Note: This is a general trend and can be influenced by the specific substrate and reaction conditions.
Part 4: Troubleshooting Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) and transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2-methoxypyridine.
Q3: My directed ortho-lithiation of 2-methoxypyridine is giving low yields and a mixture of products. What are the critical parameters to control?
Answer: The methoxy group is a well-known directing group for ortho-lithiation.[8] However, the success of this reaction is highly sensitive to the reaction conditions.
Troubleshooting Strategies:
-
Choice of Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to promote ortho-lithiation while minimizing nucleophilic attack at the pyridine ring.[9] The use of superbases, such as a combination of an alkyllithium and a lithium aminoalkoxide, can also promote α-metalation.[10]
-
Temperature Control: These reactions must be carried out at low temperatures (typically -78 °C) in an inert atmosphere to prevent decomposition of the organolithium intermediate.
-
Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. The presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base.
Workflow for Optimizing Directed Ortho-Metalation:
Caption: Decision tree for troubleshooting directed ortho-metalation.
Q4: I am experiencing low yields in a Suzuki-Miyaura cross-coupling reaction with a 2-methoxypyridine derivative. What are the likely causes?
Answer: The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction.[11] However, issues can arise from catalyst deactivation, poor reactivity of the coupling partners, or suboptimal reaction conditions.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and sterically bulky phosphine ligands often improve catalytic activity. For challenging couplings, consider using pre-catalysts like XPhos Pd G2.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is also important for solubility and reactivity.[12]
-
Substrate Purity: Impurities in the starting materials, particularly the organoboron reagent, can negatively impact the reaction. Ensure the boronic acid or ester is of high purity.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent oxidative degradation of the palladium catalyst.
Key Parameters for Suzuki-Miyaura Coupling:
| Parameter | Common Choices |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |
| Solvent | Toluene, 1,4-Dioxane, THF (often with water) |
Part 5: Experimental Protocols
The following are generalized protocols. Researchers should always consult the primary literature for specific substrate-dependent optimizations.
Protocol 1: Regioselective Bromination of 2-Methoxypyridine
-
To a solution of 2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 3-bromo-2-methoxypyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Methoxy-5-bromopyridine
-
In a reaction vessel, combine the 2-methoxy-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Reaction Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Brainly. (2017). Pyridine rings can also undergo electrophilic aromatic substitution. Given 2-methoxypyridine below, draw.
- Khartabil, H., Gros, P. C., Fort, Y., & Ruiz-López, M. F. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(7), 2410-2416.
- Gagnon, D., & Spino, C. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
-
ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]
- Satcharoen, V., & MacMillan, D. W. C. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9022-9025.
-
Bartleby. (2023). Pyridine rings can also under electrophilic aromatic substitution. Given 2-methoxypyridine, draw the expected major product. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. Answered: Pyridine rings can also under electrophilic aromatic substitution. Given 2-methoxypyridine, draw the expected major product. Br₂, heat NaHCO3 Select Draw… | bartleby [bartleby.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Methoxy-3-(4-nitrophenyl)pyridine in Solution
Welcome to the technical support center for 2-Methoxy-3-(4-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Leveraging established principles of chemical stability and data from structurally related molecules, this document aims to equip you with the knowledge to anticipate and address potential challenges in your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a pyridine core substituted with a methoxy group and a nitrophenyl moiety. The interplay of these functional groups dictates its chemical reactivity and stability. The electron-donating methoxy group can influence the electron density of the pyridine ring, while the strongly electron-withdrawing nitro group on the phenyl ring significantly impacts the molecule's electronic properties and susceptibility to degradation.
Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of active compound and the formation of impurities that may interfere with your assays. This guide will walk you through the most probable degradation pathways and provide practical steps to mitigate these issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when working with this compound in solution.
FAQ 1: My compound seems to be degrading in aqueous solution over time. What is the likely cause?
Degradation in aqueous solutions is most likely due to hydrolysis, especially if the pH of your solution is not neutral. Both the methoxy group and the nitro group can be susceptible to hydrolysis under certain conditions.
-
Causality: The methoxy group on the pyridine ring can undergo acid or base-catalyzed hydrolysis to yield the corresponding 2-hydroxy-3-(4-nitrophenyl)pyridine. While the pyridine ring itself is generally stable, substituents can alter its reactivity. Similarly, the nitro group, although generally stable, can be susceptible to nucleophilic attack in electron-deficient aromatic systems, particularly under harsh pH conditions.
-
Troubleshooting:
-
pH Control: Ensure your solutions are buffered at a neutral pH (around 7.0) if compatible with your experimental design. Avoid strongly acidic or basic conditions.
-
Solvent Choice: If possible, use aprotic organic solvents like DMSO or acetonitrile for stock solutions and minimize the time the compound spends in aqueous media.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
FAQ 2: I'm observing a loss of my compound when my experiment is exposed to ambient light. Is this expected?
Yes, photodegradation is a significant concern for nitroaromatic compounds.
-
Causality: The nitro group can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions. This can result in the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or even ring modifications. For instance, nifedipine, a dihydropyridine derivative with a nitrophenyl group, is known to undergo photodegradation to a nitroso analog.[1]
-
Troubleshooting:
-
Light Protection: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.
-
Work in a Dark Room: When preparing solutions or performing experiments, work in a dimly lit room or under a yellow light.
-
Photostability Testing: If your application requires exposure to light, it is crucial to perform a formal photostability study to understand the degradation kinetics and identify the photodegradants.
-
FAQ 3: I'm using elevated temperatures in my experiment and see a decrease in the concentration of my compound. What's happening?
Thermal degradation is a common issue for many organic molecules, including substituted pyridines.
-
Causality: High temperatures provide the activation energy for various degradation reactions. This can include the cleavage of the methoxy group, reactions involving the nitro group, and even decomposition of the pyridine ring itself under very harsh conditions. The thermal decomposition of substituted pyridine N-oxide complexes has been studied, indicating the potential for thermal instability in related structures.
-
Troubleshooting:
-
Temperature Control: Whenever possible, avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest duration possible.
-
Inert Atmosphere: For high-temperature applications, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated by heat.
-
Thermal Stability Analysis: If your compound will be subjected to high temperatures, it is advisable to perform a thermogravimetric analysis (TGA) to determine its decomposition temperature.
-
FAQ 4: I suspect my compound is degrading, but I'm not sure what the degradation products are. How can I identify them?
Identifying degradation products is a key step in understanding the stability of your compound and is often a regulatory requirement in drug development. This is typically achieved through forced degradation studies followed by analysis using a hyphenated mass spectrometry technique.
-
Causality: By subjecting the compound to stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products at detectable levels.[2][3][4]
-
Troubleshooting:
-
Forced Degradation Study: Perform a forced degradation study as outlined in the "Experimental Protocols" section below.
-
LC-MS/MS Analysis: The most powerful tool for identifying unknown impurities is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the degradation products from the parent compound and provides mass information that can be used to elucidate their structures.
-
NMR Spectroscopy: For definitive structural confirmation of major degradation products, it may be necessary to isolate them and perform Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is not overwhelmed by degradation products.[2]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
At various time points, withdraw a sample, dissolve in a suitable solvent (if starting from solid), and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw an aliquot from both the light-exposed and dark control samples and analyze.
-
3. Analysis:
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general-purpose reverse-phase HPLC method for the quantitative analysis of this compound and its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
2. Sample Preparation:
- Dilute the samples from the forced degradation study with the initial mobile phase to a concentration within the linear range of the method.
3. Method Validation:
- The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples are used to demonstrate the specificity of the method.
Visualizing Workflows and Pathways
Workflow for a Forced Degradation Study
Caption: Potential degradation pathways for this compound.
References
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Pyridine. OSHA. [Link]
-
Pyridine 1613. NIOSH - CDC. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]
-
2-Methoxy-3-nitropyridine: Properties, Applications & Safety. Pipzine Chemicals. [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
-
Thermal degradation steps and temperatures details. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]
-
Photostability Determination of Commercially Available Nifedipine Oral Dosage Forms in Iran. Brieflands. [Link]
- Process for the production of 2-hydroxypyridine.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar. [Link]
-
The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Publishing. [Link]
Sources
"Avoiding over-nitration in the synthesis of nitrophenylpyridines"
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of nitrophenylpyridines. Specifically, it addresses the common and often complex issue of over-nitration . Our goal is to provide you with the mechanistic insights and practical, field-proven troubleshooting strategies required to achieve high-yield, selective mononitration.
Section 1: Understanding the Core Problem
Q1: Why is over-nitration such a frequent issue in the synthesis of nitrophenylpyridines?
A: The challenge arises from the competing electronic natures of the two aromatic rings. The pyridine ring is electron-deficient (deactivated) due to the electronegative nitrogen atom, making it less reactive toward electrophilic aromatic substitution than benzene.[1] Conversely, the phenyl ring is comparatively electron-rich.
When using standard, aggressive nitrating conditions like mixed nitric and sulfuric acid, the reaction requires forcing conditions (e.g., higher temperatures) to nitrate the deactivated pyridine ring. However, these same conditions are often too harsh for the more reactive phenyl ring, leading to the rapid formation of dinitro- and even trinitro- species once the first nitro group is introduced. The initial nitro group further deactivates the ring it's on, but the high reactivity of the nitrating medium can still force subsequent additions, often with poor regioselectivity.
Section 2: Troubleshooting Guide & FAQs
Q2: My reaction with concentrated H₂SO₄ and HNO₃ is yielding a complex mixture of di- and tri-nitrated products. How can I favor mononitration?
A: This is the most common problem and is directly related to the high reactivity of the nitronium ion (NO₂⁺) generated in the mixed acid system.[2][3][4][5] The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion.[2][4][6][7] This powerful electrophile readily reacts multiple times.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter. Over-nitration is often a result of excessive thermal energy. Start your reaction at 0°C or even lower (e.g., -10°C) using an ice-salt or dry ice/acetone bath. Add the nitrating agent very slowly, ensuring the internal temperature does not rise significantly. Lowering the temperature decreases the rate of the second and third nitration reactions more than the first, enhancing selectivity.[1]
-
Control Stoichiometry: Do not use a large excess of nitric acid. Begin with a stoichiometric amount (1.0 to 1.1 equivalents) of HNO₃. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow the Rate of Addition: Add the nitrating agent dropwise over an extended period. This keeps the instantaneous concentration of the nitronium ion low, favoring the kinetically preferred mononitration of the most reactive sites.[1]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as a significant amount of the desired mononitro product has formed, before dinitration becomes prevalent. To quench, pour the reaction mixture carefully onto crushed ice and then neutralize with a base like sodium carbonate.[1]
Q3: Are there milder, more selective nitrating agents I can use instead of mixed acid?
A: Yes, moving away from mixed acid is often the best strategy for sensitive or complex substrates. Milder reagents generate the electrophile less aggressively or operate via different mechanisms, offering better control.
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| Acetyl Nitrate (from HNO₃ & Ac₂O) | 0°C to room temperature | Milder than mixed acid; often provides better regioselectivity.[8] | Can be unstable; acetic anhydride can be incompatible with certain functional groups.[9] |
| Dinitrogen Pentoxide (N₂O₅) | Low temperature in aprotic solvents (e.g., CH₂Cl₂) | Anhydrous and powerful, yet can be highly selective under controlled conditions. Reduces acidic waste.[9][10] | Can be hazardous to prepare and handle; requires anhydrous conditions.[10] |
| Nitronium Salts (e.g., NO₂BF₄, NO₂PF₆) | Anhydrous organic solvents | Excellent for deactivated substrates; offers high selectivity and clean reactions.[10][11] | Expensive; requires strictly anhydrous conditions.[11] |
| Ammonium Nitrate / Trifluoroacetic Anhydride (TFAA) | 0°C to room temperature | Mild conditions, avoids strong mineral acids, and often shows high selectivity.[11] | TFAA is corrosive and expensive. |
The choice of reagent depends on the specific substitution pattern and reactivity of your phenylpyridine. For highly deactivated systems where mixed acid fails, a nitronium salt like NO₂BF₄ might be necessary.[10][11] For more delicate molecules, acetyl nitrate or N₂O₅ are excellent alternatives.[9]
Q4: How do existing substituents on the rings affect the risk of over-nitration?
A: Substituents play a directing and activating/deactivating role that is crucial to consider.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the phenyl ring will make it significantly more reactive than the pyridine ring. In this case, nitration will occur almost exclusively on the phenyl ring under mild conditions. However, the risk of dinitration on the activated phenyl ring is very high. A very mild nitrating agent and low temperatures are essential.
-
Electron-Withdrawing Groups (EWGs) like cyano (-CN) or a nitro group (-NO₂) on the phenyl ring will deactivate it. This brings its reactivity closer to that of the pyridine ring, which can sometimes make selective nitration on the pyridine moiety more feasible. However, the overall conditions required will be harsher.
-
Substituents on the Pyridine Ring: An EDG on the pyridine ring can make it more susceptible to nitration, potentially allowing for milder conditions that spare the phenyl ring. Conversely, an EWG will make nitration even more difficult.
Q5: I've already run my reaction and have a mixture of mono- and di-nitrated products. What's the best way to purify the desired compound?
A: Separation can be challenging due to the similar polarities of the isomers and over-nitrated byproducts.
-
Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a carefully optimized solvent system. A gradient elution, starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically required to resolve the components.
-
Recrystallization: If the desired mononitro-isomer is a solid and present in a high enough concentration, recrystallization can be effective. You may need to screen several solvents or solvent pairs (e.g., ethanol/water, acetone/hexane) to find conditions where the desired product crystallizes out, leaving the over-nitrated impurities in the mother liquor.
-
Aqueous Washing: Before chromatography, ensure your workup is thorough. Washing the crude organic extract with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities. If nitrophenols were formed as byproducts, a caustic wash can remove them as their water-soluble salts.[12]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Controlled Mononitration using Ammonium Nitrate and Trifluoroacetic Anhydride
This protocol is a milder alternative to the mixed acid system, designed to reduce over-nitration.
Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the phenylpyridine substrate (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq) to the solution. Following this, add ammonium nitrate (NH₄NO₃) (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C. Monitor its progress every 15-30 minutes by TLC.
-
Quenching: Once the starting material is consumed and the desired product spot is maximized on the TLC plate, quench the reaction by slowly pouring it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Work-up: Stir the quenched mixture until all gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer twice with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography.
Diagram 1: Decision Workflow for Selecting Nitration Conditions
This flowchart provides a logical path for choosing an appropriate nitration strategy based on substrate reactivity to minimize over-nitration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Scale-Up Synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of scaling up this important chemical transformation. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust troubleshooting strategies to ensure the successful and safe scale-up of this synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The most common and efficient method for creating the core biaryl structure is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction joins an organohalide with an organoboron species, offering high functional group tolerance and excellent yields under optimized conditions.
However, transitioning this synthesis from the benchtop to a larger scale introduces a unique set of challenges. These can range from reaction kinetics and catalyst efficiency to impurity profiles and safety concerns. This guide will systematically address these potential hurdles.
II. The Synthetic Pathway: A Mechanistic Overview
The primary synthetic route involves the Suzuki-Miyaura coupling of a 2-methoxy-3-halopyridine with 4-nitrophenylboronic acid. The choice of the halide on the pyridine ring (typically bromine or chlorine) is a critical decision point.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-methoxy-3-halopyridine. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the 4-nitrophenylboronic acid is transferred to the palladium center.[1]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst.[1]
III. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of the this compound synthesis.
Q1: Which starting material is better for scale-up: 3-bromo-2-methoxypyridine or 3-chloro-2-methoxypyridine?
A1: The choice between a bromo- or chloro-pyridine derivative involves a trade-off between reactivity and cost.
-
3-Bromo-2-methoxypyridine: The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more reactive in the oxidative addition step.[2] This often translates to milder reaction conditions and higher yields.
-
3-Chloro-2-methoxypyridine: This starting material is generally more cost-effective. However, the stronger C-Cl bond necessitates more forcing conditions, such as higher temperatures and more sophisticated, often expensive, catalyst systems to achieve comparable yields.[2] For large-scale production, the cost savings of the chloro-derivative may be offset by the need for more specialized catalysts and longer reaction times.
| Parameter | 3-Bromo-2-methoxypyridine | 3-Chloro-2-methoxypyridine |
| Reactivity | Higher | Lower |
| Cost | Higher | Lower |
| Reaction Conditions | Milder | More Forcing |
| Catalyst System | Standard Pd catalysts often suffice | Often requires specialized, bulky ligands |
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most frequently observed side reactions are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This results in the formation of 4,4'-dinitrobiphenyl. It can be promoted by the presence of oxygen.[3] To mitigate this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, leading to the formation of nitrobenzene.[5] This side reaction is accelerated by the presence of water and acidic conditions. Using an anhydrous, degassed solvent and a suitable base can help to minimize protodeboronation.[5]
Q3: How does the nitro group on the 4-nitrophenylboronic acid affect the reaction?
A3: The strongly electron-withdrawing nitro group can have a dual effect. It can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation.[5] However, it also makes the boronic acid more susceptible to protodeboronation.[5]
Q4: What are the key safety considerations when working with 4-nitrophenyl compounds on a larger scale?
A4: 4-Nitrophenyl compounds, including the starting material and potentially the final product, present several hazards.
-
Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6][7] They can cause irritation to the skin, eyes, and respiratory system.[7][8]
-
Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures, posing an explosion risk.[6] It is crucial to have precise temperature control during the reaction and subsequent work-up procedures.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles with side protection, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[7]
IV. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.
Issue 1: Low or Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation | TLC or LC-MS analysis shows unreacted starting materials. The reaction mixture may turn black, indicating palladium black formation. | Ensure a strictly inert atmosphere is maintained throughout the reaction.[4] Use fresh, high-quality catalyst and ligands. Consider using a more robust pre-catalyst. |
| Insufficient Mixing | Visual inspection of the reaction vessel reveals poor agitation, especially with heterogeneous mixtures. | On a larger scale, mechanical stirring is often necessary to ensure efficient mixing of all components. |
| Suboptimal Temperature | The reaction temperature is too low for the less reactive chloro-pyridine or too high, leading to catalyst decomposition. | Carefully control the internal reaction temperature. For chloro-pyridines, a higher temperature may be necessary.[2] For bromo-pyridines, a lower temperature may suffice and can help to minimize side reactions. |
| Incorrect Base | The chosen base may not be strong enough or may be incompatible with the reaction. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] The choice of base can significantly impact the reaction outcome.[11] |
Issue 2: Poor Product Purity and Difficult Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Homocoupled Byproduct | NMR or LC-MS analysis shows the presence of 4,4'-dinitrobiphenyl. | Thoroughly degas all solvents and maintain a strict inert atmosphere.[4] The presence of oxygen can promote homocoupling.[3] |
| Formation of Protodeboronated Byproduct | NMR or LC-MS analysis reveals the presence of nitrobenzene. | Use anhydrous solvents and ensure the base is of high quality.[5] The presence of water can lead to protodeboronation.[5] |
| Residual Palladium in the Product | ICP-MS or AAS analysis shows high levels of palladium in the final product. | On a larger scale, palladium removal can be challenging. Consider using a heterogeneous catalyst or employing a scavenger resin during work-up.[12] |
| Product Precipitation | The product may be insoluble in the reaction solvent and precipitate out, making the reaction sluggish and purification difficult. | Choose a solvent system in which the product has good solubility at the reaction temperature. Toluene, 1,4-dioxane, or DMF are common choices.[10] A solvent screen may be necessary during process development. |
V. Experimental Protocol: A Scalable Approach
This protocol provides a general framework for the scale-up synthesis. It is crucial to perform a small-scale trial before proceeding to a larger scale.
Materials:
-
3-Bromo-2-methoxypyridine (1.0 equiv)
-
4-Nitrophenylboronic acid (1.2-1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)[10]
-
Ligand (e.g., SPhos, XPhos; 2-10 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[2]
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Inert Atmosphere: Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.[4]
-
Reagent Addition: Charge the vessel with the 3-bromo-2-methoxypyridine, 4-nitrophenylboronic acid, base, palladium catalyst, and ligand under a nitrogen blanket.
-
Solvent Addition: Add the degassed solvent via cannula or a pump.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
VI. Conclusion
The scale-up synthesis of this compound presents a series of challenges that require a thorough understanding of the underlying chemistry and careful process optimization. By addressing issues such as starting material selection, side reaction mitigation, and safety, researchers can successfully transition this important synthesis from the laboratory to a larger scale. This guide provides a foundation for troubleshooting and developing a robust and scalable process.
VII. References
-
Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
-
Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
Benchchem. (n.d.). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Wikipedia. (n.d.). Suzuki reaction.
-
ResearchGate. (n.d.). 2-Methoxy Pyridine.
-
ACS Applied Materials & Interfaces. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction.
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
-
CAMEO Chemicals - NOAA. (n.d.). 4-NITROPHENOL.
-
Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol.
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid.
-
MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-Nitrophenol.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
-
NCBI Bookshelf - NIH. (n.d.). Toxicological Profile for Nitrophenols.
-
PubMed. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
Benchchem. (n.d.). Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-4-methylpyridine.
-
ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14).
-
RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
-
Guidechem. (n.d.). 3-(4-methoxy-2-nitrophenyl)pyridine 4373-75-5 wiki.
-
Durham e-Theses. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines.
-
ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-3-NITROPYRIDINE CAS#: 6980-09-2.
-
Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
-
Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Pyridine Isomers
Welcome to the technical support center for the chromatographic separation of pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven solutions to common challenges encountered during the analysis of these basic compounds. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the separation of pyridine isomers.
Q1: Why is the separation of pyridine isomers, such as the picolines (2-, 3-, and 4-methylpyridine), so challenging?
A1: The primary challenge in separating pyridine isomers lies in their very similar physicochemical properties. Isomers like 2-, 3-, and 4-picoline have identical molecular weights and close boiling points, making simple distillation ineffective for their separation. In reversed-phase chromatography, their subtle differences in polarity and pKa values must be exploited to achieve resolution. The basic nature of the pyridine nitrogen atom also leads to significant challenges with peak shape on common silica-based stationary phases.
Q2: I'm observing significant peak tailing with my pyridine compounds. What is the primary cause?
A2: Peak tailing is a very common issue when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction leads to a non-ideal retention mechanism, causing the trailing edge of the peak to be broader than the leading edge.[1] Other potential, non-chemical causes include column overload, where too much sample is injected, or physical issues like dead volume in the system or a void in the column packing.[1]
Q3: What is the first parameter I should adjust to improve the separation of my pyridine isomers?
A3: The mobile phase pH is the most critical parameter to adjust initially. Most pyridine derivatives have a pKa between 5 and 6.[1] Small changes in the mobile phase pH can significantly alter the ionization state of the pyridine isomers, which in turn affects their retention and selectivity, often leading to improved resolution.[1][2]
Q4: Can I use Gas Chromatography (GC) to separate pyridine isomers?
A4: Yes, Gas Chromatography (GC) is a viable and often high-resolution method for separating volatile pyridine isomers.[3][4] Capillary GC columns, both polar and non-polar, have been successfully used to separate complex mixtures of substituted pyridines.[3] GC can be particularly advantageous for analyzing less polar and more volatile pyridine derivatives.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Persistent Peak Tailing Despite Initial pH Adjustments
Even after adjusting the mobile phase pH, you might still experience asymmetrical peaks. This guide will walk you through systematically eliminating peak tailing.
Root Cause Analysis:
As previously mentioned, the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica stationary phase is the main culprit.[1] Lowering the mobile phase pH protonates the pyridine, but it also protonates the silanol groups, reducing but not always eliminating this unwanted secondary interaction.
Solutions:
-
Use of Mobile Phase Additives (Competing Base):
-
Mechanism: Adding a small, basic compound, often referred to as a "competing base" or "silanol blocker," to the mobile phase can effectively mask the residual silanol groups. This additive will preferentially interact with the active silanol sites, preventing the pyridine analyte from engaging in secondary interactions.[1]
-
Recommended Additive: Triethylamine (TEA) is a commonly used competing base.
-
Protocol:
-
Prepare your mobile phase as usual.
-
Add triethylamine (TEA) to the aqueous component of your mobile phase at a concentration of 5-10 mM.
-
Re-adjust the final mobile phase pH to your desired value (e.g., 2.5-3.0) using an appropriate acid (e.g., phosphoric acid, formic acid).
-
Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.
-
-
-
Employ a Modern, High-Purity, End-Capped Column:
-
Mechanism: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to make them less active. Using a high-purity, well-end-capped C18 or C8 column can significantly reduce peak tailing for basic compounds.
-
Action: If you are using an older column, consider replacing it with a modern equivalent known for good peak shape with basic analytes.
-
-
Switch to a Different Stationary Phase Chemistry:
-
Mechanism: If a standard C18 column continues to give poor peak shape, switching to a stationary phase with a different retention mechanism can be beneficial.[1]
-
Recommended Phases:
-
Phenyl Phase: Offers pi-pi interactions with the aromatic pyridine ring, providing a different selectivity.
-
Cyano Phase: A less hydrophobic and more polar phase that can offer unique selectivity.
-
Polar-Embedded Phase: These phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which helps to shield the residual silanol groups and can improve peak shape for bases.[5]
-
-
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing of pyridine isomers.
Issue 2: Poor Resolution and Co-elution of Isomers
Achieving baseline separation of closely related isomers is often the ultimate goal. If your peaks are overlapping, the following strategies can improve resolution.
Root Cause Analysis:
Resolution in chromatography is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be optimized.[1]
Solutions:
-
Optimize Mobile Phase Selectivity (α):
-
Mechanism: Selectivity is the measure of the separation between two peaks. The most powerful way to influence selectivity for ionizable compounds like pyridine isomers is by adjusting the mobile phase pH. Different isomers may have slightly different pKa values, and fine-tuning the pH around these values can maximize differences in their ionization and, consequently, their retention times.
-
Protocol:
-
Determine the pKa values of your target pyridine isomers.
-
Perform a pH scouting study by preparing a series of mobile phases with pH values ranging from 2.5 to 7.0 (for silica-based columns).
-
Analyze your isomer mixture with each mobile phase to identify the optimal pH for maximum resolution.
-
-
Solvent Choice: Changing the organic solvent (e.g., from acetonitrile to methanol) can also alter selectivity due to different solvent-analyte interactions.
-
-
Increase Column Efficiency (N):
-
Mechanism: Efficiency relates to the narrowness of the peaks. Narrower peaks are easier to resolve. Efficiency can be increased by using a column with smaller particles or a longer column.
-
Action:
-
Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency.[1]
-
Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) will increase the number of theoretical plates and improve resolution, at the cost of longer run times and higher backpressure.
-
-
-
Optimize Retention Factor (k):
-
Mechanism: The retention factor (k) is a measure of how long an analyte is retained on the column. For good resolution, k should ideally be between 2 and 10.[1] If retention is too low (k < 2), there is insufficient time for separation to occur.
-
Action:
-
Decrease Organic Solvent Strength: If your peaks are eluting too early, decrease the percentage of the organic solvent in your mobile phase to increase retention.
-
-
Resolution Optimization Workflow
Caption: A logical workflow for systematically improving chromatographic resolution.
Alternative Chromatographic Techniques
While reversed-phase HPLC is the most common technique, other methods can provide superior resolution for pyridine isomers.
Gas Chromatography (GC)
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a heated column.[6] The mobile phase is an inert gas.[6]
-
Advantages for Pyridine Isomers:
-
High resolution for volatile isomers.[3]
-
Avoids issues with silanol interactions common in HPLC.
-
-
Considerations:
-
Analytes must be thermally stable and volatile.
-
Derivatization may be necessary for less volatile pyridine derivatives.
-
Capillary Electrophoresis (CE)
-
Principle: Separates charged molecules based on their electrophoretic mobility in a narrow capillary under the influence of a high voltage electric field.[7]
-
Advantages for Pyridine Isomers:
-
Considerations:
-
Less common in many labs compared to HPLC and GC.
-
Sensitivity can be lower than HPLC with UV detection unless coupled with a mass spectrometer.
-
Data Summary
The following table provides a conceptual overview of how different parameters can affect the separation of pyridine isomers. Actual values will vary significantly based on the specific isomers, column, and instrument conditions.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Pyridine Isomer Separation |
| Mobile Phase pH | pH 3.0 (Isomers are protonated) | pH 6.5 (Near pKa of isomers) | Improved peak shape and potentially altered selectivity at lower pH. At pH near the pKa, retention can be unstable.[9][10] |
| Stationary Phase | Standard C18 | Phenyl | Phenyl phase may provide enhanced resolution due to π-π interactions with the pyridine ring, offering different selectivity.[2] |
| Mobile Phase Additive | No Additive | 10 mM Triethylamine (TEA) | Significant reduction in peak tailing due to the masking of active silanol sites by TEA.[1] |
| Organic Solvent | Acetonitrile | Methanol | May alter selectivity and elution order of isomers due to different solvent-analyte interactions. |
References
-
Sciegovac, D., et al. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. Retrieved from [Link]
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Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
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Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(2), 164–169. Retrieved from [Link]
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Al-Shabrawi, M. H., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 3794. Retrieved from [Link]
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Zotou, A., & Souli, M. (2006). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science, 29(7), 981-991. Retrieved from [Link]
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Al-Shabrawi, M. H., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]
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Aryal, S. (2022). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. Retrieved from [Link]
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Chatterjee, S., et al. (2018). Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
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Al-Shabrawi, M. H., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
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Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
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Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
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Agilent Technologies. (2011). Separation of pyridine and other amines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Saha, S., Mistri, R., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1217(3), 307-311. Retrieved from [Link]
-
Saha, S., Mistri, R., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1844-1849. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Recchia, D. L., Barton, B., & Hosten, E. C. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane as the host compound. CrystEngComm, 17(15), 2964-2972. Retrieved from [Link]
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
- Neuzil, R. W. (1986). Separation of picoline isomers. U.S. Patent No. EP0173440A1.
-
LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
- Zhang, J., et al. (2006). Separation method for extracting high-purity 3-picoline from picoline mixture. Chinese Patent No. CN1772736A.
- Wang, Y., et al. (2007). A kind of separation method of picoline mixture. Chinese Patent No. CN101066946A.
-
Anthemidis, A. N., & Zachariadis, G. A. (2006). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Retrieved from [Link]
-
Al-Qadiri, M., & Britz-McKibbin, P. (2010). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1217(7), 1169-1176. Retrieved from [Link]
-
Li, H., et al. (2007). Separation of Pyridine Derivatives from Synthetic Mixtures by Ph-Zone-Refining Counter-Current Chromatography. AMiner. Retrieved from [Link]
-
Nishi, H., & Terabe, S. (1996). Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. Analytical and Bioanalytical Chemistry, 354(4), 451-454. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applications. Retrieved from [Link]
-
James, N. (n.d.). Capillary Electrophoresis. Retrieved from [Link]
-
Fiveable. (n.d.). Capillary electrophoresis | Analytical Chemistry Class Notes. Retrieved from [Link]
-
Challener, C. A. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International, 33(8). Retrieved from [Link]
-
MDPI. (n.d.). Chromatographic Separations. Retrieved from [Link]
-
Kim, H., et al. (2021). Pyridine Isomer Effects in the Framework of Phase-Separated Vitrimer-Like Materials Operated with Trans-N-Alkylation Bond Exchange of Quaternized Pyridines. ResearchGate. Retrieved from [Link]
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- 10. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Comparative analysis of 2-Methoxy-3-(4-nitrophenyl)pyridine with other kinase inhibitors"
An objective comparison of a novel chemical entity against established standards is fundamental to drug discovery. This guide provides a comprehensive framework for the comparative analysis of a putative kinase inhibitor, 2-Methoxy-3-(4-nitrophenyl)pyridine (hereafter designated as Compound MN-Py ), against other well-characterized inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2).
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, in-depth narrative that explains the causality behind experimental choices. We will proceed under the hypothesis that Compound MN-Py is a novel scaffold designed to inhibit CDK2, a key regulator of the cell cycle frequently dysregulated in cancer. Our comparative analysis will use established CDK2 inhibitors, Roscovitine and Dinaciclib , as benchmarks for potency, selectivity, and cellular activity.
Introduction: The Rationale for Comparison
The therapeutic landscape for cancer is increasingly dominated by targeted therapies, with kinase inhibitors forming a major class of these drugs.[1] The pyrazolo[3,4-b]pyridine scaffold, a close relative of our compound of interest, has been identified as a promising core for developing potent CDK inhibitors.[2] Therefore, a systematic evaluation of a new pyridine-based compound is a rational starting point for its potential development as an anticancer agent.
This guide will detail the head-to-head comparison of Compound MN-Py with Roscovitine and Dinaciclib, focusing on three critical aspects:
-
Biochemical Potency: Direct inhibition of purified CDK2/Cyclin E1 kinase activity.
-
Cellular Efficacy: Inhibition of proliferation in cancer cell lines known to be sensitive to CDK2 inhibition.
-
Target Engagement: Confirmation that the compound affects the CDK2 signaling pathway within the cellular environment.
Chosen Comparators:
-
Roscovitine (Seliciclib): An early purine-derived CDK inhibitor, it serves as a well-characterized, moderately potent benchmark.
-
Dinaciclib: A potent and selective CDK inhibitor that has undergone clinical investigation, representing a more advanced stage of development.[2]
Signaling Pathway Context: CDK2 in Cell Cycle Progression
Understanding the target pathway is crucial for interpreting experimental data. CDK2, in complex with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. Its hyperactivation leads to uncontrolled cell proliferation. Inhibition of CDK2 is expected to cause cell cycle arrest at the G1/S checkpoint.
Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.
Experimental Workflow: A Validating System
The following workflow is designed to provide a comprehensive and self-validating comparison of the inhibitors. Each stage builds upon the last, from a pure biochemical interaction to a complex cellular response.
Caption: Experimental workflow for comparative inhibitor analysis.
PART I: Biochemical Potency Assessment
The first step is to determine the direct inhibitory effect of Compound MN-Py on its putative target, CDK2, in a purified, cell-free system. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
Experimental Protocol: In Vitro CDK2/Cyclin E1 Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compounds.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme (e.g., from Promega, SignalChem).
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP at a concentration near its Km for CDK2 (typically 10-25 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Compound MN-Py, Roscovitine, Dinaciclib, serially diluted in DMSO.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of Compound MN-Py, Roscovitine, and Dinaciclib in DMSO. Transfer 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control and wells with no enzyme as a "background" control.
-
Kinase Reaction Setup: Prepare a master mix containing assay buffer, CDK2/Cyclin E1 enzyme, and MBP substrate. Dispense 10 µL of this mix into each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL to each well to start the kinase reaction. The final volume will be ~21 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 1 hour.
-
Termination and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Rationale: The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for screening and profiling inhibitors with varying potencies. Using ATP at its Km concentration provides a standardized condition for comparing IC50 values across different studies.
PART II: Cellular Efficacy Assessment
Biochemical potency does not always translate to cellular activity due to factors like membrane permeability and metabolic stability. This part assesses the ability of the inhibitors to suppress the growth of cancer cells.
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Materials:
-
MCF-7 (human breast adenocarcinoma) cell line, which is pRB-positive and sensitive to CDK inhibitors.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare 9-point serial dilutions of Compound MN-Py, Roscovitine, and Dinaciclib in culture medium. Replace the old medium in the plates with 100 µL of the compound-containing medium. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Rationale: The 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects. The MCF-7 cell line is a standard model for evaluating CDK inhibitors targeting the pRB pathway.
PART III: Cellular Target Engagement
To confirm that the observed anti-proliferative effects are due to the inhibition of CDK2, we must analyze the phosphorylation status of its key downstream substrate, the Retinoblastoma protein (pRB).
Experimental Protocol: Western Blot for pRB Phosphorylation
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with Compound MN-Py, Roscovitine, and Dinaciclib at concentrations corresponding to their 1x and 5x GI50 values (determined from the MTT assay) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRB (e.g., anti-p-pRB Ser807/811).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the same membrane with antibodies for total pRB and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Rationale: A dose-dependent decrease in the p-pRB/total pRB ratio provides strong evidence that the compound is engaging and inhibiting CDK2 within the cell, validating the mechanism of action.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Biochemical and Cellular Potency
| Compound | CDK2/CycE1 IC50 (nM) | MCF-7 GI50 (µM) |
| Compound MN-Py | [Experimental Value] | [Experimental Value] |
| Roscovitine | 200 - 400 | 0.5 - 1.0 |
| Dinaciclib | 1 - 5 | 0.01 - 0.03 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Half-maximal growth inhibition concentration in a cellular assay. Note: Values for Roscovitine and Dinaciclib are typical literature ranges.
Interpretation:
-
A low IC50 value for Compound MN-Py would indicate potent direct inhibition of the CDK2 enzyme.
-
The ratio of GI50 to IC50 can provide initial insights into the compound's cell permeability and stability. A large ratio might suggest poor cellular uptake.
-
Comparing Compound MN-Py's values directly to Roscovitine and Dinaciclib will immediately position its potency relative to established benchmarks.
Conclusion and Future Directions
This guide outlines a foundational strategy for the comparative analysis of a novel putative kinase inhibitor, Compound MN-Py. By systematically evaluating its biochemical potency, cellular efficacy, and on-target activity against established drugs like Roscovitine and Dinaciclib, researchers can make a data-driven assessment of its therapeutic potential.
Positive results from this workflow—specifically, potent biochemical and cellular activity coupled with clear on-target effects—would justify further investigation, including:
-
Kinase Selectivity Profiling: Assessing the activity of Compound MN-Py against a broad panel of other kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.[1][3]
-
Cell Cycle Analysis: Using flow cytometry to confirm that the compound induces G1 arrest as hypothesized.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
This structured, hypothesis-driven approach ensures scientific integrity and provides a solid foundation for the potential advancement of a novel chemical entity from a laboratory curiosity to a clinical candidate.
References
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Klaeger, S., Gohl, A. M., & Kuster, B. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]
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El-Gamal, M. I., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
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MDPI. (2023). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). MDPI. [Link]
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MDPI. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. [Link]
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Chen, Y., et al. (2024). Comparing the effect of traditional and novel tyrosine kinase inhibitors for epidermal growth factor receptor exon 20 insertions by molecular dynamics simulation. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]
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National Institutes of Health. (n.d.). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenylpyridine Derivatives for Drug Discovery Professionals
The nitrophenylpyridine scaffold is a versatile and highly valuable core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antihypertensive and anticancer to antimicrobial and antioxidant effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various nitrophenylpyridine derivatives, offering critical insights for researchers and professionals engaged in drug discovery and development. We will explore the nuances of how subtle structural modifications influence biological outcomes, supported by experimental data and detailed protocols.
The Tale of Two Scaffolds: A Comparative Overview
Two major classes of nitrophenylpyridine derivatives have garnered significant attention in drug discovery: the 1,4-dihydropyridines (DHPs) and the N-phenyl-2-aminopyridines . While both share the nitrophenyl and pyridine moieties, their distinct core structures lead to vastly different pharmacological profiles.
-
1,4-Dihydropyridines (DHPs): Primarily known as L-type calcium channel blockers, these compounds are mainstays in the treatment of hypertension and angina.[1][2] The prototypical synthesis is the Hantzsch reaction.[3][4] Their mechanism of action involves the physical obstruction of the calcium channel, preventing the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.
-
N-phenyl-2-aminopyridines: This class has emerged as a powerhouse in oncology, with many derivatives functioning as potent kinase inhibitors.[5] By targeting the ATP-binding site of various kinases, these compounds can modulate signaling pathways crucial for cancer cell proliferation and survival. The Buchwald-Hartwig amination is a common synthetic route for these derivatives.
This guide will dissect the SAR of each class, providing a comparative framework to understand how structural modifications dictate their therapeutic applications.
Structure-Activity Relationship (SAR) Deep Dive: 1,4-Dihydropyridines
The biological activity of 1,4-DHP derivatives is exquisitely sensitive to their substitution pattern. The following sections detail the key structural requirements for their activity as calcium channel blockers.
The Essential 1,4-Dihydropyridine Ring
The integrity of the 1,4-dihydropyridine ring is paramount for activity. Oxidation to the corresponding pyridine or reduction of the double bonds leads to a significant loss or complete abolishment of calcium channel blocking activity. Furthermore, substitution at the N1 position generally reduces activity.
The Crucial C4-Nitrophenyl Group
The substitution at the C4 position is a critical determinant of potency and selectivity. A phenyl ring at this position is optimal, and the presence and position of a nitro group on this ring are key.
-
Position of the Nitro Group: Ortho- or meta-nitro substitution on the C4-phenyl ring generally confers the highest potency.[6] Para-substitution or an unsubstituted phenyl ring leads to a decrease in activity. This is likely due to steric and electronic effects influencing the conformation of the molecule within the calcium channel's binding pocket.
Ester Groups at C3 and C5
Ester groups at the C3 and C5 positions are essential for optimal activity. When these ester groups are non-identical, the C4 carbon becomes a chiral center, leading to stereoselectivity in biological activity.
Alkyl Groups at C2 and C6
Small alkyl groups, typically methyl groups, at the C2 and C6 positions of the dihydropyridine ring are important for activity.
SAR Deep Dive: N-phenyl-2-aminopyridines as Kinase Inhibitors
The SAR of N-phenyl-2-aminopyridine derivatives as kinase inhibitors is a dynamic field of research. The general scaffold allows for extensive modification to achieve potency and selectivity against specific kinase targets.
The N-phenyl-2-aminopyridine Core
This core structure serves as a "privileged scaffold," providing a foundational framework for interaction with the hinge region of the kinase ATP-binding pocket.
The Role of the Nitrophenyl Group
The 4-nitrophenyl group is a common feature in many potent kinase inhibitors of this class. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the entire molecule, potentially enhancing binding affinity through various non-covalent interactions within the kinase active site.[7]
Substitutions on the Pyridine and Phenyl Rings
The true versatility of this scaffold lies in the ability to introduce a wide array of substituents on both the pyridine and the non-nitro-bearing phenyl ring. These modifications are crucial for fine-tuning potency and achieving selectivity for specific kinases. For instance, the addition of various functional groups can exploit specific sub-pockets within the ATP-binding site of different kinases.
Comparative Analysis of Biological Activities
The following tables provide a comparative summary of the biological activities of representative nitrophenylpyridine derivatives, highlighting the impact of structural modifications on their potency.
Table 1: Anticancer Activity of Nitrophenylpyridine Derivatives
| Compound ID | Scaffold | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 1a | 1,4-Dihydropyridine | 4-(2-nitrophenyl) | A549 (Lung) | >50 | [8] |
| 1b | 1,4-Dihydropyridine | 4-(3-nitrophenyl) | A549 (Lung) | 35.2 | [8] |
| 2a | N-phenyl-2-aminopyridine | N-(4-nitrophenyl) | K562 (Leukemia) | 2.14 | [9] |
| 2b | N-phenyl-2-aminopyridine | N-(4-nitrophenyl)-5-chloro | K562 (Leukemia) | 0.98 | [9] |
| 3 | Pyridine-Oxadiazole | 3,5-dichloro substitution on phenyl ring | A549 (Lung) | 6.99 | [8] |
IC50: The half maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Nitrophenylpyridine Derivatives
| Compound ID | Scaffold | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| 4a | 1,4-Dihydropyridine | 4-(4-nitrophenyl) | S. aureus | 62.5 | [10] |
| 4b | 1,4-Dihydropyridine | 4-(4-nitrophenyl)-3,5-di(trifluoromethyl) | S. aureus | 15.6 | [10] |
| 5 | N-phenyl-2-aminopyridine | N-(4-nitrophenyl) | E. coli | >100 | [7] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffolds and key biological assays.
Synthesis Protocols
-
To a solution of a nitrobenzaldehyde (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (2 mmol) and ammonium acetate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine derivative.
-
To an oven-dried Schlenk tube, add 2-chloropyridine derivative (1 mmol), 4-nitroaniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol) to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired N-phenyl-2-aminopyridine.
Biological Assay Protocols
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., Tris-HCl, MgCl₂, DTT).
-
In a 96-well plate, add the kinase, the specific peptide substrate, and varying concentrations of the inhibitor compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Concepts
To further elucidate the relationships and workflows discussed, the following diagrams have been generated.
Caption: Key SAR features of 1,4-dihydropyridine derivatives.
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A Researcher's Guide to Validating the Biological Activity of 2-Methoxy-3-(4-nitrophenyl)pyridine in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-Methoxy-3-(4-nitrophenyl)pyridine. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This document outlines a logical, tiered approach to cellular screening, starting with broad cytotoxicity assessments and progressing to more specific mechanistic assays. We will compare the performance of our compound of interest against established controls, providing the experimental and theoretical foundation necessary for robust and reliable data interpretation.
Rationale and Strategic Overview
The structure of this compound, combining a methoxypyridine core with a nitrophenyl moiety, suggests potential for biological activity. Pyridine derivatives have been extensively studied and show a wide range of activities, including anticancer and anti-inflammatory effects.[1][2] The addition of a nitro group can also confer significant pharmacological properties. Therefore, a systematic evaluation of its effect on cell viability and key cellular signaling pathways is warranted.
Our validation strategy is designed as a multi-tiered funnel, ensuring that resources are directed efficiently toward understanding the compound's specific effects.
Tier 1: Assessing General Cytotoxicity
The first crucial step is to determine if this compound has any impact on cell health and metabolic activity. The MTT assay is a robust, colorimetric method ideal for this purpose.[3] It measures the metabolic activity of cells by assessing the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. A decrease in metabolic activity is often an indicator of reduced cell viability or proliferation.
Comparative Compounds:
-
Compound of Interest: this compound
-
Positive Control: Doxorubicin (a well-known chemotherapeutic agent)
-
Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve the compounds.
Experimental Data Summary: Cytotoxicity (MTT Assay)
The following table presents hypothetical data from an MTT assay performed on HCT-116 human colon cancer cells after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | IC50 (µM) on HCT-116 Cells |
| This compound | 18.5 |
| Doxorubicin | 1.2 |
| DMSO (Vehicle) | > 200 (No significant toxicity) |
Interpretation: The data suggests that this compound exhibits dose-dependent cytotoxicity against HCT-116 cells, albeit with lower potency than the standard chemotherapeutic, Doxorubicin. This positive result justifies progression to Tier 2 to investigate the mechanism of cell death.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the resulting colored solution at 570 nm using a multi-well spectrophotometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis
Observing cytotoxicity prompts the next critical question: how does the compound kill the cells? Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[5][6] It is a highly regulated process involving a cascade of proteolytic enzymes called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is considered a point of no return in the apoptotic pathway.[7]
We will use the Caspase-Glo® 3/7 Assay, a sensitive, luminescence-based method to quantify the activity of these key executioner caspases.
Experimental Data Summary: Apoptosis Induction (Caspase-3/7 Activity)
HCT-116 cells were treated with each compound at its respective IC50 concentration for 24 hours. Caspase-3/7 activity was measured and is presented as fold change relative to the vehicle control.
| Compound | Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| This compound | 18.5 | 4.8 |
| Doxorubicin | 1.2 | 6.2 |
| DMSO (Vehicle) | N/A | 1.0 |
Interpretation: Treatment with this compound leads to a significant increase in caspase-3/7 activity, strongly suggesting that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis. This finding is consistent with the mechanism of many effective anticancer agents.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Plate HCT-116 cells in a white-walled, 96-well plate suitable for luminescence assays at 5,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound and Doxorubicin at their predetermined IC50 concentrations. Include vehicle control wells.
-
Incubation: Incubate the plate for a shorter duration than the MTT assay (e.g., 24 hours), as caspase activation is an earlier event in apoptosis.[6]
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the average RLU of the vehicle control samples.
Tier 3: Investigating a Potential Target Pathway
With evidence of apoptosis induction, the next logical step is to explore the upstream signaling pathways that might be modulated by the compound. Many cellular stressors, including cytotoxic drugs, converge on mitogen-activated protein kinase (MAPK) pathways.[8] The p38 MAPK pathway, in particular, is a crucial regulator of cellular responses to stress and inflammation and can lead to apoptosis.[9][10]
We hypothesize that this compound may activate the p38 MAPK pathway. This can be tested by measuring the phosphorylation status of p38 MAPK at residues Thr180/Tyr182, which is essential for its activation.[11] A common method for this is Western blotting.
Proposed Comparative Analysis: p38 MAPK Activation
-
Method: Western Blotting
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK (as a loading control)
-
-
Positive Control: Anisomycin (a known potent activator of the p38 MAPK pathway)
-
Comparison: Compare the ratio of phospho-p38 to total-p38 in cells treated with this compound, Anisomycin, and a vehicle control. An increased ratio would support the hypothesis that the compound activates this pro-apoptotic signaling cascade.
Conclusion and Future Directions
This guide outlines a systematic, data-driven approach to validate the biological activity of this compound. The hypothetical data presented demonstrates a compound with moderate cytotoxic activity that functions through the induction of apoptosis. The proposed next step is to investigate its effect on specific cell signaling pathways, such as the p38 MAPK cascade, to build a more complete mechanistic profile.
By following this logical progression—from broad viability screening to specific mechanism-of-action studies—researchers can generate a robust and defensible dataset. This structured approach not only validates the activity of a novel compound but also provides critical insights that can guide future optimization and development efforts in the pursuit of new therapeutic agents.
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MTT assay. (n.d.). Wikipedia. Retrieved from [Link]
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Cell Apoptosis Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (2014). National Center for Biotechnology Information. Retrieved from [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Apoptosis – what assay should I use?. (2025). BMG Labtech. Retrieved from [Link]
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NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved from [Link]
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NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. Retrieved from [Link]
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In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]
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2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. Retrieved from [Link]
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A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of 2-Methoxy-3-(4-nitrophenyl)pyridine and Its Analogs
In the landscape of medicinal chemistry and materials science, the nuanced interplay of molecular structure and electronic properties governs the efficacy and application of novel compounds. The substituted pyridine scaffold, in particular, represents a cornerstone of pharmacophore design and functional material development. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-3-(4-nitrophenyl)pyridine with a curated selection of its analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structural and electronic characteristics. By systematically examining the influence of various substituents on the phenyl ring, we will elucidate key spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
The Significance of the 2-Methoxy-3-arylpyridine Scaffold
The 2-methoxy-3-arylpyridine core is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The methoxy group can influence the molecule's conformation and metabolic stability, while the aryl substituent at the 3-position provides a crucial vector for modulating biological activity through interactions with target proteins. The introduction of a nitro group, as in our primary compound of interest, this compound, introduces strong electron-withdrawing properties, significantly impacting the electronic distribution and potential for intermolecular interactions. Understanding how different substituents at the para-position of the phenyl ring alter the spectroscopic properties of this scaffold is paramount for rational drug design and the development of new materials with tailored electronic characteristics.
Comparative Spectroscopic Analysis
To illustrate the impact of substituent effects, we will compare this compound with the following analogs:
-
Analog 1: 2-Methoxy-3-phenylpyridine (Unsubstituted)
-
Analog 2: 2-Methoxy-3-(4-aminophenyl)pyridine (Electron-Donating Group)
-
Analog 3: 2-Methoxy-3-(4-chlorophenyl)pyridine (Electron-Withdrawing Group - Halogen)
-
Analog 4: 2-Methoxy-3-(4-methylphenyl)pyridine (Weak Electron-Donating Group)
-
Analog 5: 2-Methoxy-3-(4-methoxyphenyl)pyridine (Strong Electron-Donating Group)
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of neighboring functional groups.
In the ¹H NMR spectra, the protons of the pyridine and phenyl rings exhibit characteristic chemical shifts that are modulated by the para-substituent on the phenyl ring. The electron-withdrawing nitro group in This compound causes a significant downfield shift of the phenyl protons compared to the unsubstituted analog, 2-Methoxy-3-phenylpyridine . Conversely, the electron-donating amino and methoxy groups in Analog 2 and Analog 5 lead to an upfield shift of the phenyl protons, reflecting increased electron density. The methoxy protons on the pyridine ring typically appear as a sharp singlet, with minor shifts observed depending on the electronic nature of the aryl substituent.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Analogs (in CDCl₃)
| Proton | This compound | 2-Methoxy-3-phenylpyridine | 2-Methoxy-3-(4-aminophenyl)pyridine | 2-Methoxy-3-(4-chlorophenyl)pyridine | 2-Methoxy-3-(4-methylphenyl)pyridine | 2-Methoxy-3-(4-methoxyphenyl)pyridine |
| Pyridine-H6 | ~8.2-8.3 | ~8.1-8.2 | ~8.0-8.1 | ~8.1-8.2 | ~8.1-8.2 | ~8.1-8.2 |
| Pyridine-H4/H5 | ~7.0-7.5 | ~7.1-7.4 | ~7.0-7.3 | ~7.1-7.4 | ~7.1-7.4 | ~7.1-7.4 |
| Phenyl-H (ortho to pyridine) | ~7.6-7.8 | ~7.4-7.6 | ~7.1-7.3 | ~7.3-7.5 | ~7.2-7.4 | ~7.2-7.4 |
| Phenyl-H (meta to pyridine) | ~8.2-8.4 | ~7.3-7.5 | ~6.6-6.8 | ~7.3-7.5 | ~7.1-7.3 | ~6.9-7.1 |
| -OCH₃ (pyridine) | ~4.0-4.1 | ~3.9-4.0 | ~3.9-4.0 | ~3.9-4.0 | ~3.9-4.0 | ~3.9-4.0 |
| Substituent-H | - | - | ~3.7 (-NH₂) | - | ~2.4 (-CH₃) | ~3.8 (-OCH₃) |
The electronic effects of the substituents are also clearly observed in the ¹³C NMR spectra. The carbon atoms of the phenyl ring in This compound are significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the nitro group. In contrast, the electron-donating groups in Analog 2 and Analog 5 cause a shielding effect (upfield shift) on the phenyl carbons. The chemical shift of the methoxy carbon on the pyridine ring is also subtly influenced by the substituent on the phenyl ring.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Analogs (in CDCl₃)
| Carbon | This compound | 2-Methoxy-3-phenylpyridine | 2-Methoxy-3-(4-aminophenyl)pyridine | 2-Methoxy-3-(4-chlorophenyl)pyridine | 2-Methoxy-3-(4-methylphenyl)pyridine | 2-Methoxy-3-(4-methoxyphenyl)pyridine |
| Pyridine C2 | ~163-164 | ~162-163 | ~162-163 | ~162-163 | ~162-163 | ~162-163 |
| Pyridine C3 | ~120-122 | ~123-125 | ~123-125 | ~123-125 | ~123-125 | ~123-125 |
| Phenyl C1' | ~145-147 | ~138-140 | ~128-130 | ~136-138 | ~135-137 | ~130-132 |
| Phenyl C4' | ~147-149 | ~128-130 | ~145-147 | ~133-135 | ~137-139 | ~158-160 |
| -OCH₃ (pyridine) | ~53-54 | ~53-54 | ~53-54 | ~53-54 | ~53-54 | ~53-54 |
| Substituent-C | - | - | - | - | ~21 (-CH₃) | ~55 (-OCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For This compound , the most prominent and diagnostic peaks are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. These strong absorptions are a clear fingerprint for the presence of the nitro functionality. The C-O stretching of the methoxy group is observed around 1250-1270 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine and phenyl rings are found in the 1400-1600 cm⁻¹ region.[1]
In the analogs, the disappearance of the strong NO₂ stretching bands is the most obvious difference. For Analog 2 , the N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. For the other analogs, the spectra will be dominated by the vibrations of the pyridine and phenyl rings, and the methoxy group.
Table 3: Key FTIR Absorption Bands (cm⁻¹) for this compound and its Analogs
| Vibrational Mode | This compound | 2-Methoxy-3-phenylpyridine | 2-Methoxy-3-(4-aminophenyl)pyridine | 2-Methoxy-3-(4-chlorophenyl)pyridine | 2-Methoxy-3-(4-methylphenyl)pyridine | 2-Methoxy-3-(4-methoxyphenyl)pyridine |
| N-O Asymmetric Stretch | ~1520 (s) | - | - | - | - | - |
| N-O Symmetric Stretch | ~1340 (s) | - | - | - | - | - |
| N-H Stretch | - | - | ~3300-3500 (m, two bands) | - | - | - |
| C-H Aromatic Stretch | ~3000-3100 (m) | ~3000-3100 (m) | ~3000-3100 (m) | ~3000-3100 (m) | ~3000-3100 (m) | ~3000-3100 (m) |
| C-H Aliphatic Stretch | ~2850-2950 (m) | ~2850-2950 (m) | ~2850-2950 (m) | ~2850-2950 (m) | ~2850-2950 (m) | ~2850-2950 (m) |
| C=C/C=N Aromatic Stretch | ~1400-1600 (m-s) | ~1400-1600 (m-s) | ~1400-1600 (m-s) | ~1400-1600 (m-s) | ~1400-1600 (m-s) | ~1400-1600 (m-s) |
| C-O Stretch (Methoxy) | ~1250-1270 (s) | ~1250-1270 (s) | ~1250-1270 (s) | ~1250-1270 (s) | ~1250-1270 (s) | ~1250-1270 (s) |
| C-Cl Stretch | - | - | - | ~1090 (s) | - | - |
(s = strong, m = medium)
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents.
The extended π-system of the 3-arylpyridine core gives rise to characteristic UV absorptions. In This compound , the presence of the strongly electron-withdrawing nitro group in conjugation with the phenyl and pyridine rings leads to a significant bathochromic (red) shift in the λ_max compared to the unsubstituted 2-Methoxy-3-phenylpyridine . This is due to the stabilization of the excited state through intramolecular charge transfer.
Conversely, electron-donating groups like the amino and methoxy groups in Analog 2 and Analog 5 also cause a red shift, albeit through a different mechanism involving donation of electron density into the aromatic system. The chloro and methyl substituents in Analog 3 and Analog 4 will have a more modest effect on the λ_max.
Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm) for this compound and its Analogs
| Compound | Substituent Effect | Expected λ_max (nm) |
| This compound | Strong Electron-Withdrawing | ~300-350 |
| 2-Methoxy-3-phenylpyridine | Unsubstituted | ~250-280 |
| 2-Methoxy-3-(4-aminophenyl)pyridine | Strong Electron-Donating | ~280-320 |
| 2-Methoxy-3-(4-chlorophenyl)pyridine | Weak Electron-Withdrawing | ~260-290 |
| 2-Methoxy-3-(4-methylphenyl)pyridine | Weak Electron-Donating | ~260-290 |
| 2-Methoxy-3-(4-methoxyphenyl)pyridine | Strong Electron-Donating | ~270-310 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The mass spectrum of This compound will show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for such compounds involve the loss of the methoxy group (M-31), the nitro group (M-46), or cleavage of the bond between the two aromatic rings. The fragmentation patterns of the analogs will vary depending on the nature of the substituent. For example, Analog 3 (chloro-substituted) will exhibit a characteristic M+2 peak due to the isotopic abundance of chlorine.
Table 5: Expected Molecular Ion Peaks and Key Fragments (m/z) for this compound and its Analogs in EI-MS
| Compound | Molecular Formula | Molecular Weight | Expected M⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | 230 | 199 (M-OCH₃), 184 (M-NO₂) |
| 2-Methoxy-3-phenylpyridine | C₁₂H₁₁NO | 185.22 | 185 | 154 (M-OCH₃) |
| 2-Methoxy-3-(4-aminophenyl)pyridine | C₁₂H₁₂N₂O | 200.24 | 200 | 169 (M-OCH₃) |
| 2-Methoxy-3-(4-chlorophenyl)pyridine | C₁₂H₁₀ClNO | 219.67 | 219/221 | 188/190 (M-OCH₃) |
| 2-Methoxy-3-(4-methylphenyl)pyridine | C₁₃H₁₃NO | 199.25 | 199 | 168 (M-OCH₃) |
| 2-Methoxy-3-(4-methoxyphenyl)pyridine | C₁₃H₁₃NO₂ | 215.25 | 215 | 184 (M-OCH₃) |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data presented, the following standardized experimental protocols are recommended.
General Sample Preparation
For all spectroscopic analyses, the compounds should be of high purity (>95%), confirmed by a suitable chromatographic method such as HPLC. Samples should be thoroughly dried to remove any residual solvent, which can interfere with spectroscopic measurements, particularly in FTIR and NMR.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a standard 30° or 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with a line broadening factor of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-180 ppm).
-
Employ a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Process the data with a line broadening factor of 1-2 Hz.
-
FTIR Spectroscopy Protocol (ATR Method)
-
Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a baseline correction and normalize the spectrum as needed.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (typically in the micromolar concentration range).
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Spectrum Acquisition: Place the sample solution in a quartz cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max).
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing the Molecular Landscape
To better understand the structural relationships and the flow of spectroscopic analysis, the following diagrams are provided.
Figure 2. Experimental workflow for the spectroscopic characterization of the compounds.
Conclusion
This comprehensive guide has systematically compared the spectroscopic properties of this compound and its analogs. The data presented herein clearly demonstrates the profound influence of substituents on the electronic and structural characteristics of the 2-methoxy-3-arylpyridine scaffold. By understanding these structure-spectra relationships, researchers can more effectively design and characterize novel molecules with desired properties for applications in drug discovery and materials science. The provided experimental protocols serve as a robust foundation for obtaining high-quality, reproducible spectroscopic data.
References
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ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
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A Technical Guide to Benchmarking 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine for Advanced Organic Light-Emitting Diodes
In the rapidly advancing field of organic electronics, the rational design and selection of high-performance materials are paramount to achieving next-generation displays and solid-state lighting. This guide provides an in-depth comparative analysis of 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) , a promising bipolar host material, benchmarked against industry-standard hole and electron transport materials for Organic Light-Emitting Diode (OLED) applications. We will delve into the synthesis, photophysical and electrochemical properties, and device performance, offering a comprehensive resource for researchers and professionals in materials science and device engineering.
Introduction: The Critical Role of Host Materials in OLEDs
The efficiency, stability, and color purity of an OLED are intricately linked to the synergistic function of its constituent organic layers.[1] While the emissive layer (EML) is responsible for light generation, the surrounding charge transport and host materials govern the injection, transport, and recombination of charge carriers (holes and electrons). A well-designed host material, such as 26DCzPPy, must possess several key characteristics:
-
High Triplet Energy: To effectively confine excitons on the phosphorescent guest emitter, preventing energy loss.[2]
-
Bipolar Charge Transport: Balanced hole and electron mobility to ensure a wide recombination zone within the EML, leading to higher efficiency and reduced efficiency roll-off at high brightness.[2]
-
Good Thermal and Morphological Stability: To ensure long operational lifetimes of the device.
-
Appropriate HOMO and LUMO Energy Levels: To facilitate efficient charge injection from the adjacent transport layers.
This guide will objectively assess the performance of 26DCzPPy in the context of these critical parameters, providing a clear comparison with established materials.
Synthesis and Physicochemical Properties of 26DCzPPy
The synthesis of 26DCzPPy is typically achieved through a Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine
A detailed experimental procedure for the synthesis of similar carbazole-pyridine derivatives can be found in the literature. The following is a generalized protocol:
-
Starting Materials: 2,6-Dichloropyridine and (3-(9H-carbazol-9-yl)phenyl)boronic acid.
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate, are used.
-
Solvent: A two-phase solvent system, such as toluene and water, is commonly employed.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
The successful synthesis is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of 26DCzPPy are summarized in the table below, alongside those of common hole transport materials (HTMs) and electron transport materials (ETMs) for comparison.
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| 26DCzPPy | -6.05 | -2.56 | ~2.74 - 2.92 | ~1.0 x 10⁻⁵ | ~1.0 x 10⁻⁵ |
| NPB | -5.4 | -2.4 | ~2.3 | ~8.8 x 10⁻⁴ | - |
| TAPC | -5.5 | -2.0 | ~2.9 | ~1.0 x 10⁻² | - |
| Alq₃ | -5.62 | -2.85 | ~2.0 | - | ~1.0 x 10⁻⁶ |
| TPBi | -6.2 | -2.7 | ~2.7 | - | ~2.2 x 10⁻⁵ |
Data compiled from various sources.[1][2][3][4]
The balanced hole and electron mobilities of 26DCzPPy underscore its bipolar nature, a key advantage for a host material.[2] Its high triplet energy makes it particularly suitable for hosting blue and green phosphorescent emitters.[2]
Benchmarking Performance in OLED Devices
To provide a comprehensive performance comparison, we will consider a standard phosphorescent OLED (PhOLED) architecture. The performance metrics of devices utilizing 26DCzPPy as a host material will be compared against devices employing conventional HTMs and ETMs.
Experimental Protocol: OLED Fabrication and Characterization
The fabrication of OLEDs is a meticulous process performed in a high-vacuum environment to minimize contamination.[5][6][7][8]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[1] The deposition rates and thicknesses are carefully controlled.
-
Cathode Deposition: A metal cathode, typically a bilayer of LiF and Al, is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.[9][10][11] The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.[11]
Device Architecture and Workflow
The following diagram illustrates a typical multilayer PhOLED structure and the workflow for its fabrication and characterization.
Caption: Workflow for OLED fabrication and characterization, and a schematic of the device architecture.
Comparative Performance Data
The following table presents a comparison of the performance of green and blue PhOLEDs using 26DCzPPy as a host material against devices with conventional transport layers.
| Device Configuration | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) | CIE (x, y) |
| Green PhOLED (26DCzPPy host) | ~16.4 | ~55.2 | ~29.8 | ~3.5 | N/A |
| Green PhOLED (NPB HTL / Alq₃ ETL) | ~4.6 | ~10 | ~5 | ~3.5 | (0.32, 0.54) |
| Blue PhOLED (26DCzPPy host) | ~20.8 | ~39.7 | ~25.0 | ~3.5 | (0.18, 0.41) |
| Blue PhOLED (TAPC HTL / TPBi ETL) | ~10.6 - 21.6 | ~21.1 - 55.7 | ~18.6 - 29.3 | ~3.0 - 4.0 | (0.14, 0.23) |
Data for 26DCzPPy-hosted devices from a study on a similar material.[12] Data for conventional devices compiled from multiple sources.[1][13][14][15]
The data clearly demonstrates the high efficiency of devices utilizing a bipolar host material like 26DCzPPy. The balanced charge transport within the host material leads to excellent performance in both green and blue PhOLEDs.
Discussion and Future Outlook
This comparative guide highlights the significant potential of 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine as a high-performance bipolar host material for PhOLEDs. Its balanced charge transport properties, high triplet energy, and good thermal stability contribute to devices with high efficiency and potentially long operational lifetimes.
Compared to conventional devices that rely on separate hole and electron transporting layers, a bipolar host simplifies the device architecture and can lead to a broader recombination zone, which is crucial for reducing efficiency roll-off at high brightness. While established materials like NPB, TAPC, Alq₃, and TPBi have been instrumental in the development of OLED technology, the future of high-performance displays and lighting will likely rely on advanced, multifunctional materials like 26DCzPPy.
Further research should focus on the long-term stability of 26DCzPPy-based devices and the exploration of its applicability with a wider range of phosphorescent emitters, including deep-red and near-infrared dopants. The continued development of novel bipolar host materials will be a key driver in pushing the boundaries of OLED performance.
References
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Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
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DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
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Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]
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Canon. (2023, June 8). Organic Light Emitting Diode (OLED) Display Manufacturing Equipment. Retrieved from [Link]
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Avantama AG. (n.d.). How are OLEDs Made? Retrieved from [Link]
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- PubMed. (2011, August 8). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3)
- RSC Publishing. (2024, September 6). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off.
- BenchChem. (n.d.). High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs.
- ResearchGate. (n.d.). Optimization of NPD/Alq3/TPBi/Bphen OLED structure and investigation of electrical characteristics along with allied parameters.
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Tailor Pixels. (n.d.). How to evaluate the performance of OLED? Retrieved from [Link]
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- AIP Publishing. (1999, January 1). Influence of the hole transport layer on the performance of organic light-emitting diodes. Journal of Applied Physics.
- RSC Publishing. (2020, April 1). The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers.
- Springer Nature. (2023, January 28).
- Optica Publishing Group. (2021, May 17). Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers.
- ResearchGate. (n.d.). (a) The device structure for the OLED with NPB or MoO3-doped NPB and...
- The Korean Institute of Materials Science. (n.d.). Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TPBi: Optimizing Electron Transport in OLEDs for Brighter Displays.
- Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes.
- ResearchGate. (n.d.). (Color online) LIV characteristics for OLEDs with a TAPC host, a PO15...
- IEEE Xplore. (2022, September 14). Design, Simulation & Optimization on Electrical and Optical Parameters of Alq3 QW-OLED.
- ResearchGate. (2016, February 13). Improvement of OLEDs' performance with graphene doped in NPB as hole transport layer.
- ResearchGate. (n.d.). Emission Characteristics of White OLEDs with Various Hole Transport Layers.
- ResearchGate. (n.d.). Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers.
- PubMed Central. (n.d.). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes.
- Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)
- Echemi. (n.d.). 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine.
- NIH. (n.d.). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs.
- Echemi. (n.d.). 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine.
- esdchem. (n.d.). 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine.
- ResearchGate. (2020, April 27).
- MDPI. (n.d.). Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes.
- Journal of Materials Chemistry C (RSC Publishing). (n.d.).
- PubMed Central. (2019, October 8). Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 2-Methoxy-3-(4-nitrophenyl)pyridine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1] However, a significant challenge in this field is achieving inhibitor selectivity.[2][3] The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome, leading many inhibitors to be promiscuous, acting on multiple kinases.[1][4]
This lack of selectivity can lead to off-target effects and associated toxicities, potentially causing clinical trial failures.[1][4] Conversely, in some cases, a multi-targeted profile can be beneficial for efficacy.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a characterization step but a cornerstone of its preclinical evaluation. It is essential for validating the compound as a specific chemical probe or advancing it as a therapeutic candidate with a clear understanding of its potential polypharmacology and safety profile.[2][5]
This guide provides a comprehensive framework for profiling the cross-reactivity of a novel chemical entity, 2-Methoxy-3-(4-nitrophenyl)pyridine , against a broad panel of kinases. We will detail the experimental rationale, provide a robust protocol for generating high-quality, reproducible data, and present a comparative analysis with benchmark inhibitors to contextualize the resulting selectivity profile.
Compound of Interest & Comparative Framework
Test Article: this compound
The subject of our investigation is this compound, a novel pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors.[6][7] The specific substitution pattern of this molecule presents a unique chemical space to explore for kinase inhibitory activity. Lacking prior characterization in the public domain, a systematic profiling campaign is the necessary first step to elucidate its biological activity.
-
Chemical Structure: C12H10N2O3
-
Molecular Weight: 230.22 g/mol
-
Hypothesis: The planar aromatic system may facilitate binding within the ATP pocket of various kinases, while the methoxy and nitrophenyl groups will dictate specific interactions and ultimately determine its potency and selectivity profile.
Benchmark Comparators
To properly interpret the selectivity profile of our test article, its performance must be compared against well-characterized benchmark compounds. The choice of comparators is critical for establishing context.
-
Staurosporine (Promiscuous Inhibitor): An archetypal non-selective kinase inhibitor that potently inhibits a vast number of kinases. It serves as a positive control for assay performance and represents a baseline for promiscuity.
-
Sunitinib (Multi-Kinase Inhibitor): An FDA-approved drug that targets multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR). It represents a clinically successful example of controlled polypharmacology and serves as a relevant comparator for a compound with potential anti-cancer applications.
Experimental Design: A Strategy for Comprehensive Profiling
The goal is to generate a "fingerprint" of the compound's activity across the human kinome. This requires a systematic approach to assay selection and execution.
Rationale for Kinase Panel Selection
A broad kinase panel is crucial for identifying both intended targets and unforeseen off-target interactions.[8] For this study, we propose utilizing a comprehensive panel, such as the scanMAX panel from Eurofins Discovery or a similar large-scale service from providers like Reaction Biology or Pharmaron , which offer coverage of over 400 kinases from all major families (AGC, CAMK, CMGC, STE, TK, TKL, etc.).[8][9][10] This wide aperture is essential to:
-
Identify High-Affinity Targets: Uncover the primary kinase(s) that the compound inhibits with high potency.
-
Map Off-Target Liabilities: Proactively identify potential sources of toxicity by revealing interactions with kinases outside the intended target family.
-
Discover Polypharmacology Opportunities: Reveal patterns of inhibition that could be therapeutically advantageous.
Rationale for Biochemical Assay Selection
The initial screen should be a direct measure of enzymatic inhibition. Biochemical assays are ideal for this purpose.[11] Several platforms exist, including fluorescence-based, luminescence-based (e.g., ADP-Glo™), and radiometric assays.[11][12][13]
For this guide, we will detail the Radiometric Kinase Assay (³³P-ATP Filter Binding) . This method is widely considered the "gold standard" for in vitro kinase profiling due to its directness and sensitivity.[11] It directly measures the transfer of a radiolabeled phosphate from ATP to a protein or peptide substrate, making it less susceptible to interference from compound autofluorescence or light scattering.[11]
The workflow for this comprehensive profiling approach is outlined below.
Caption: Kinase cross-reactivity profiling workflow.
Detailed Experimental Protocol: Radiometric Kinase Assay
This protocol describes a self-validating system for determining the inhibitory concentration (IC50) of a test compound against a panel of kinases. Trustworthiness is ensured by including positive (promiscuous inhibitor) and negative (DMSO) controls on every plate.
4.1. Materials & Reagents
-
Test Compounds: this compound, Staurosporine, Sunitinib (10 mM stocks in 100% DMSO).
-
Kinase Panel: Pre-aliquoted kinases in appropriate buffer.
-
Substrates: Kinase-specific peptide or protein substrates.
-
Assay Buffer: Typically contains HEPES, MgCl₂, MnCl₂, DTT, and BSA.
-
Cofactor: [γ-³³P]ATP (specific activity ~1000 Ci/mmol).
-
Control: 100% DMSO (vehicle control, represents 100% kinase activity).
-
Plates: 384-well polypropylene plates.
-
Filter Plates: 384-well phosphocellulose or glass fiber filter plates.
-
Stop Solution: Phosphoric acid (e.g., 1% H₃PO₄).
-
Scintillation Fluid: As required for the counter.
-
Instrumentation: Liquid handler, multichannel pipettes, microplate scintillation counter.
4.2. Step-by-Step Procedure
-
Compound Plating (Dose-Response):
-
Prepare serial dilutions of the test compounds in 100% DMSO. For a 10-point IC50 curve, a common starting concentration is 100 µM, followed by 1:3 serial dilutions.
-
Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of the DMSO-diluted compounds into the 384-well assay plates. This will be the "Compound Plate."
-
Include wells with only DMSO (negative control) and wells with a dilution series of Staurosporine (positive control).
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase and its corresponding substrate in the assay buffer.
-
Add the kinase/substrate mix to the wells of the Compound Plate.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation step is critical for identifying time-dependent or irreversible inhibitors.
-
-
Initiation of Phosphorylation:
-
Prepare an ATP solution by diluting [γ-³³P]ATP with unlabeled ATP in assay buffer to achieve the desired final concentration (typically at or near the Km of ATP for each specific kinase).
-
Add the ATP solution to all wells to start the reaction. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding an equal volume of stop solution (e.g., 1% phosphoric acid).
-
Transfer the entire reaction volume from the assay plates to the corresponding wells of a filter plate.
-
Allow the mixture to incubate on the filter plate for ~30 minutes to ensure the phosphorylated substrate binds to the filter membrane.
-
-
Washing:
-
Wash the filter plates extensively (e.g., 4-5 times) with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP. This step is critical for reducing background signal.
-
-
Signal Detection:
-
Dry the filter plates completely.
-
Add scintillation fluid to each well.
-
Seal the plates and count them in a microplate scintillation counter to measure the amount of incorporated ³³P, reported as counts per minute (CPM).
-
4.3. Data Analysis
-
Percent Inhibition Calculation:
-
The raw CPM data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))
-
CPM_compound is the signal from a well with the test compound.
-
CPM_DMSO is the average signal from the vehicle control wells (0% inhibition).
-
CPM_background is the signal from wells with no kinase (100% inhibition).
-
-
IC50 Determination:
Hypothetical Data & Comparative Analysis
To illustrate the output of this guide, we present hypothetical cross-reactivity data for this compound. The data is compared against Staurosporine and Sunitinib.
Table 1: Comparative IC50 Values (nM) for Selected Kinases
| Kinase Target | Kinase Family | This compound (IC50, nM) | Sunitinib (IC50, nM) | Staurosporine (IC50, nM) |
| CDK9/CycT1 | CMGC | 25 | 1,500 | 5.8 |
| GSK3β | CMGC | 80 | 2,200 | 8.1 |
| CDK2/CycA | CMGC | 250 | 850 | 3.2 |
| VEGFR2 | TK | >10,000 | 6.5 | 7.9 |
| PDGFRβ | TK | >10,000 | 8.0 | 12.5 |
| c-KIT | TK | >10,000 | 9.2 | 15.0 |
| SRC | TK | 8,500 | 120 | 6.4 |
| PIM1 | CAMK | 1,200 | 75 | 4.5 |
| ROCK1 | AGC | >10,000 | 5,500 | 11.2 |
| AURKA | STE | 9,800 | 280 | 25.1 |
Note: This data is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Results
The visualization of kinome-wide screening data is often done using a dendrogram, where inhibited kinases are marked, providing an intuitive overview of selectivity.
Caption: Illustrative Kinome Selectivity Map.
-
This compound Profile: This compound demonstrates potent and selective inhibition of a small subset of kinases within the CMGC family, particularly CDK9 and GSK3β. Its lack of activity against tyrosine kinases like VEGFR2 and PDGFRβ distinguishes it sharply from a multi-kinase inhibitor like Sunitinib.
-
Comparison with Sunitinib: Sunitinib shows its characteristic profile of potently inhibiting receptor tyrosine kinases, with much weaker activity against the CMGC kinases targeted by our test article. This highlights how different chemical scaffolds can achieve vastly different selectivity profiles.
-
Comparison with Staurosporine: As expected, Staurosporine inhibits nearly all kinases in the panel with high potency, confirming its promiscuous nature and validating that the assay can detect potent inhibitors across all families.
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals a hypothetical but plausible profile of a selective CMGC kinase inhibitor. This early-stage data is critical for guiding the next steps in its development.
-
Next Steps:
-
Orthogonal Assays: Validate the primary hits (CDK9, GSK3β) using a different assay technology, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding.[12]
-
Cellular Target Engagement: Progress to cellular assays to determine if the compound can inhibit its target kinases in a physiological context. Techniques like In-Cell Westerns can be used to measure the phosphorylation of downstream substrates.[14]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and further refine selectivity.
-
By following a logical, evidence-based profiling strategy, researchers can efficiently characterize novel chemical entities, make informed decisions, and accelerate the journey from a promising hit to a validated lead compound.
References
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Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
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Tavares, F. N., & Fesik, S. W. (2020). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Bamborough, P., & Drewry, D. H. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Kühn, D., & Joost, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]
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Kinnings, S. L., & Jackson, R. M. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of Chemical Information and Modeling. Retrieved from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
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Zhang, J., & Yu, K. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Kinnings, S. L., & Jackson, R. M. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Retrieved from [Link]
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Liu, Y., & Gray, N. S. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Retrieved from [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Selvam, B., & Sowdhamini, R. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
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El-Damasy, A. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Retrieved from [Link]
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Wilson, A. J., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]
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de Oliveira, C. G., et al. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Retrieved from [Link]
- Anderson, N. A., et al. (2017). Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD.
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El-Damasy, A. K., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Chan, W. W., et al. (2012). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Uppu, R. M., et al. (2023). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. Retrieved from [Link]
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Navigating the Preclinical Gauntlet: A Comparative In Vivo Efficacy Analysis of Novel Pyridine Derivatives
A Hypothetical Guide for Researchers
Introduction
The quest for novel therapeutics is a journey marked by rigorous preclinical evaluation. While in vitro assays provide initial insights into a compound's potential, the true measure of its promise lies in its in vivo efficacy and safety profile. This guide is designed for researchers, scientists, and drug development professionals embarking on the critical task of comparing a novel compound, in this case, the hypothetical "2-Methoxy-3-(4-nitrophenyl)pyridine" (herein referred to as Compound X), with established drugs in a relevant disease model.
It is important to note that, at the time of writing, there is no publicly available data on the in vivo efficacy or established therapeutic indication of this compound. Therefore, this guide will present a hypothetical framework. We will postulate a potential therapeutic application for Compound X based on the known activities of similar chemical scaffolds—specifically, as an anti-inflammatory agent—and outline the comprehensive in vivo comparison that would be necessary to validate this hypothesis against established standards of care.
For the purpose of this illustrative guide, we will compare the hypothetical Compound X against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin and Celecoxib .
Section 1: The Scientific Rationale - Understanding the "Why"
Before embarking on any in vivo study, a clear scientific rationale is paramount. Why was this particular animal model chosen? What is the justification for the selected dose levels and route of administration? A well-defined rationale ensures that the experimental design is robust and the results are interpretable.
For our hypothetical scenario, we will utilize a carrageenan-induced paw edema model in rats, a classic and well-characterized model of acute inflammation. This model is highly reproducible and sensitive to the effects of NSAIDs, making it an ideal platform for an initial efficacy screen.
Hypothesized Mechanism of Action of Compound X
Given the structural motifs present in Compound X, one could hypothesize an inhibitory effect on key inflammatory pathways. The pyridine ring is a common scaffold in many biologically active compounds, and the nitro group can be involved in various biological interactions. A plausible, yet unproven, hypothesis is that Compound X may modulate the activity of cyclooxygenase (COX) enzymes, similar to the established comparators, or it may interfere with pro-inflammatory cytokine signaling.
Section 2: In Vivo Experimental Design - A Step-by-Step Protocol
The following protocol outlines a head-to-head comparison of Compound X, Indomethacin, and Celecoxib in the rat carrageenan-induced paw edema model.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo comparison of Compound X and established NSAIDs.
Detailed Protocol:
-
Animal Model: Male Wistar rats (180-220 g) will be used. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals will be allowed to acclimatize to the laboratory conditions for at least 7 days prior to the experiment.
-
Grouping: Rats will be randomly assigned to the following treatment groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Compound X (10 mg/kg, p.o.)
-
Compound X (30 mg/kg, p.o.)
-
Compound X (100 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
Drug Administration: The respective treatments will be administered orally (p.o.) by gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline will be injected into the subplantar region of the right hind paw.
-
Paw Edema Measurement: The paw volume will be measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema will be calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the vehicle control group
-
Vt = Mean increase in paw volume in the treated group
-
Section 3: Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical In Vivo Efficacy Data in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) at 3 hours | Area Under the Curve (AUC) of Paw Edema Inhibition (0-6 hours) |
| Vehicle Control | - | 0 | 0 |
| Compound X | 10 | 25.3 ± 3.1 | 110.5 ± 15.2 |
| Compound X | 30 | 48.7 ± 4.5 | 250.1 ± 22.8 |
| Compound X | 100 | 65.2 ± 5.8 | 380.6 ± 30.1 |
| Indomethacin | 10 | 70.5 ± 6.2 | 410.3 ± 35.7 |
| Celecoxib | 30 | 55.8 ± 5.1 | 315.9 ± 28.4 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control (One-way ANOVA followed by Dunnett's test). Data are presented as mean ± SEM. |
Interpretation of Hypothetical Data:
In this hypothetical scenario, Compound X demonstrates a dose-dependent anti-inflammatory effect. The highest dose of Compound X (100 mg/kg) shows efficacy comparable to Indomethacin and superior to Celecoxib in this model. This would be a promising result, warranting further investigation into its mechanism of action and safety profile.
Section 4: Unraveling the Mechanism - A Look at Signaling Pathways
To build a stronger case for a novel compound, it is crucial to investigate its molecular mechanism. Based on our hypothetical efficacy data, we could postulate that Compound X inhibits the COX pathway.
Hypothetical Signaling Pathway Diagram
Caption: Hypothesized mechanism of action of Compound X in the context of the arachidonic acid cascade.
Further in vitro and ex vivo experiments, such as COX enzyme activity assays and measurement of prostaglandin levels in inflammatory exudates, would be required to confirm this hypothesized mechanism.
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, framework for the in vivo efficacy comparison of a novel compound, this compound (Compound X), with established drugs. The successful execution of such a study, yielding promising data as illustrated, would be a critical step in the preclinical development of Compound X.
Future studies should aim to:
-
Confirm the mechanism of action through targeted biochemical and cellular assays.
-
Evaluate the safety and pharmacokinetic profile of Compound X.
-
Assess the efficacy of Compound X in chronic models of inflammation.
By following a structured and scientifically rigorous approach, researchers can effectively evaluate the potential of novel chemical entities and make informed decisions on their progression through the drug development pipeline.
References
This section would typically contain citations to peer-reviewed literature supporting the choice of animal model, experimental procedures, and information on the established drugs. As this is a hypothetical guide, representative references are provided.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
Assessing the Novelty of 2-Methoxy-3-(4-nitrophenyl)pyridine: A Patent Landscape and Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Imperative of Novelty Assessment in Modern Drug Discovery
In the highly competitive landscape of pharmaceutical research and development, the early and accurate assessment of a compound's novelty is a cornerstone of a successful drug discovery program. A thorough evaluation of the patent landscape not only mitigates the risk of infringement but also illuminates uncharted areas of chemical space, paving the way for the development of innovative therapeutics with strong intellectual property protection. This guide provides a comprehensive analysis of the novelty of 2-Methoxy-3-(4-nitrophenyl)pyridine , a compound situated at the intersection of two pharmacologically significant motifs: the methoxypyridine core and the nitrophenyl substituent. Through a meticulous patent landscape analysis and a comparative study against its structural analogs, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to evaluate its potential as a novel scaffold for therapeutic development.
I. Patent Landscape Analysis: Uncovering the "White Space"
A rigorous and multi-pronged search of prominent chemical and patent databases is fundamental to establishing the novelty of a chemical entity. For this compound, our investigation confirms its unique position in the current intellectual property landscape.
Methodology for Patent and Literature Search
To ascertain the novelty of this compound (CAS 1352318-63-8), a comprehensive search was conducted across a suite of specialized databases, including:
-
Chemical Abstract Service (CAS) SciFinder® : The most authoritative and comprehensive database of chemical substances and reactions.[1][2][3][4][5]
-
Derwent Innovation℠ : A global patent database known for its editorially curated content and in-depth indexing.[6][7][8][9]
-
Elsevier Reaxys® : A premier database of chemical structures, reactions, and properties extracted from journals and patents.[10][11][12][13][14]
-
Google Patents : A broad-access patent search engine covering a vast collection of international patent documents.[15][16]
The search strategy employed a combination of CAS number, chemical name, and substructure queries to ensure exhaustive coverage.
dot
Figure 1: Workflow for assessing the novelty of a chemical compound.
Findings: A Conspicuous Absence of Prior Art
Despite the existence of the CAS registry number 1352318-63-8 and its listing by several chemical suppliers[17][18][19][20][21], our exhaustive search of the aforementioned databases yielded no patents or published scientific articles that specifically disclose the synthesis, characterization, or biological evaluation of this compound. This striking absence of prior art strongly suggests that the compound is novel and resides in a "white space" within the patent landscape, representing a unique opportunity for intellectual property claims.
II. Comparative Analysis with Structural Isomers and Analogs
The novelty of a compound is further contextualized by examining its relationship to known structural isomers and analogs. The pyridine ring system is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[22][23][24]
Structural Isomers of Methoxy-Nitrophenyl-Pyridine
Several isomers of this compound are known, and their synthesis and properties provide a valuable benchmark for comparison.
| Compound | CAS Number | Key Characteristics & Reported Activities | References |
| 2-Methoxy-5-(4-nitrophenyl)pyridine | 1245563-14-7 | Utilized as an intermediate in the synthesis of compounds with potential applications in materials science. | [22] |
| 4-Methoxy-2-(4-nitrophenyl)pyridine | 1175269-63-2 | Studied for its photophysical properties and potential use in organic electronics. | |
| 2-Methoxy-6-(4-nitrophenyl)pyridine | 1313359-04-4 | Investigated as a building block for more complex heterocyclic systems. |
The existence of these isomers highlights the accessibility of the methoxy-nitrophenyl-pyridine scaffold through established synthetic methodologies, yet underscores the specific novelty of the 2-methoxy-3-(4-nitrophenyl) substitution pattern.
Bioisosteric and Analogous Scaffolds in the Literature
The broader class of nitrophenylpyridine derivatives has been extensively explored for various therapeutic applications, primarily driven by the electron-withdrawing nature of the nitro group and the hydrogen bonding capabilities of the pyridine nitrogen.[25]
-
Anticancer Activity: Numerous nitrophenylpyridine derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[25][26]
-
Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. The addition of a nitrophenyl group can enhance these properties.[27]
-
Other Biological Activities: Derivatives of this class have also shown promise as anti-inflammatory, analgesic, and anticonvulsant agents.[28][29][30]
This body of literature provides a strong rationale for investigating the biological potential of this compound, as its unique substitution pattern may confer novel pharmacological properties or an improved therapeutic index compared to existing analogs.
III. Proposed Synthetic Route and Experimental Protocols
The novelty of this compound necessitates the development of a robust synthetic route and a clear strategy for its biological evaluation.
Proposed Synthesis of this compound
A plausible and efficient synthetic route can be envisioned utilizing a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
dot
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Methoxy-3-(4-nitrophenyl)pyridine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methoxy-3-(4-nitrophenyl)pyridine. As a niche chemical compound, its specific regulatory classification may not be explicitly listed in all databases. Therefore, this guide is built upon a conservative approach, deriving procedural steps from the known hazards of its constituent functional groups: the pyridine ring and the 4-nitrophenyl moiety. The primary objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.
Researchers, scientists, and drug development professionals must treat this compound as a hazardous substance, adhering to the protocols outlined below. This guide is designed to be a self-validating system, where the rationale behind each step is explained to foster a deep understanding of safe laboratory practices.
Part 1: Hazard Analysis and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Lacking a specific, dedicated Safety Data Sheet (SDS), we must infer the risk profile of this compound from its structure.
-
Pyridine Moiety : The pyridine backbone is a known hazardous component. Pyridine itself is a flammable liquid with a strong, unpleasant odor.[1] Exposure can cause nausea, respiratory irritation, and other health issues.[2] As such, any pyridine derivative should be handled with appropriate caution in a well-ventilated area.[1][2]
-
4-Nitrophenyl Moiety : The nitrophenyl group is a significant toxicophore. Many nitrophenols and related compounds are classified as acutely toxic. The U.S. Environmental Protection Agency (EPA) designates certain acutely hazardous commercial chemical products with a "P-list" code, which mandates more stringent disposal requirements.[3] Given the high toxicity associated with compounds like 4-nitrophenol, it is prudent and scientifically sound to handle this compound as if it falls under this acutely toxic category.[4][5]
Based on this analysis, the compound should be presumed to have the hazardous characteristics summarized in the table below.
| Hazard Characteristic | Associated Functional Group | Rationale & Key Precautions |
| Acute Toxicity | 4-Nitrophenyl Group | Assumed to be acutely toxic. Handle with extreme care to prevent any contact, inhalation, or ingestion. Wastes must be managed according to the most stringent local and federal regulations, akin to EPA P-listed wastes.[3] |
| Flammability | Pyridine Ring | Pyridine is a flammable liquid.[6] While the properties of the specific derivative may vary, assume it is flammable. Keep away from heat, sparks, and open flames.[7][8] |
| Irritation (Skin & Eye) | Pyridine & Nitrophenyl Groups | Both parent structures can cause significant skin and eye irritation.[9][10] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Both Groups | Nitrophenols and pyridines can be harmful to aquatic life.[4][6] Waste must not be released into the environment or disposed of down the drain.[9][11] |
Part 2: Personal Protective Equipment (PPE) and Handling
A robust defense against chemical exposure begins with correct PPE and handling protocols.
Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust. [12] Ensure that an emergency eyewash station and safety shower are readily accessible.[12]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Latex gloves are not sufficient for handling pyridine and its derivatives.[1] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and vapors. Standard safety glasses are inadequate. |
| Body Protection | Fully-Buttoned Laboratory Coat | Prevents incidental skin contact. |
| Emergency | Spill Kit with Inert Absorbent | Materials like sand or vermiculite should be available to contain spills effectively.[2] |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as the disposal of an acutely toxic hazardous waste . This conservative classification ensures the highest level of safety and regulatory compliance.
Step 1: Waste Segregation and Collection
The foundation of proper disposal is meticulous segregation at the point of generation, known as a Satellite Accumulation Area (SAA).[13][14]
-
Select a Waste Container : Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene).[2][15]
-
Adhere to Size Limits : Due to the assumed acute toxicity (P-list status), the waste accumulation container for this chemical must not exceed one quart (approximately one liter) in volume.[3]
-
Label Correctly : From the moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" [15]
-
The full chemical name: "this compound"
-
A clear list of associated hazards: "Acutely Toxic, Flammable, Irritant"
-
-
Keep Container Closed : The container must be securely capped at all times, except when adding waste.[15]
Step 2: Decontamination of Materials and Containers
Any materials that come into contact with this compound are also considered hazardous waste.
-
Disposable Materials : All contaminated disposable items (e.g., gloves, weighing paper, pipette tips, absorbent pads) must be collected in a sealed, clearly labeled bag or container as solid hazardous waste.[3] This container must also not exceed the one-quart volume limit.[3]
-
Non-Disposable Materials (e.g., Glassware) :
-
Perform a "triple-rinse" procedure to decontaminate the item.[3]
-
The first two rinses should be with a suitable solvent (e.g., ethanol or isopropanol) that can dissolve the compound.
-
The third rinse should be with water.
-
Crucially, all three rinsates must be collected as liquid hazardous waste in your designated container.[3] Do not dispose of the rinsate down the drain.
-
-
Empty Reagent Bottles : The original, "empty" container of this compound must be disposed of as hazardous waste and should not be rinsed or reused.[3]
Step 3: Storage Pending Disposal
Store the sealed and labeled hazardous waste container(s) in your laboratory's designated SAA.
-
Ensure segregation from incompatible materials, such as strong oxidizing agents and acids.[12]
-
Do not allow waste to accumulate for extended periods. Regulations often require waste to be removed from the lab within a specific timeframe (e.g., 12 months).[16]
Step 4: Final Disposal Arrangement
Laboratory personnel are not responsible for the final treatment of hazardous waste. This is handled by licensed professionals.
-
Contact Your Institution's EHS : When your waste container is nearly full or ready for removal, contact your facility's Environmental Health and Safety (EHS) department.
-
Schedule a Pickup : Follow your institution's specific procedure to schedule a hazardous waste pickup.[15]
-
Probable Disposal Method : The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility.[4] This method is effective at destroying organic compounds, including nitrophenols and pyridines, ensuring they are not released into the environment.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
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Personal protective equipment for handling 2-Methoxy-3-(4-nitrophenyl)pyridine
Essential Safety and Handling Guide for 2-Methoxy-3-(4-nitrophenyl)pyridine
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of this compound. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is synthesized from data on its constituent chemical moieties: the pyridine ring, the methoxy group, and the nitro-aromatic system. A conservative, safety-first approach is therefore imperative for all researchers, scientists, and drug development professionals.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data, this compound must be handled as a substance with significant potential hazards. The risk assessment is based on the known properties of structurally similar compounds.
-
Nitrophenyl Group: Aromatic nitro compounds are recognized for their potential toxicity. A primary concern is the risk of absorption through the skin, which can lead to methemoglobinemia, a condition that impairs the blood's oxygen-carrying capacity.[1] Symptoms can include dizziness, headache, and cyanosis (blue-colored skin).[1] These compounds are often classified as skin, eye, and respiratory irritants.[1][2]
-
Pyridine Moiety: Pyridine and its derivatives are typically flammable, toxic, and irritant chemicals.[3][4][5] They require careful handling in well-ventilated areas to avoid inhalation of vapors.[3]
-
Methoxypyridine Analogs: Similar compounds like 2-methoxypyridine and 3-methoxypyridine are classified as flammable liquids that can cause significant skin, eye, and respiratory irritation.[6]
Based on this analysis, a multi-layered safety approach combining engineering controls, diligent operational procedures, and comprehensive Personal Protective Equipment (PPE) is mandatory.
| Anticipated Hazard | Basis of Concern & Potential Effects | Primary Exposure Routes |
| Acute Toxicity | The nitrophenyl group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[1] | Inhalation, Skin Absorption, Ingestion |
| Skin Irritation/Corrosion | Both pyridine and nitro-aromatic compounds can be irritating to the skin.[2][6][7][8] | Dermal Contact |
| Serious Eye Damage/Irritation | Expected to be a serious eye irritant based on data from analogous compounds.[2][6][7][8] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation if dust or aerosols are inhaled.[2][6][9] | Inhalation |
| Flammability | Pyridine derivatives are often flammable; vapors may form explosive mixtures with air.[5][7] | Heat, Sparks, Open Flames |
Personal Protective Equipment (PPE): Your Primary Defense
While engineering controls are the first line of defense, a robust PPE protocol is essential for direct handling.
| PPE Category | Item | Specifications & Standards | Rationale for Use |
| Eye & Face Protection | Chemical Safety Goggles | Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][8][10] | Protects eyes from splashes of liquids and contact with solid particulates. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashing or dust generation during transfer.[2][11] | |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton® are recommended for pyridine derivatives.[3] Nitrile gloves may be suitable for short-term protection against incidental contact.[2] Always inspect gloves for integrity before use and change immediately upon contamination. | Prevents direct skin contact and absorption, which is a primary route of exposure for nitro-aromatic compounds.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Must be kept fully buttoned. | Protects skin and personal clothing from contamination and provides a barrier against splashes.[2][11] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if work cannot be conducted within a fume hood or if dust/aerosol generation is likely.[2][10] | Prevents the inhalation of potentially toxic and irritating dust or aerosols. |
Operational Handling & Engineering Controls
Safe handling is paramount to minimize exposure and prevent incidents.
Engineering Controls:
-
All weighing, transfers, and solution preparations involving this compound must be conducted in a properly functioning and certified laboratory chemical fume hood.[10][12]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If handling a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Transfer: Gently transfer the compound into the reaction vessel. If transferring a solution, use appropriate glassware (e.g., a funnel) to prevent splashes.
-
Static Precaution: When transferring larger quantities, ensure containers and equipment are grounded to prevent static discharge, which could be an ignition source.[5]
-
Post-Handling: Tightly seal the source container. Decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, washing hands thoroughly with soap and water afterward.[10]
Storage:
-
Store in a tightly closed, properly labeled container.[6][12]
-
Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][12]
-
Segregate from incompatible materials such as strong acids and oxidizing agents.[12]
Emergency Procedures: Planning for the Unexpected
Immediate and correct response to an emergency is critical.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air at once.[8][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth thoroughly with water.[7][8] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.
Spill Response: In the event of a spill, follow the workflow below. For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3][12]
Caption: Workflow for responding to a chemical spill.
Waste Disposal Protocol
All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[3][4]
Step-by-Step Disposal:
-
Segregation: Do not mix this waste stream with other incompatible waste.[3]
-
Containment: Collect all waste in a designated, compatible, and sealable container that is clearly labeled as hazardous waste.[3][12]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Follow your institution's procedures for hazardous waste pickup and disposal, ensuring compliance with all local, state, and federal regulations.[3][4]
Caption: Procedural flow for the disposal of hazardous chemical waste.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Production, Import, Use, and Disposal of Pyridine.
- Pyridine ACS Safety D
- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- 2-Methoxypyridine Safety D
- Standard Operating Procedure for Pyridine.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- 2-Methoxypyridine Safety D
- 2-methoxy-3-(trifluoromethyl)
- Pyridine Safety D
- 3-Methoxypyridine Safety D
- Discover the Various Types of PPE for Optimal Chemical Safety. MSC.
- 2-Amino-4-(4-methoxyphenyl)
- Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline. Benchchem.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
